Diisopropanolamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxypropylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-5(8)3-7-4-6(2)9/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTYICIALWPMFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2, Array | |
| Record name | DIISOPROPANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIISOPROPANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020179 | |
| Record name | Diisopropanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diisopropanolamine appears as colorless liquid or white to yellow crystalline solid with an odor of dead fish or ammonia. Liquid floats and mixes with water. Solid sinks and mixes in water. (USCG, 1999), Liquid, White hygroscopic solid; Yellows upon light and air exposure; mp = 42 deg C; [ICSC] May also be in the form of colorless liquid; Odor of dead fish; [CAMEO] White solid; mp = 43-47 deg C; [MSDSonline], WHITE HYGROSCOPIC CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. TURNS YELLOW ON EXPOSURE TO LIGHT AND AIR. | |
| Record name | DIISOPROPANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Propanol, 1,1'-iminobis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diisopropanolamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4901 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIISOPROPANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
480.2 °F at 760 mmHg (NTP, 1992), 249 °C, 248 °C | |
| Record name | DIISOPROPANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIISOPROPANOLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIISOPROPANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
259 °F (NTP, 1992), 255 °F (127 °C) (open cup), 127 °C o.c. | |
| Record name | DIISOPROPANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIISOPROPANOLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIISOPROPANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Soluble (>=10 mg/ml) (NTP, 1992), Miscible in alcohol. Slightly soluble in toluene. Insoluble in hydrocarbons., In water, 8.6X10+5 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 87 | |
| Record name | DIISOPROPANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIISOPROPANOLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIISOPROPANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.99 at 107.6 °F (USCG, 1999) - Less dense than water; will float, 0.989 at 20 °C/4 °C, Relative density (water = 1): 0.99 | |
| Record name | DIISOPROPANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIISOPROPANOLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIISOPROPANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
4.59 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.6 | |
| Record name | DIISOPROPANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIISOPROPANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.02 mmHg at 108 °F (NTP, 1992), 0.000125 [mmHg], 1.25X10-4 mm Hg at 25 °C /extrapolated/, Vapor pressure, Pa at 42 °C: 2.67 | |
| Record name | DIISOPROPANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diisopropanolamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4901 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIISOPROPANOLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIISOPROPANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Impurities |
Commercial samples of diisopropanolamine... were found to contain 20-1300 ppb of N-nitrosobis(2-hydroxypropyl)amine, an agent that is absorbed through the skin of hamsters and is a strong carcinogen in hamsters, rats, mice, rabbits, and guinea pigs. | |
| Record name | DIISOPROPANOLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White waxy solid | |
CAS No. |
110-97-4, 68153-96-8 | |
| Record name | DIISOPROPANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diisopropanolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diisopropanolamine [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIISOPROPANOLAMINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanol, 1,1'-iminobis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diisopropanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-iminodipropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.474 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Propanol, 1,1'-iminobis-, N-(hydrogenated tallow alkyl) derivs. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.618 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIISOPROPANOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W44HYL8T5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIISOPROPANOLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIISOPROPANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
107.6 °F (NTP, 1992), 32-42 °C, 42 °C | |
| Record name | DIISOPROPANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIISOPROPANOLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIISOPROPANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
diisopropanolamine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropanolamine (DIPA) is a versatile organic compound classified as a secondary amino alcohol.[1][2] Its bifunctional nature, stemming from the presence of both secondary amine and hydroxyl groups, allows it to serve a multitude of functions in various industrial and commercial applications.[2] This technical guide provides an in-depth overview of the chemical structure, core physicochemical properties, and relevant experimental methodologies for this compound, tailored for a scientific audience.
Chemical Structure and Identification
This compound is structurally a diethanolamine (B148213) molecule substituted with methyl groups at the 1 and 1' positions.[1][2] It is a secondary amino compound, a secondary alcohol, and an aminodiol.[1][2]
Chemical Structure Diagram
Caption: Chemical structure of this compound (DIPA).
Chemical Identifiers
| Identifier | Value | Reference(s) |
| IUPAC Name | 1-(2-hydroxypropylamino)propan-2-ol | [1][3] |
| CAS Number | 110-97-4 | [1][3][4] |
| Molecular Formula | C₆H₁₅NO₂ | [1][3][5] |
| Molecular Weight | 133.19 g/mol | [1][3][5] |
| Synonyms | DIPA, Bis(2-hydroxypropyl)amine, 1,1'-Iminobis-2-propanol | [3][5][6] |
Physicochemical Properties
This compound is typically a white to yellow crystalline solid at room temperature, which may also appear as a colorless liquid upon melting.[1][2] It is hygroscopic and may turn yellow upon exposure to air and light.[1][7]
Physical Properties
| Property | Value | Conditions | Reference(s) |
| Appearance | White to yellow crystalline solid or colorless liquid | Ambient | [1][2] |
| Odor | Ammoniacal, fishy | - | [1][2] |
| Melting Point | 42 - 45 °C (107.6 - 113 °F) | - | [2][3][4] |
| Boiling Point | 249 - 250 °C (480 - 482 °F) | 745 - 760 mmHg | [2][3][4] |
| Density | 0.99 - 1.004 g/cm³ | 20 - 42 °C | [1][2][3] |
| Vapor Pressure | 0.015 - 0.02 mmHg | 20 °C | [4][8] |
| Flash Point | 127 - 138 °C (260 - 280 °F) | Closed Cup | [3][6][8] |
| Autoignition Temp. | 310 °C (590 °F) | - | [8] |
| Viscosity | 86 mPa·s | 60 °C | [8] |
Solubility and Chemical Parameters
| Property | Value | Conditions | Reference(s) |
| Water Solubility | Completely soluble/miscible | 20 °C | [4][8] |
| Alcohol Solubility | Miscible | - | [1] |
| Toluene Solubility | Slightly soluble | - | [1] |
| Hydrocarbon Sol. | Insoluble | - | [1] |
| pKa | 9.1 | - | [1][9] |
| LogP (Kow) | -0.82 | - | [1] |
| pH | 11 - 11.5 | 5-10% aqueous solution | [8][10][11] |
Experimental Protocols
The following sections outline the general methodologies for determining the key physicochemical properties of this compound. These protocols are based on internationally recognized standards.
Melting Point Determination
The melting point is determined using the capillary method. A small, pulverized sample of this compound is packed into a thin-walled capillary tube to a height of 2-3 mm. The tube is placed in a calibrated melting point apparatus with a controlled heating block. An initial rapid heating can be performed to find an approximate melting range. For an accurate measurement, a second sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point. The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample is liquid.[12][13]
Boiling Point Determination
The boiling point is determined at a specified atmospheric pressure. A small quantity of the liquid sample is placed in a reaction vial or test tube with a boiling chip. A thermometer is positioned with the bulb just above the liquid surface to measure the vapor temperature. The sample is heated gently. The boiling point is the temperature at which the liquid boils and its vapor temperature remains constant. For accuracy, the observed boiling point should be corrected to standard pressure (760 mmHg).
Density Measurement
The density of liquid this compound (above its melting point) can be determined using a digital density meter based on the oscillating U-tube principle, as outlined in standards like ASTM D4052 or ASTM D7777.[5][14] A small sample is injected into a thermostated U-shaped tube. The instrument measures the oscillation period of the tube, which is directly related to the density of the sample. The apparatus is calibrated using fluids of known density, such as dry air and pure water.
pKa Determination
The acid dissociation constant (pKa) can be determined by potentiometric titration, following methodologies similar to those in OECD Guideline 112.[15][16] A solution of this compound in water is titrated with a standardized strong acid (e.g., HCl). The pH of the solution is monitored with a calibrated pH meter as a function of the volume of titrant added. The pKa is calculated from the pH at the half-equivalence point on the titration curve.
Solubility Determination
Qualitative solubility is determined by adding a small, measured amount of this compound (e.g., 25 mg) to a specific volume of the solvent (e.g., 0.75 mL) in a test tube at a controlled temperature.[17] The mixture is agitated vigorously. The substance is classified as soluble if it dissolves completely. For water-soluble basic compounds like this compound, solubility in acidic (5% HCl) and basic (5% NaOH) solutions is also tested to confirm its amine functionality.[17]
Flash Point Measurement
The flash point is determined using a Pensky-Martens closed-cup tester according to ASTM D93.[1][2][9] A sample of this compound is heated in the test cup at a slow, constant rate while being stirred. An ignition source is periodically directed into the vapor space above the liquid. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[2][9]
Applications and Logical Workflows
This compound is used extensively as an emulsifier, stabilizer, surfactant, corrosion inhibitor, and chemical intermediate.[2][6] One of its major applications is in the "sweetening" of natural gas, where it is used to remove acidic gases like hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂).[18][19]
Natural Gas Sweetening Process
The following diagram illustrates the logical workflow of an amine treating process for acid gas removal using an aqueous this compound solution.
Caption: Logical workflow of the amine treating process for natural gas sweetening using DIPA.
In this process, sour gas containing H₂S and CO₂ enters an absorber column and comes into contact with a lean (regenerated) DIPA solution.[20] The alkaline amine solution selectively absorbs the acidic gases.[19] The resulting "rich" amine solution, now carrying the acid gases, is heated in a heat exchanger and then fed to a regenerator (stripper) column.[20] In the regenerator, high temperature and low pressure cause the absorbed H₂S and CO₂ to be released from the amine solution. The regenerated "lean" amine is then cooled and pumped back to the absorber to repeat the cycle.[20]
Spectral Data Summary
Spectroscopic data is crucial for the identification and quality control of this compound.
| Technique | Key Features / Observations | Reference(s) |
| ¹H NMR | Spectral data available. Key shifts (in CDCl₃) are observed around 1.1-1.2 ppm (methyl protons), 2.5-2.8 ppm (methine and methylene (B1212753) protons adjacent to nitrogen), and a broad signal for the hydroxyl and amine protons. | [4][6] |
| ¹³C NMR | Spectral data available. Signals are expected for the methyl carbons (~21 ppm), the carbons attached to the nitrogen (~57 ppm), and the carbons bearing the hydroxyl group (~65 ppm). | [4][21] |
| FTIR | Conforms to structure. Expect broad O-H and N-H stretching bands (~3300-3400 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), and C-O stretching (~1050-1150 cm⁻¹). | [4][14][22] |
| Mass Spec. | Electron ionization mass spectrum available. | [4][18][23] |
Safety and Handling
This compound is corrosive and can cause burns to the skin and eyes.[7] It is a combustible solid.[7] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing, should be worn when handling this chemical. Work should be conducted in a well-ventilated area.[24]
Conclusion
This compound possesses a unique combination of physical and chemical properties derived from its secondary amine and dual secondary alcohol functionalities. This guide has provided a detailed summary of its structure, quantitative properties, and the standard experimental protocols used for their determination. The included workflow for its application in gas sweetening highlights its industrial relevance. This information serves as a valuable technical resource for professionals in research and development.
References
- 1. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 2. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]
- 3. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 4. This compound | C6H15NO2 | CID 8086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 6. This compound(110-97-4) 1H NMR spectrum [chemicalbook.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester (ASTM D 93) [pachemtech.eu]
- 9. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
- 11. N,N-Diisopropylethylamine(7087-68-5) 13C NMR spectrum [chemicalbook.com]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. oecd.org [oecd.org]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. This compound(110-97-4) MS spectrum [chemicalbook.com]
- 19. The role|this compound|acid gas|treatment process|DIPA|Di-Isopropanol [hoseachem.com]
- 20. GAS SWEETENING PROCESSES | PDF [slideshare.net]
- 21. This compound(110-97-4) 13C NMR [m.chemicalbook.com]
- 22. This compound(110-97-4) IR Spectrum [m.chemicalbook.com]
- 23. This compound [webbook.nist.gov]
- 24. Diisopropylamine(108-18-9) 13C NMR spectrum [chemicalbook.com]
Diisopropanolamine: A Technical Guide for Researchers
An In-depth Technical Guide on Diisopropanolamine for Researchers, Scientists, and Drug Development Professionals
This compound (DIPA) is a secondary alkanolamine with significant applications across various industrial and research sectors.[1] Its bifunctional nature, possessing both secondary amine and hydroxyl groups, allows it to act as a versatile intermediate in chemical synthesis, a buffering agent, and a solubilizer.[2][3][4] This guide provides a comprehensive overview of its physicochemical properties, applications in drug development, and relevant experimental protocols.
Physicochemical Properties of this compound
This compound is a hygroscopic, water-soluble compound that can appear as a white, waxy solid or a colorless to pale yellow liquid, often with a mild ammonia-like odor.[2][3][5][6] Its key quantitative properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₅NO₂[2][6][7][8][9] |
| Molecular Weight | 133.19 g/mol [1][6][10] |
| CAS Registry Number | 110-97-4[5][8][10] |
| Density | ~1.004 g/mL at 25°C[9] |
| Melting Point | 42-45°C (107.6°F)[7][9] |
| Boiling Point | 249-250°C at 745 mmHg[1][9] |
| Flash Point | 127°C (259-261°F)[7] |
| Water Solubility | Miscible[1][2][7] |
| pH | 11.5 (5% aqueous solution)[1] |
Applications in Research and Drug Development
While DIPA has widespread industrial uses as a corrosion inhibitor, a neutralizing agent in coatings, and for gas treatment in the Sulfinol process, its utility in pharmaceutical research is noteworthy.[2][4][11] It serves as a crucial reagent in the synthesis of various bioactive molecules. A significant application is its use as a precursor in the synthesis of pyrrolo[3,4-c]quinoline-1,3-diones, which have been identified as potent inhibitors of caspase-3.[5] Caspase-3 is a critical enzyme in the apoptotic pathway, making its inhibitors valuable targets for drug development in therapeutic areas such as neurodegenerative diseases and ischemia.
The structural backbone of DIPA provides a scaffold for building more complex molecules, and its basic nature allows it to be used as a catalyst or pH-adjusting agent in sensitive organic reactions.
Experimental Protocols
Protocol: Synthesis of a Pyrrolo[3,4-c]quinoline-1,3-dione Derivative using this compound
This protocol outlines a representative synthetic step where a DIPA-derived intermediate could be used. The workflow for such a synthesis is visualized below.
Objective: To synthesize a substituted N-(2-hydroxypropyl) pyrrolo[3,4-c]quinoline-1,3-dione as a potential caspase-3 inhibitor.
Materials:
-
This compound (DIPA)
-
4-nitroquinoline-2,3-dicarboxylic acid anhydride (B1165640)
-
Glacial acetic acid
-
Sodium dithionite (B78146)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography setup)
Methodology:
-
Step 1: Condensation Reaction
-
In a round-bottom flask, dissolve 1.0 equivalent of 4-nitroquinoline-2,3-dicarboxylic acid anhydride in glacial acetic acid.
-
Add 1.1 equivalents of this compound to the solution.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum. This yields the N-bis(2-hydroxypropyl)amino-substituted nitro-quinoline derivative.
-
-
Step 2: Reduction of the Nitro Group
-
Suspend the product from Step 1 in a mixture of ethanol and water.
-
Heat the suspension to 70-80°C.
-
Add 3-4 equivalents of sodium dithionite portion-wise over 30 minutes.
-
Continue heating for an additional 1-2 hours until the starting material is consumed (monitored by TLC).
-
Cool the mixture, and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude amino-quinoline derivative.
-
-
Step 3: Purification
-
Purify the crude product using column chromatography on silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate.
-
Collect the fractions containing the desired product and evaporate the solvent to obtain the purified pyrrolo[3,4-c]quinoline-1,3-dione derivative.
-
-
Step 4: Characterization
-
Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
-
Visualizations
Caption: Synthetic workflow for a DIPA-derived caspase-3 inhibitor.
Caption: Role of DIPA-derived inhibitors in the caspase-3 signaling pathway.
References
- 1. This compound [drugfuture.com]
- 2. chinaamines.com [chinaamines.com]
- 3. This compound | 110-97-4 [chemicalbook.com]
- 4. saiper.com [saiper.com]
- 5. CAS 110-97-4: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound | C6H15NO2 | CID 8086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. This compound [webbook.nist.gov]
- 9. chembk.com [chembk.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. products.basf.com [products.basf.com]
A Comprehensive Technical Guide to the Synthesis of Diisopropanolamine from Propylene Oxide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of diisopropanolamine (DIPA) from propylene (B89431) oxide and ammonia (B1221849). The document details the reaction chemistry, process parameters, experimental protocols, and industrial-scale production methodologies. Quantitative data is presented in structured tables for comparative analysis, and key pathways and workflows are visualized through detailed diagrams.
Introduction to this compound (DIPA)
This compound (DIPA) is an organic compound with the chemical formula C₆H₁₅NO₂. It is a secondary amine and a diol, possessing both amine and alcohol functional groups, which impart its versatile chemical properties. DIPA is a white to yellow solid at room temperature and is used in a wide range of industrial applications, including as an emulsifier, stabilizer, chemical intermediate, and a neutralizing agent in various formulations. In the pharmaceutical and drug development sector, DIPA can be used as a precursor for the synthesis of active pharmaceutical ingredients and as a buffering agent.
Reaction Chemistry and Mechanism
The synthesis of this compound from propylene oxide and ammonia is a nucleophilic addition reaction. The reaction proceeds in a stepwise manner, leading to the formation of monoisopropanolamine (MIPA), this compound (DIPA), and triisopropanolamine (B86542) (TIPA).
The overall reaction scheme is as follows:
-
Formation of Monoisopropanolamine (MIPA): NH₃ + C₃H₆O → C₃H₉NO
-
Formation of this compound (DIPA): C₃H₉NO + C₃H₆O → C₆H₁₅NO₂
-
Formation of Triisopropanolamine (TIPA): C₆H₁₅NO₂ + C₃H₆O → C₉H₂₁NO₃
Water is a crucial component in this process, acting as a catalyst to facilitate the ring-opening of the propylene oxide molecule.[1][2] The reaction is typically carried out in an aqueous solution of ammonia. The nucleophilic attack of the ammonia on the less sterically hindered carbon of the propylene oxide ring is the key step in the formation of the isopropanolamines.
A significant side reaction is the hydrolysis of propylene oxide to form propylene glycol, especially in the presence of excess water.[2]
The reaction mechanism involves the protonation of the oxygen atom of the propylene oxide ring by a water molecule, making the epoxide more susceptible to nucleophilic attack by ammonia. The ammonia molecule then attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of monoisopropanolamine. This process can then be repeated with MIPA and DIPA acting as the nucleophiles to form DIPA and TIPA, respectively.
Industrial Synthesis of this compound
The industrial production of this compound is a continuous process carried out at elevated temperatures and pressures to achieve a high reaction rate and favorable product distribution. The selectivity towards DIPA is controlled by adjusting the molar ratio of the reactants and other process parameters.
Process Parameters
The key process parameters that influence the yield and selectivity of this compound are:
-
Temperature: The reaction is typically conducted at temperatures in the range of 130°C to 180°C.[1] Higher temperatures increase the reaction rate but may also lead to the formation of undesirable by-products.
-
Pressure: High pressure, generally between 11 and 20 MPa, is maintained to keep the ammonia in a liquid or supercritical state, ensuring a high concentration of the reactant and facilitating the reaction.[1]
-
Molar Ratio of Reactants: The molar ratio of ammonia to propylene oxide is a critical factor in determining the product distribution. To favor the formation of DIPA, a lower molar ratio of ammonia to propylene oxide is used compared to the synthesis of MIPA. A typical molar ratio for DIPA production is in the range of 6:1 to 10:1 (ammonia to propylene oxide).[1]
-
Catalyst: Water is the most common and cost-effective catalyst for this reaction.[1][2] The concentration of water in the ammonia solution can affect the reaction rate and the extent of the propylene glycol side reaction.
The following table summarizes typical industrial process conditions for the synthesis of isopropanolamines, with a focus on maximizing the DIPA yield.
| Parameter | Value | Reference |
| Reactants | Propylene Oxide, Aqueous Ammonia | [1][3] |
| Catalyst | Water | [1][2] |
| Temperature | 130 - 180 °C | [1] |
| Pressure | 11 - 20 MPa | [1] |
| Ammonia:Propylene Oxide Molar Ratio | 6:1 - 10:1 | [1] |
| Reactor Type | Tubular Reactor | [1] |
Experimental Protocol for Industrial Synthesis
The following is a generalized protocol for the industrial-scale synthesis of this compound:
-
Feed Preparation: An aqueous solution of ammonia is prepared with a specific water content to act as the catalyst.[1]
-
Reaction: The aqueous ammonia solution and propylene oxide are continuously fed into a high-pressure tubular reactor. The reactants are heated to the desired reaction temperature.[1] The high pressure ensures that the ammonia remains in a liquid or supercritical state.
-
Deamination: After the reaction, the mixture is passed through a deamination tower to remove unreacted ammonia, which is then recycled back to the reactor.[1]
-
Dehydration: The product mixture is then sent to a dehydration tower to remove water.[1]
-
Purification: Finally, the mixture of isopropanolamines is separated by fractional distillation under vacuum to obtain high-purity this compound.[1][3] The different boiling points of MIPA, DIPA, and TIPA allow for their separation.
Laboratory-Scale Synthesis of this compound
While detailed laboratory protocols for the synthesis of DIPA are not as commonly published as industrial methods, a batch synthesis can be performed in a high-pressure autoclave. The following is a representative, though generalized, laboratory-scale protocol.
Materials and Equipment
-
Materials: Propylene oxide, concentrated aqueous ammonia, deionized water.
-
Equipment: High-pressure autoclave with a magnetic stirrer, heating mantle, temperature controller, and pressure gauge.
Experimental Procedure
-
Charging the Reactor: The autoclave is charged with a specific amount of concentrated aqueous ammonia and deionized water.
-
Purging: The reactor is sealed and purged with an inert gas, such as nitrogen, to remove any air.
-
Heating and Pressurization: The autoclave is heated to the desired reaction temperature (e.g., 120-150°C).
-
Addition of Propylene Oxide: Propylene oxide is then slowly pumped into the autoclave at a controlled rate. The pressure inside the reactor will increase as the propylene oxide is added and the reaction proceeds.
-
Reaction: The reaction mixture is stirred vigorously for a set period (e.g., 2-4 hours) while maintaining the desired temperature and pressure.
-
Cooling and Depressurization: After the reaction is complete, the autoclave is cooled to room temperature, and the pressure is carefully released.
-
Workup and Purification: The reaction mixture is transferred to a round-bottom flask. Unreacted ammonia and water are removed by distillation. The resulting mixture of isopropanolamines can then be separated by vacuum distillation.
Safety Precautions: This reaction should be carried out in a well-ventilated fume hood due to the toxicity and flammability of the reactants. The use of a high-pressure autoclave requires proper training and adherence to safety protocols.
Data on Yield and Selectivity
The selectivity of the reaction towards MIPA, DIPA, or TIPA is highly dependent on the molar ratio of ammonia to propylene oxide. The following table provides a qualitative overview of the expected product distribution based on the reactant ratio.
| NH₃:Propylene Oxide Molar Ratio | Primary Product | Secondary Products |
| High (>10:1) | MIPA | DIPA, TIPA |
| Intermediate (5:1 - 10:1) | DIPA | MIPA, TIPA |
| Low (<5:1) | TIPA | MIPA, DIPA |
Quantitative data from a specific patent (CN101265197A) for a process optimized for DIPA production is presented below.[3]
| Parameter | Value |
| Ammonia:Propylene Oxide Molar Ratio | 5-8 |
| Reaction Temperature | 148-155 °C |
| Reaction Pressure | 16.0-18.0 MPa |
| Reaction Time | 1.5-3 hours |
| DIPA Purity in Product | >99% |
Conclusion
The synthesis of this compound from propylene oxide and ammonia is a well-established industrial process. Control over reaction parameters, particularly the molar ratio of reactants, temperature, and pressure, is essential for achieving high selectivity towards the desired product. While industrial-scale production is a continuous process, laboratory-scale synthesis can be performed in a batch reactor. Further research into novel catalysts and process optimization could lead to even more efficient and selective methods for the production of this compound.
References
An In-depth Technical Guide to Diisopropanolamine (CAS Number 110-97-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropanolamine (DIPA) is a secondary amino compound and an aminodiol with the CAS number 110-97-4.[1][2] It is a versatile chemical intermediate used in a wide array of industrial applications, serving as an emulsifier, stabilizer, surfactant, and neutralizing agent.[3][4] Structurally, it is diethanolamine (B148213) substituted by methyl groups at positions 1 and 1'.[1][2] While its primary uses are industrial, its properties as a pH buffer and solubilizing agent give it relevance in formulations, including personal care and potentially pharmaceutical applications.[1][5] This guide provides a comprehensive technical overview of its chemical properties, applications, safety data, and relevant experimental protocols.
Chemical and Physical Properties
This compound is a hygroscopic, corrosive solid that appears as a white to yellow crystalline substance or a colorless liquid.[1][6][7] It possesses a characteristic mild amine or fish-like odor.[1][8] DIPA is completely miscible with water and soluble in alcohols and many polar solvents.[1][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₅NO₂ | [3][8] |
| Molecular Weight | 133.19 g/mol | [8][9] |
| Appearance | White to yellow solid or colorless liquid | [1][9] |
| Melting Point | 33 - 45 °C (91.4 - 113 °F) | [10][11][12] |
| Boiling Point | 249 - 251 °C (480 - 484 °F) at 745-760 mmHg | [9][10][12] |
| Density | ~1.004 g/mL at 25 °C | [9][12] |
| Vapor Pressure | 0.02 mmHg at 42 °C | [10][11] |
| Flash Point | 126 - 135 °C (259 - 275 °F) | [10][11][12] |
| Autoignition Temperature | 290 - 370 °C (554 - 698 °F) | [6][10][13] |
| Water Solubility | 870 g/L at 20 °C (Completely miscible) | [8][9][10] |
| log Kow (Octanol/Water Partition Coefficient) | -0.82 | [1][13] |
| Refractive Index (n²⁰ᴰ) | ~1.448 - 1.4635 | [8][9] |
| pH | 11.4 (for a solution) | [11] |
Core Applications and Mechanisms
DIPA's bifunctional nature, containing both hydroxyl and amine groups, dictates its utility. It serves as a basic chemical to neutralize acids, buffer pH, and act as a surfactant and solubilizer for oils and fats.[3][5][7]
Its major applications include:
-
Gas Sweetening: DIPA is used in the Shell ADIP® process to remove acidic gases like hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂) from natural gas streams.[7][14] It can be used for selective H₂S removal at low pressures.[14] The mechanism involves a reversible chemical reaction where the amine forms a salt with the acid gases, which can be regenerated by heating.[7][15]
-
Surfactants and Emulsifiers: It is frequently used to neutralize fatty acids and sulfonic acid-based surfactants to form soaps and emulsifiers in a variety of products, including personal care items, metalworking fluids, and pesticides.[3][16][17]
-
Corrosion Inhibitor: DIPA is a component in metalworking fluids and lubricants where it helps to protect metal surfaces from corrosion.[3][7][16]
-
Chemical Intermediate: It serves as a building block in the synthesis of other chemicals, such as vulcanization accelerators for rubber and certain herbicides.[4] In pharmaceutical applications, it can be an intermediate or used to adjust and stabilize the pH of medications.[5]
-
Coatings and Paints: It acts as a neutralizing agent for water-based coatings and supports film formation in stoving enamels.[4][17]
Caption: Logical workflow showing how DIPA's core properties lead to its main applications.
Toxicological Profile
This compound exhibits low acute systemic toxicity.[18] However, it is classified as a serious eye irritant and can cause skin irritation, particularly with prolonged contact.[10][13][19]
Table 2: Acute Toxicity Data for this compound
| Route | Species | Test | Value | Source(s) |
| Oral | Rat | LD50 | >2,000 - 4,765 mg/kg | [1][11][13] |
| Dermal | Rat | LD50 | >2,000 mg/kg | [13] |
| Dermal | Rabbit | LD50 | 8,000 mg/kg | [6][11] |
| Intraperitoneal | Mouse | LD50 | 96 mg/kg | [1] |
In repeated dose studies, no systemic effects were observed in rats given up to 750 mg/kg/day dermally.[20] Oral administration showed an increase in kidney weights at doses of 500 mg/kg/day or more, without accompanying histopathological changes.[20] DIPA did not show developmental toxicity in rats.[20]
Experimental Protocols
Synthesis of this compound
A common industrial synthesis involves the reaction of ammonia (B1221849) with propylene (B89431) oxide.[21][22]
Methodology:
-
Liquid ammonia and water are mixed to form an aqueous ammonia solution.[22]
-
This solution is thoroughly mixed with propylene oxide. The molar ratio of ammonia to propylene oxide is controlled, typically between 5:1 and 8:1.[22]
-
The mixture is preheated to 140-145 °C and fed into a high-pressure reactor.[22]
-
The reaction is carried out at a temperature of 148-155 °C and a pressure of 16.0-18.0 MPa for 1.5 to 3 hours.[22]
-
The resulting product mixture contains monoisopropanolamine (MIPA), this compound (DIPA), and triisopropanolamine (B86542) (TIPA).[9]
-
The individual products are separated via flash evaporation and fractional distillation.[9][22] This method can yield DIPA with a purity of over 99%.[9]
Analytical Method: DIPA in Water and Soil by HPLC
Analysis of DIPA can be challenging due to its lack of a strong chromophore.[7] A common method involves derivatization followed by High-Performance Liquid Chromatography (HPLC).[23][24]
Methodology:
-
Sample Preparation (Water): Filter the aqueous sample through a 0.45 µm syringe filter. Adjust the pH to >6 if necessary.[23]
-
Sample Preparation (Soil): Perform an aqueous extraction of the soil sample. Filter the extract.[23]
-
Derivatization:
-
Transfer a 0.50 mL aliquot of the filtered sample extract to a vial.[23]
-
Add 25 µL of borate (B1201080) buffer.[23]
-
Add 100 µL of a 2.5 mmol 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) solution in acetonitrile.[23]
-
Incubate the vial at a low heat for approximately 30 minutes. This reaction transforms the amine into a product with strong UV absorbance and fluorescence.[23]
-
Add 10 µL of 30% HCl to stop the reaction and vortex the sample.[23]
-
-
Analysis:
Caption: Experimental workflow for the analysis of DIPA by HPLC with derivatization.
Safety and Handling
Handling:
-
Wear appropriate personal protective equipment (PPE), including protective gloves and safety goggles.[8][25]
-
Keep away from incompatible substances such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6][11][13]
Storage:
-
Keep containers tightly closed to prevent moisture ingress, as the material is hygroscopic.[8][10][11]
-
Store away from heat, open flames, and direct sunlight.[13][26]
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the eyelids. Seek medical attention.[10][25]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10]
-
Inhalation: Remove from exposure to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]
-
Ingestion: Do not induce vomiting. If the victim is conscious, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[10]
References
- 1. This compound | C6H15NO2 | CID 8086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 110-97-4 | CAS DataBase [m.chemicalbook.com]
- 3. saiper.com [saiper.com]
- 4. DI ISOPROPANOL AMINE | Oman CHEMICAL [omanchem.com]
- 5. rockchemicalsinc.com [rockchemicalsinc.com]
- 6. This compound | 110-97-4 [chemicalbook.com]
- 7. This compound | High-Purity Reagent [benchchem.com]
- 8. chinaamines.com [chinaamines.com]
- 9. Page loading... [wap.guidechem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. diisopropanol amine, 110-97-4 [thegoodscentscompany.com]
- 13. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 14. oilngasprocess.com [oilngasprocess.com]
- 15. scribd.com [scribd.com]
- 16. greenchemindustries.com [greenchemindustries.com]
- 17. dow.com [dow.com]
- 18. researchgate.net [researchgate.net]
- 19. View Attachment [cir-reports.cir-safety.org]
- 20. Repeated dose toxicity and developmental toxicity of this compound to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound - Wikipedia [en.wikipedia.org]
- 22. CN101265197A - Method for preparing this compound - Google Patents [patents.google.com]
- 23. www2.gov.bc.ca [www2.gov.bc.ca]
- 24. ccme.ca [ccme.ca]
- 25. carlroth.com [carlroth.com]
- 26. echemi.com [echemi.com]
Diisopropanolamine: A Comprehensive Technical Guide to its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical properties of diisopropanolamine (DIPA), with a specific focus on its melting and boiling points. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or are investigating the applications of this versatile chemical compound.
This compound (CAS No. 110-97-4) is a secondary amino alcohol that finds use in a wide array of industrial and commercial applications, including as an emulsifier, stabilizer, and chemical intermediate.[1] A thorough understanding of its physical properties is paramount for its safe handling, effective use in formulations, and for the design and optimization of chemical processes.
Core Physical Properties of this compound
This compound can exist as a colorless liquid or a white to yellow crystalline solid, often with a characteristic fishy or ammonia-like odor.[2][3] It is a hygroscopic substance that may turn yellow upon exposure to light and air.[2]
Melting and Boiling Points: A Tabulated Summary
The melting and boiling points of this compound have been reported across various sources. These values can exhibit slight variations due to differences in experimental conditions and the purity of the substance. The following tables provide a consolidated summary of the reported quantitative data for easy comparison.
Table 1: Reported Melting Points of this compound
| Melting Point (°C) | Melting Point (°F) | Source(s) |
| 33 | 91.4 | Cole-Parmer Safety Data Sheet[4] |
| 41 | 105.8 | NET Safety Data Sheet |
| 42 | 107.6 | Wikipedia, Hosea Chem[5] |
| 42-45 | 107.6-113 | Jinan Future chemical Co.,Ltd[6], ChemicalBook[7][8], Sigma-Aldrich[9] |
| 44.5 | 112.1 | ECHEMI Safety Data Sheet[10], Univar Solutions[11] |
| 44.5-45.5 | 112.1-113.9 | CAS Common Chemistry[12] |
| 32-42 | 89.6-107.6 | DrugFuture Chemical Index[13] |
| 42.0 | 107.6 | The Good Scents Company[14] |
| 107.6 (as Freezing Point) | - | NOAA CAMEO Chemicals[15] |
Table 2: Reported Boiling Points of this compound
| Boiling Point (°C) | Pressure (mm Hg) | Source(s) |
| 248 | 760 | Univar Solutions[11], Hosea Chem[5] |
| 248.8 - 254.5 | 1013 hPa | ECHEMI Safety Data Sheet[10] |
| 249 | 760 | DrugFuture Chemical Index[13] |
| 249-250 | 760 | Cole-Parmer Safety Data Sheet[4] |
| 249-250 | 745 | Jinan Future chemical Co.,Ltd[6], ChemicalBook[7][8], Sigma-Aldrich[9], CAS Common Chemistry[12] |
| 250-251 | 760 | The Good Scents Company[14] |
| 248.2 | 1013 hPa | NET Safety Data Sheet[16] |
| 480.2 °F (249 °C) | 760 | NOAA CAMEO Chemicals[15] |
Experimental Protocols for Physical Property Determination
The accurate determination of melting and boiling points is crucial for the characterization of chemical substances. Standardized methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD) and ASTM International, are widely used to ensure reliability and comparability of data.
Melting Point Determination
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure.[10] Several methods are recognized for this determination, with the capillary tube method being one of the most common.
OECD Guideline 102: Melting Point / Melting Range
This guideline outlines several methods for determining the melting point of chemicals.[3][8][10][14] The choice of method depends on the substance's properties. Common techniques include:
-
Capillary Method: A small amount of the powdered substance is packed into a capillary tube and heated in a controlled liquid bath or a metal block. The temperatures at which melting begins and is complete are recorded.
-
Hot Stage Microscopy: A small quantity of the substance is heated on a microscope stage, and the melting process is observed visually.
-
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): These thermo-analytical techniques measure the heat flow to or from a sample as a function of temperature. The melting point is identified by an endothermic peak on the resulting thermogram.
ASTM E324: Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals
This standard provides a detailed procedure for determining the melting range of crystalline organic chemicals using the capillary tube method.[1][6] The method is suitable for substances with melting points between 30 and 250°C.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[2]
OECD Guideline 103: Boiling Point
This guideline describes various methods for determining the boiling point of liquids and low-melting solids.[2][16][15][17] These methods include:
-
Ebulliometer Method: This method involves measuring the boiling temperature of the liquid in an apparatus equipped with a reflux condenser.
-
Dynamic Method: The vapor pressure of the substance is measured as a function of temperature. The boiling point is the temperature at which the vapor pressure reaches the standard atmospheric pressure.
-
Distillation Method: This method determines the boiling range of a liquid by distillation.
-
Siwoloboff Method: A small, inverted capillary tube containing an air bubble is placed in a sample of the liquid, which is then heated. The temperature at which a continuous stream of bubbles emerges from the capillary is taken as the boiling point.
Visualizing Experimental Workflows and Physical States
To further elucidate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental Workflow for Melting Point Determination by Capillary Method.
Caption: Relationship Between Physical State of this compound and Temperature.
References
- 1. store.astm.org [store.astm.org]
- 2. oecd.org [oecd.org]
- 3. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 4. store.astm.org [store.astm.org]
- 5. store.astm.org [store.astm.org]
- 6. infinitalab.com [infinitalab.com]
- 7. scribd.com [scribd.com]
- 8. oecd.org [oecd.org]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. laboratuar.com [laboratuar.com]
- 11. ASTM D1120 - Standard Test Method for Boiling Point of Engine Coolants - Savant Labs [savantlab.com]
- 12. enfo.hu [enfo.hu]
- 13. matestlabs.com [matestlabs.com]
- 14. oecd.org [oecd.org]
- 15. laboratuar.com [laboratuar.com]
- 16. search.library.doc.gov [search.library.doc.gov]
- 17. oecd.org [oecd.org]
A Comprehensive Technical Guide to the Solubility of Diisopropanolamine in Water and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of diisopropanolamine (DIPA) in aqueous and various organic solvent systems. Understanding the solubility of DIPA is critical for its application in numerous fields, including its use as an emulsifier, stabilizer, and chemical intermediate. This document collates available quantitative and qualitative data, presents a detailed experimental protocol for solubility determination, and illustrates a general workflow for these procedures.
Executive Summary
This compound is a polar, basic compound exhibiting high solubility in water and polar organic solvents, with limited solubility in non-polar media. It is frequently described as completely miscible with water, reflecting its high affinity for aqueous solutions.[1][2] Its solubility profile is a key determinant of its function in applications ranging from gas treatment and cosmetics to its use as a neutralizing agent in various formulations. This guide aims to provide a consolidated resource for professionals requiring detailed solubility information for experimental and process design.
Solubility Data
The solubility of this compound is dictated by its molecular structure, which features both polar hydroxyl groups and a secondary amine group, enabling it to act as a hydrogen bond donor and acceptor. This leads to its high solubility in protic and polar solvents.
Solubility in Water
This compound is highly soluble in water. Several sources describe it as being "completely soluble" or "miscible" in water under standard conditions.[1][3][4] Quantitative data further supports this, indicating a very high saturation point.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Water | 20 | 87 | [5][6][7] |
| Water | 25 | Miscible | [1] |
Note: The term "miscible" implies that the substance dissolves in all proportions. While a specific solubility value of 87 g/100mL exists, for many practical applications, DIPA can be considered miscible with water.
Solubility in Organic Solvents
The solubility of this compound in organic solvents is highly dependent on the polarity of the solvent. It is generally miscible with alcohols and shows moderate solubility in other polar solvents, while being poorly soluble in non-polar hydrocarbons.
| Solvent Class | Solvent | Solubility | Reference |
| Alcohols | Alcohol (general) | Miscible | [8] |
| Ethanol | Moderate | [6] | |
| Aromatic Hydrocarbons | Toluene | Slightly Soluble | [8] |
| Aliphatic Hydrocarbons | Hydrocarbons (general) | Insoluble | [8] |
| Ketones | Acetone | Moderate | [6] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound, based on the widely accepted isothermal shake-flask method.[6][9] This method is considered the gold standard for establishing equilibrium solubility.
Materials and Equipment
-
Solute: this compound (purity > 99%)
-
Solvents: High-purity water and selected organic solvents
-
Apparatus:
-
Analytical balance (± 0.1 mg accuracy)
-
Isothermal shaking incubator or water bath with temperature control (± 0.5 °C)
-
Borosilicate glass vials with PTFE-lined screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE or nylon)
-
Analytical instrumentation for concentration measurement (e.g., Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD), High-Performance Liquid Chromatography (HPLC), or titration apparatus).
-
pH meter (for aqueous solutions)
-
Procedure
-
Preparation:
-
Equilibrate the chosen solvent and the isothermal shaker/water bath to the desired experimental temperature (e.g., 25 °C).
-
Prepare a series of glass vials.
-
-
Sample Preparation:
-
Add a measured amount of the solvent (e.g., 10 mL) to each vial.
-
Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in the isothermal shaker and agitate them at a constant speed.
-
Allow the samples to equilibrate for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, but the ideal time should be determined empirically by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[9]
-
-
Phase Separation:
-
Once equilibrium is achieved, cease agitation and allow the vials to rest in the temperature-controlled environment for several hours to allow the excess solid to sediment.[9]
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
-
Analysis:
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Determine the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., GC-NPD).
-
Perform a titration with a standardized acid as an alternative analytical method for determining the concentration of the basic DIPA.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result can be expressed in various units, such as g/100 mL, mol/L, or mg/L.
-
-
Data Reporting:
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Report the average solubility value along with the standard deviation.
-
It is also crucial to analyze the solid phase remaining after equilibration to confirm that no phase change or degradation of the this compound has occurred.[9]
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility using the shake-flask method.
Caption: Workflow for determining DIPA solubility via the isothermal shake-flask method.
Logical Relationship of DIPA Solubility
This diagram outlines the key molecular factors influencing the solubility of this compound and its resulting behavior in different solvent types.
Caption: Factors influencing the solubility of this compound (DIPA).
References
- 1. www2.gov.bc.ca [www2.gov.bc.ca]
- 2. ccme.ca [ccme.ca]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C6H15NO2 | CID 8086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. This compound CAS#: 110-97-4 [m.chemicalbook.com]
- 8. search.library.doc.gov [search.library.doc.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the pKa and Basicity of Diisopropanolamine (DIPA)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Diisopropanolamine (DIPA)
This compound (DIPA), chemically known as 1,1'-iminodi-2-propanol, is a multi-functional secondary amino alcohol. It is a versatile chemical widely utilized across various industries as an emulsifier, stabilizer, surfactant, and a neutralizing agent.[1][2][3][4] Its utility often hinges on its ability to neutralize acids, act as a buffer to stabilize pH, or impart alkalinity to a solution.[1][2][4] For professionals in drug development and chemical research, a thorough understanding of DIPA's acid-base chemistry, specifically its pKa value, is critical for formulation, reaction optimization, and predicting its behavior in physiological and environmental systems. This guide provides a detailed examination of the basicity and pKa of DIPA, methods for its determination, and the logical basis for its chemical behavior.
Core Concepts: Basicity and pKa
The basicity of an amine like DIPA arises from the lone pair of electrons on the nitrogen atom, which can accept a proton (H⁺). The strength of this basicity is quantified by the acid dissociation constant (Ka) of its conjugate acid, the diisopropanolammonium ion, or more commonly, by the pKa value.
The pKa is the negative logarithm of the acid dissociation constant and describes the equilibrium between the protonated (conjugate acid) and deprotonated (free base) forms of the molecule.
R₂NH₂⁺ + H₂O ⇌ R₂NH + H₃O⁺
The pKa value represents the pH at which the concentrations of the protonated and deprotonated species are equal.
-
At a pH < pKa , the protonated form, the diisopropanolammonium cation, is the predominant species.
-
At a pH > pKa , the deprotonated form, the neutral DIPA base, is the predominant species.
This relationship is fundamental to DIPA's function as a buffer and neutralizing agent.[1][5]
Quantitative Data: pKa of this compound
The pKa of DIPA determines its buffering range and reactivity. While predicted values can vary, experimentally determined values provide the most accurate measure for scientific applications.
| Parameter | Value | Conditions | Source |
| pKa | 9.1 | 25 °C (77 °F) | Experimental[5][6] |
| pKa | 14.54 ± 0.20 | N/A | Predicted[1][7] |
Note: The significant discrepancy between the experimental and predicted values highlights the importance of relying on experimentally validated data for critical applications. The value of 9.1 is the accepted experimental pKa for the conjugate acid of DIPA.
Logical Relationship: Protonation Equilibrium of DIPA
The basicity of this compound is defined by the equilibrium between its neutral (free base) form and its protonated (conjugate acid) form. The position of this equilibrium is dictated by the pH of the solution, a relationship governed by the Henderson-Hasselbalch equation. The following diagram illustrates this fundamental principle.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a standard and accurate method for determining the pKa of ionizable substances like DIPA.[8] The procedure involves titrating a solution of the amine with a strong acid or base and monitoring the change in pH.
5.1 Materials and Equipment
-
This compound (DIPA), analytical grade
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (if starting from DIPA-HCl salt)
-
Deionized, CO₂-free water
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Class A burette (50 mL)
-
Beakers and volumetric flasks
5.2 Experimental Workflow Diagram
5.3 Detailed Procedure
-
Solution Preparation : Accurately weigh a sample of DIPA and dissolve it in a known volume of CO₂-free deionized water to create a solution of approximately 0.05 M.
-
pH Meter Calibration : Calibrate the pH meter using at least two, preferably three, standard buffer solutions that bracket the expected pKa (e.g., pH 7.00 and pH 10.00).
-
Titration Setup : Place the DIPA solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and the tip of the burette (filled with standardized 0.1 M HCl) into the solution, ensuring they do not touch the beaker walls or each other.
-
Titration Process :
-
Record the initial pH of the DIPA solution.
-
Begin adding the HCl titrant in small, precise increments (e.g., 0.5-1.0 mL).
-
After each addition, allow the pH reading to stabilize and record both the total volume of titrant added and the corresponding pH.
-
As the pH begins to change more rapidly, reduce the volume of the increments (e.g., to 0.1 mL) to accurately capture the steep inflection region of the titration curve.
-
Continue the titration well past the equivalence point until the pH curve flattens again.
-
5.4 Data Analysis
-
Titration Curve : Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis).
-
Equivalence Point : Determine the equivalence point (Veq), which is the point of steepest inflection on the curve. This can be identified more accurately by plotting the first derivative (ΔpH/ΔV vs. V), where the equivalence point is the peak of the curve.
-
pKa Determination : The pKa is equal to the pH at the half-equivalence point (Veq / 2). Find the volume corresponding to Veq / 2 on the x-axis of the original titration curve and read the corresponding pH from the y-axis. This pH value is the experimental pKa of the diisopropanolammonium ion.
Conclusion
This compound is a secondary alkanolamine with a well-characterized basicity, reflected by an experimental pKa of 9.1 for its conjugate acid.[5][6] This value is crucial for predicting its chemical behavior and optimizing its use as a neutralizing agent, pH buffer, and chemical intermediate in research and development.[2][4] The standard method for confirming this value is potentiometric titration, a reliable technique that provides precise data on the acid-base properties of ionizable compounds. For professionals in scientific fields, a firm grasp of these principles and experimental methodologies is essential for the effective application of DIPA.
References
- 1. This compound | 110-97-4 [chemicalbook.com]
- 2. saiper.com [saiper.com]
- 3. DI ISOPROPANOL AMINE | Ennore India Chemicals [ennoreindiachemicals.com]
- 4. diisopropanol amine, 110-97-4 [thegoodscentscompany.com]
- 5. This compound | C6H15NO2 | CID 8086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. This compound CAS#: 110-97-4 [m.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
Diisopropanolamine: A Comprehensive Technical Guide for Drug Development Professionals
An In-depth Exploration of the Chemistry, Synthesis, and Pharmaceutical Applications of a Versatile Secondary Amino Compound
Abstract
Diisopropanolamine (DIPA) is a secondary amino compound with the chemical formula C₆H₁₅NO₂.[1] Possessing both hydroxyl and amine functional groups, DIPA exhibits a unique combination of properties that have led to its widespread use across various industries, from cosmetics and metalworking to gas treatment. For researchers, scientists, and drug development professionals, DIPA and its structural motifs offer significant potential as a versatile building block in the synthesis of active pharmaceutical ingredients (APIs) and as a functional excipient in drug formulations. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed synthesis methodologies, and an in-depth exploration of its current and potential applications within the pharmaceutical landscape.
Chemical and Physical Properties of this compound
This compound is a hygroscopic, white crystalline solid at room temperature, which may also appear as a colorless to yellow liquid.[2][3] It possesses a characteristic mild ammoniacal or fishy odor.[2][3] A detailed summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₅NO₂ | [1] |
| Molar Mass | 133.19 g/mol | [1] |
| Appearance | White solid or colorless to yellow liquid | [2][3] |
| Melting Point | 42-45 °C | [1] |
| Boiling Point | 249-250 °C at 745 mmHg | [1] |
| Density | 0.99 g/cm³ (at 42 °C) | [1] |
| Solubility in Water | 870 g/L at 20 °C | [1] |
| pKa | 9.1 | [4] |
| LogP | -0.82 | [2] |
| Flash Point | 127-135 °C | [1] |
Synthesis of this compound
This compound can be synthesized through several chemical routes. The most common industrial methods involve the reaction of propylene (B89431) oxide with either isopropanolamine or ammonia (B1221849). An alternative laboratory-scale synthesis from an oxazolidinone derivative has also been reported.
Synthesis from Propylene Oxide and Isopropanolamine/Ammonia
The industrial production of this compound is typically achieved through the reaction of propylene oxide with an excess of isopropanolamine or ammonia.[1][5] This reaction is carried out at elevated temperatures and pressures. A patented method describes the reaction of liquid ammonia and water with propylene oxide. The mixture is preheated to 140-145 °C and then fed into a reactor where the temperature is maintained between 148-155 °C and the pressure is controlled at 16.0-18.0 MPa.[6] The molar ratio of ammonia to propylene oxide is kept between 5 and 8, with a reaction time of 1.5 to 3 hours.[6] The resulting product mixture, containing mono-, di-, and triisopropanolamine, is then separated by flash evaporation and rectification.[6]
Experimental Protocol: Synthesis of this compound from Propylene Oxide and Ammonia [6]
Materials:
-
Liquid ammonia
-
Water
-
Propylene oxide
Equipment:
-
High-pressure reactor
-
Preheater
-
Flash evaporation unit
-
Rectification column
Procedure:
-
Prepare an aqueous ammonia solution by mixing liquid ammonia and water.
-
Thoroughly mix the aqueous ammonia solution with propylene oxide in a molar ratio of ammonia to propylene oxide between 5:1 and 8:1.
-
Preheat the resulting mixture to 140-145 °C.
-
Introduce the preheated mixture into a high-pressure reactor.
-
Maintain the reactor temperature between 148-155 °C and the pressure between 16.0 and 18.0 MPa.
-
Allow the reaction to proceed for 1.5 to 3 hours.
-
Transfer the product mixture to a flash evaporation unit to separate the unreacted ammonia.
-
Further separate the isopropanolamine mixture (mono-, di-, and triisopropanolamine) using a rectification column to isolate the this compound product.
Synthesis from 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone (B1595705)
An alternative synthesis route involves the hydrolysis of 3-(2-hydroxypropyl)-5-methyl-2-oxazolidinone.[7] This method is carried out by treating an aqueous solution of the oxazolidinone with a strong base, such as potassium hydroxide (B78521), at an elevated temperature.
Experimental Protocol: Hydrolysis of 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone [7]
Materials:
-
3-(2-hydroxypropyl)-5-methyl-2-oxazolidinone
-
50% (w/w) Potassium hydroxide solution
-
Water
Equipment:
-
Three-necked boiling flask
-
Magnetic stirrer and hot plate with a water bath
-
Condenser
-
Thermometer
Procedure:
-
Place an aliquot of an aqueous solution of 3-(2-hydroxypropyl)-5-methyl-2-oxazolidinone into a three-necked boiling flask.
-
Calculate and add the required amount of 50% potassium hydroxide solution to achieve a hydroxide to reactable species molar ratio of 2.5:1.
-
Add a magnetic stirring bar and place the flask in a hot water bath on a stirring hot plate.
-
Fit the flask with a condenser and a thermometer.
-
Heat the mixture to approximately 80 °C while stirring vigorously to ensure complete mixing of the phases.
-
Maintain the temperature and stirring for approximately two hours.
-
After the reaction is complete, allow the mixture to cool and separate the amine and caustic phases.
-
The this compound can be isolated from the amine phase.
Pharmaceutical Applications of this compound and its Derivatives
The bifunctional nature of this compound, possessing both nucleophilic secondary amine and hydroxyl groups, makes it a valuable synthon and a functional ingredient in pharmaceutical development.
This compound as a Precursor in API Synthesis
The isopropanolamine structural motif is a key component in a number of pharmacologically active molecules, most notably in the class of beta-adrenergic receptor antagonists, or beta-blockers.
Many beta-blockers, such as propranolol (B1214883) and metoprolol, are aryloxypropanolamines.[3] Their synthesis often involves the reaction of a substituted phenol (B47542) with epichlorohydrin (B41342) to form a glycidyl (B131873) ether intermediate. This epoxide is then opened by an amine, such as isopropylamine, to yield the final beta-blocker.[2][8] While this compound itself is not directly used in this specific two-step synthesis, its structural components are central to the final drug molecule. The synthesis of these important cardiovascular drugs highlights the significance of the isopropanolamine backbone in medicinal chemistry.
A derivative of diisopropylamine (B44863), N,N-diisopropyl-2-oxopropanamide (DIPOPA), has demonstrated significant neuroprotective and anti-inflammatory effects in a rat model of middle cerebral artery occlusion (MCAO), a model for ischemic stroke.[9] DIPOPA was found to be more effective than its diethylamino counterpart and the parent compound, ethyl pyruvate, in reducing infarct volume and improving neurological outcomes.[9] The therapeutic effect of DIPOPA is attributed to its robust anti-inflammatory properties, specifically the suppression of microglia activation and neutrophil infiltration into the brain parenchyma.[9] This is achieved through the inhibition of the NF-κB signaling pathway, which leads to a downstream reduction in the expression of cell adhesion molecules.[9]
This compound in Drug Formulation
Beyond its role as a synthetic precursor, this compound serves as a valuable excipient in various pharmaceutical formulations.[10][11] Its basic nature allows it to be used as a neutralizing agent to adjust and buffer the pH of formulations.[10] Furthermore, its amphiphilic character, arising from the polar hydroxyl and amine groups and the nonpolar isopropyl groups, enables it to function as an effective emulsifier and stabilizer in creams, lotions, and ointments.[10] It can also act as a solubilizing agent, enhancing the solubility of poorly water-soluble active pharmaceutical ingredients.[11] For instance, the this compound salt of certain non-steroidal anti-inflammatory drugs (NSAIDs) is used in topical analgesic formulations.[6]
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic and toxicological profile of a compound is paramount in drug development. A study in female Fischer 344 rats investigated the absorption, distribution, metabolism, and excretion (ADME) of radiolabeled this compound following intravenous and dermal administration.[12]
Pharmacokinetic Data
Following intravenous administration, DIPA was rapidly cleared from the plasma and excreted primarily in the urine.[12] The elimination was biexponential with a terminal half-life of 2.9 hours.[12] Approximately 97% of the administered dose was recovered in the urine, almost entirely as the unchanged parent compound.[12] After dermal application, about 20% of the dose was absorbed over 48 hours, with the majority of the absorbed dose also being excreted in the urine.[12] The absolute dermal bioavailability was determined to be 12%.[12] The study also noted that DIPA did not accumulate in tissues.[12]
| Pharmacokinetic Parameter | Intravenous Administration | Dermal Application | Reference(s) |
| Dose | 19.0 mg/kg | 19.5 mg/kg | [12] |
| Elimination Half-life (t½β) | 2.9 hours | - | [12] |
| Urinary Excretion (% of dose) | 97 ± 4% | 14.4% (of applied dose) | [12] |
| Metabolism | Virtually all as parent compound | - | [12] |
| Dermal Absorption (48h) | - | ~20% | [12] |
| Absolute Dermal Bioavailability | - | 12% | [12] |
Toxicological Profile
This compound is considered to be of low to moderate toxicity. Undiluted, it can be a severe skin and eye irritant.[9] However, in cosmetic products at concentrations up to 1%, it is considered safe for use.[9] It is recommended that isopropanolamines should not be used in products containing N-nitrosating agents due to the potential for nitrosamine (B1359907) formation.[9] The pharmacokinetic data suggest that toxicologically significant systemic concentrations of DIPA are unlikely to be reached from repeated dermal applications of products containing low concentrations of the compound, due to its slow absorption and rapid excretion.[12]
Conclusion
This compound is a secondary amino compound with a well-characterized chemical and physical profile. Its synthesis is well-established, and it finds utility in a broad range of industrial applications. For the pharmaceutical industry, DIPA and its structural analogs represent a valuable platform for the development of new chemical entities, as exemplified by the isopropanolamine backbone in beta-blockers and the demonstrated neuroprotective effects of a diisopropylamine derivative. Furthermore, its properties as a pH adjuster, emulsifier, and solubilizer make it a functional excipient in various drug delivery systems. A clear understanding of its pharmacokinetic and toxicological profile further supports its potential for safe use in pharmaceutical development. This technical guide has provided a comprehensive overview of this compound, highlighting its core attributes and potential for innovation in the hands of researchers and drug development professionals.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jmedchem.com [jmedchem.com]
- 4. jnfuturechemical.com [jnfuturechemical.com]
- 5. Isopropanolamine: A Full Overview of Its Science and Uses [eureka.patsnap.com]
- 6. Analgesic - Wikipedia [en.wikipedia.org]
- 7. dow.com [dow.com]
- 8. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 9. Anti-Inflammatory and Neuroprotective Effects of DIPOPA (N,N-Diisopropyl-2-Oxopropanamide), an Ethyl Pyruvate Bioisoster, in the Postischemic Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rockchemicalsinc.com [rockchemicalsinc.com]
- 11. greenchemindustries.com [greenchemindustries.com]
- 12. Pharmacokinetics and bioavailability of this compound (DIPA) in rats following intravenous or dermal application - PubMed [pubmed.ncbi.nlm.nih.gov]
functional groups and reactivity of diisopropanolamine
An In-depth Technical Guide to the Functional Groups and Reactivity of Diisopropanolamine (DIPA)
Introduction
This compound (DIPA), with the molecular formula C₆H₁₅NO₂, is a versatile organic compound widely utilized across various industries.[1] It serves as an emulsifier, stabilizer, surfactant, and chemical intermediate.[2][3] Structurally, it is a secondary amino compound where diethanolamine (B148213) is substituted by methyl groups at the 1 and 1' positions.[2][4][5] This guide provides a detailed examination of DIPA's functional groups, reactivity, and physicochemical properties, with a focus on its applications for researchers, scientists, and professionals in drug development.
Functional Groups and Molecular Structure
This compound's chemical behavior is dictated by the presence of two key functional groups: a central secondary amine (-NH-) and two secondary hydroxyl (-OH) groups located on the propyl chains. This dual functionality makes it both an aminoalcohol and an aminodiol.[2][4][5] The presence of these polar groups renders the molecule miscible with water and alcohols.[6][4] The amine group confers basicity, allowing DIPA to act as a weak base and a buffering agent, while the hydroxyl groups can undergo reactions typical of secondary alcohols.
Caption: Chemical structure of this compound (DIPA).
Physicochemical Properties
DIPA is a white to yellow crystalline solid or a colorless liquid with an ammonia-like odor.[2][4] It is hygroscopic and may turn yellow upon exposure to air and light.[2][4] A summary of its key quantitative properties is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₅NO₂ | [1] |
| Molar Mass | 133.19 g/mol | [4][7] |
| Melting Point | 42-45 °C | [1][2][7][8] |
| Boiling Point | 249-250 °C (at 745 mmHg) | [2][7][8] |
| Density | ~1.004 g/mL at 25 °C | [2][7] |
| pKa | 9.1 | [4] |
| Water Solubility | 870 g/L at 20 °C | [2][8] |
| logP (Octanol/Water) | -0.82 | [4] |
| Flash Point | 260 °F (~127 °C) | [7] |
Reactivity and Key Reactions
The reactivity of DIPA is a composite of the reactions characteristic of its secondary amine and secondary alcohol functional groups.
Reactions of the Secondary Amine Group
As a secondary amine, DIPA is a chemical base that neutralizes acids in exothermic reactions to form salts and water.[2][5][9] This property underlies its use as a neutralizing and buffering agent in cosmetics and industrial applications.[2][4] However, a critical reactivity consideration is that DIPA should not be used in products containing N-nitrosating agents, as this can lead to the formation of potentially carcinogenic nitrosamines.[4]
Reactions Involving Both Functional Groups
The combination of amine and hydroxyl groups allows DIPA to participate in several important industrial processes:
-
Acid Gas Removal: DIPA is widely used to remove acidic gases like hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂) from natural gas streams.[2][4][10] The amine group reacts with these gases, and the solution can be regenerated by heating.[10] The reaction with CO₂ is first-order with respect to the free-amine concentration.[11]
-
Polyurethane Production: DIPA can serve as an auxiliary filler in the synthesis of polyurethane elastomers, imparting specific properties to the final polymer.[8] It can also be used to modify phenolic resin polyols to improve the characteristics of polyurethane foams, such as flame retardancy and compressive strength.[8]
-
Emulsification and Surfactant Chemistry: It is frequently used to neutralize fatty acids and sulfonic acid-based compounds to form soaps and surfactants, which are key components in personal care products and metalworking fluids.[2]
Caption: Key reaction pathways of this compound (DIPA).
Relevance in Drug Development and Research
While not typically an active pharmaceutical ingredient, DIPA's properties are relevant in pharmaceutical and biological research.
-
Formulation: Its roles as an emulsifier, stabilizer, and pH buffer are valuable in the formulation of various drug products.[2][4]
-
Biological Research: DIPA has been used in laboratory settings to study its effects on cellular processes, such as choline (B1196258) uptake and phospholipid synthesis in Chinese hamster ovary (CHO) cells.[2]
-
Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of excipients is crucial in drug development. A study in rats showed that intravenously administered DIPA was rapidly cleared from plasma and almost entirely excreted unchanged in the urine within hours (t₁/₂β of 2.9h).[12] Dermal absorption was slow, with an absolute bioavailability of 12%, and the absorbed compound did not accumulate in tissues.[12] This rapid, unchanged elimination and low tissue accumulation suggest a low toxicological risk from repeated dermal exposure to products containing low concentrations of DIPA.[12]
Experimental Protocols
Protocol 1: Synthesis of this compound
The industrial synthesis of DIPA is typically achieved through the reaction of propylene (B89431) oxide with ammonia (B1221849).[1][13]
-
Materials: Liquid ammonia, water, propylene oxide.
-
Procedure:
-
Prepare aqueous ammonia by mixing liquid ammonia and water.[8][13]
-
Thoroughly mix the aqueous ammonia with propylene oxide. The molar ratio of ammonia to propylene oxide should be controlled between 5:1 and 8:1.[8][13]
-
Introduce the preheated mixture into a high-pressure reactor.[8]
-
Maintain the reaction temperature between 148-155 °C and the pressure between 16.0-18.0 MPa.[8][13]
-
The resulting mixture contains monoisopropanolamine, this compound, and triisopropanolamine.
-
Separate the products via flash distillation and fractional distillation to isolate pure DIPA.[8]
-
Protocol 2: Purification of this compound
For laboratory-scale purification to obtain high-purity DIPA:
-
Method: Crystallization.
-
Procedure:
-
Dissolve the crude DIPA in a minimal amount of hot, dry diethyl ether.
-
Allow the solution to cool slowly to induce crystallization.
-
Filter the crystals and wash with a small amount of cold, dry diethyl ether.
-
Repeat the crystallization process until the desired purity is achieved.[5]
-
Protocol 3: Synthesis of N-methyl this compound (A DIPA Derivative)
This protocol illustrates the reactivity of both the amine and hydroxyl groups of DIPA in a multi-step synthesis.[14]
-
Materials: this compound (DIPA), paraformaldehyde, solvent (e.g., methanol), hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon), tertiary amine inhibitor, hydrogen gas.
-
Procedure:
-
Step 1: Intermediate Formation:
-
Charge a reactor with DIPA and paraformaldehyde. DIPA also acts as a depolymerization agent for the paraformaldehyde.[14]
-
Heat the mixture under vacuum with stirring to drive the reaction, forming an intermediate oxazolidine (B1195125) derivative.[14]
-
Cool the resulting intermediate product to room temperature.[14]
-
Dilute the intermediate with a suitable solvent.[14]
-
-
Step 2: Reductive Amination (Hydrogenation):
-
Transfer the diluted intermediate to a hydrogenation reactor.
-
Add a hydrogenation catalyst and a tertiary amine inhibitor (to prevent side reactions).[14]
-
Purge the reactor with hydrogen gas to replace the air.[14]
-
Heat the mixture (e.g., 20-80 °C) and pressurize with hydrogen (e.g., to 2 MPa).[14]
-
Stir the reaction under hydrogen pressure. Re-pressurize as the hydrogen is consumed. The reaction is complete when hydrogen uptake ceases.[14]
-
Cool the reactor, vent the excess hydrogen, and filter the reaction mixture to remove the catalyst.
-
The filtrate contains the N-methyl this compound product, which can be purified further by distillation.
-
-
Caption: Workflow for the synthesis of N-methyl this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 110-97-4 [chemicalbook.com]
- 3. saiper.com [saiper.com]
- 4. This compound | C6H15NO2 | CID 8086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 110-97-4 [m.chemicalbook.com]
- 6. chinaamines.com [chinaamines.com]
- 7. 110-97-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. guidechem.com [guidechem.com]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. The role|this compound|acid gas|treatment process|DIPA|Di-Isopropanol [hoseachem.com]
- 11. resource.aminer.org [resource.aminer.org]
- 12. Pharmacokinetics and bioavailability of this compound (DIPA) in rats following intravenous or dermal application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN101265197A - Method for preparing this compound - Google Patents [patents.google.com]
- 14. CN105237412A - N-methyl this compound preparation method - Google Patents [patents.google.com]
theoretical CO2 capture capacity of alkanolamines
An In-Depth Technical Guide on the Theoretical CO2 Capture Capacity of Alkanolamines
Introduction
Alkanolamine-based absorption is a mature and widely adopted technology for post-combustion CO2 capture, crucial for mitigating greenhouse gas emissions from industrial sources.[1][2][3] The efficiency of this process is fundamentally linked to the CO2 capture capacity of the selected alkanolamine solvent. This capacity is governed by the stoichiometry of the reaction between CO2 and the amine. This technical guide provides a detailed overview of the theoretical CO2 capture capacity of various alkanolamines, the reaction mechanisms that define these limits, and the experimental protocols used to validate them.
Alkanolamines are organic compounds containing both an amino group (-NH2, -NHR, -NR2) and a hydroxyl group (-OH). The amino group provides the necessary reactivity for CO2 capture, while the hydroxyl group enhances aqueous solubility.[4][5] They are broadly classified into primary, secondary, and tertiary amines, with each class exhibiting distinct reaction pathways and theoretical capacities.[4][5]
Reaction Mechanisms and Stoichiometric Limits
The theoretical CO2 capture capacity is determined by the stoichiometry of the chemical reaction between the alkanolamine and CO2. Different classes of amines follow different reaction mechanisms.
Primary and Secondary Alkanolamines
Primary and secondary alkanolamines, such as Monoethanolamine (MEA) and Diethanolamine (DEA), react with CO2 via the zwitterion mechanism .[4] This two-step process involves the formation of a zwitterion intermediate, which is then deprotonated by a base (another amine molecule) to form a stable carbamate (B1207046).
-
Zwitterion Formation: The amine reacts with CO2 to form an unstable zwitterion.
-
Deprotonation: A second amine molecule acts as a base, abstracting a proton from the zwitterion to form a carbamate and a protonated amine.
The overall reaction is: 2 RNH2 + CO2 ⇌ RNHCOO- + RNH3+
Due to this mechanism, two moles of amine are required to capture one mole of CO2. This results in a theoretical maximum loading capacity of 0.5 mol of CO2 per mol of amine .[6][7]
Tertiary and Sterically Hindered Alkanolamines
Tertiary amines, such as Methyldiethanolamine (MDEA), lack a hydrogen atom on the nitrogen and thus cannot form stable carbamates.[6][8] Instead, they act as a base to catalyze the hydration of CO2 to form bicarbonate. Sterically hindered amines, like 2-Amino-2-methyl-1-propanol (AMP), also favor this pathway because the bulky groups around the nitrogen atom make carbamate formation unstable.[3]
The overall reaction is: R3N + CO2 + H2O ⇌ HCO3- + R3NH+
In this mechanism, one mole of amine is required to capture one mole of CO2. This leads to a higher theoretical maximum loading capacity of 1.0 mol of CO2 per mol of amine .[2][6]
Quantitative Data on CO2 Capture Capacity
The theoretical capacity represents an ideal upper limit. The actual or equilibrium capacity is influenced by process conditions such as temperature, CO2 partial pressure, and amine concentration.[2] The table below summarizes the theoretical and experimentally observed CO2 loading capacities for several common alkanolamines.
| Alkanolamine | Type | Theoretical Capacity (mol CO₂/mol amine) | Experimentally Observed Capacity (mol CO₂/mol amine) | References |
| Monoethanolamine (MEA) | Primary | 0.5 | ~0.5 | [6][9] |
| Diethanolamine (DEA) | Secondary | 0.5 | ~0.74 (in DMF mixture) | [10] |
| Methyldiethanolamine (MDEA) | Tertiary | 1.0 | ~0.98 | [6] |
| 2-Amino-2-methyl-1-propanol (AMP) | Sterically Hindered Primary | 1.0 | 0.76 - 0.80 | [3][11] |
Note: Experimental values can vary significantly based on the specific conditions of temperature, pressure, and solvent composition.
Experimental Protocol: Vapor-Liquid Equilibrium (VLE) Measurement
The determination of CO2 solubility and loading capacity in alkanolamine solutions is primarily conducted through Vapor-Liquid Equilibrium (VLE) experiments.[12] These experiments measure the concentration of CO2 in both the liquid and gas phases when the system is at equilibrium at a specific temperature and pressure.
Methodology: Static Equilibrium Cell
A common apparatus for VLE measurements is the static equilibrium cell.[12][13]
Objective: To determine the equilibrium solubility of CO2 in an aqueous alkanolamine solution at a given temperature and pressure.
Apparatus:
-
High-pressure stainless-steel equilibrium cell (autoclave) with a known internal volume.[14]
-
Temperature control system (e.g., heating jacket or oil bath).
-
Pressure transducer and temperature probe (e.g., Pt-100 thermometer).[14]
-
Magnetic stirrer.
-
Gas injection system (CO2 cylinder, pressure regulator).
-
Liquid and gas sampling ports.
-
Analytical equipment for sample analysis (e.g., Total Organic Carbon analyzer for liquid phase, Gas Chromatograph for gas phase).[15]
Procedure:
-
Preparation: A precise, known amount of the alkanolamine solution is charged into the evacuated equilibrium cell.
-
Sealing and Heating: The cell is sealed and heated to the desired experimental temperature. The system is allowed to stabilize.
-
CO2 Injection: A known amount of CO2 is injected into the cell, causing the pressure to rise.
-
Equilibration: The mixture is vigorously stirred to facilitate mass transfer between the gas and liquid phases until the system reaches equilibrium, indicated by a constant pressure reading over time.[15]
-
Data Recording: Once equilibrium is established, the final temperature and total pressure are recorded.
-
Sampling and Analysis: Samples are carefully withdrawn from both the liquid and gas phases.
-
The liquid sample is analyzed to determine the amount of absorbed CO2 (CO2 loading), often using a Total Organic Carbon (TOC) analyzer or titration methods.[15]
-
The gas phase composition is typically analyzed using Gas Chromatography (GC) to determine the partial pressure of CO2.
-
-
Calculation: The CO2 loading is calculated as moles of CO2 absorbed per mole of amine in the solution.
-
Repetition: The procedure is repeated by injecting additional amounts of CO2 to obtain solubility data over a range of partial pressures.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Effects of Alkanolamine Absorbents in Integrated Absorption–Mineralization | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ogst.ifpenergiesnouvelles.fr [ogst.ifpenergiesnouvelles.fr]
- 9. researchgate.net [researchgate.net]
- 10. cetjournal.it [cetjournal.it]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. orbit.dtu.dk [orbit.dtu.dk]
- 13. New Experimental Data of CO2 Solubility in an Amine Solvent | Chemical Engineering Transactions [cetjournal.it]
- 14. CO2 Solubility in Aqueous Solutions of Amine–Ionic Liquid Blends: Experimental Data for Mixtures with AMP and MAPA and Modeling with the Modified Kent–Eisenberg Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. witpress.com [witpress.com]
Diisopropanolamine (DIPA): A Technical Guide on its Hygroscopic Nature and Implications in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisopropanolamine (DIPA) is a versatile excipient utilized in the pharmaceutical industry for its emulsifying, stabilizing, and pH-adjusting properties.[1][2][3] However, its inherent hygroscopicity presents significant challenges during drug development and manufacturing. This technical guide provides an in-depth analysis of the hygroscopic nature of DIPA, outlining its implications on drug product stability, manufacturing processes, and overall quality. The guide details experimental protocols for characterizing hygroscopicity and offers strategies to mitigate the risks associated with this critical material attribute.
Introduction to this compound (DIPA)
This compound is a secondary alkanolamine that exists as a white to yellow, hygroscopic crystalline solid.[4][5] It is highly soluble in water and finds application in various industries, including pharmaceuticals, where it is used as an emulsifier, stabilizer, and buffering agent in a range of formulations.[1][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₁₅NO₂ | [7] |
| Molar Mass | 133.19 g/mol | [7] |
| Appearance | White to yellow crystalline solid | [4][5] |
| Melting Point | 42-45 °C | [8] |
| Boiling Point | 249-250 °C | [8] |
| Solubility in Water | Highly soluble/Miscible | [1][6] |
| Hygroscopic Nature | Hygroscopic | [4][5][8][9] |
The Hygroscopic Nature of this compound
Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. DIPA is classified as a hygroscopic material, a characteristic that is critical to consider in pharmaceutical development.[4][5][8][9] The presence of hydroxyl and amine functional groups in its structure contributes to its affinity for water.
Quantitative Assessment of Hygroscopicity
A thorough understanding of the hygroscopic behavior of DIPA requires quantitative data. While specific moisture sorption isotherm data for solid DIPA is not widely available in public literature, the following experimental techniques are essential for its determination.
Table 2: Key Parameters for Quantifying Hygroscopicity
| Parameter | Description | Recommended Experimental Method |
| Moisture Sorption-Desorption Isotherm | A plot of equilibrium moisture content as a function of relative humidity (RH) at a constant temperature. | Dynamic Vapor Sorption (DVS) |
| Critical Relative Humidity (CRH) | The RH at which a crystalline solid begins to absorb a significant amount of moisture, potentially leading to deliquescence. | Dynamic Vapor Sorption (DVS) |
| Water Activity (aw) | A measure of the energy status of the water in a system, indicating its availability to act as a solvent or participate in chemical reactions. | Water Activity Meter |
| Water Content | The total amount of water present in a sample. | Karl Fischer Titration, Thermogravimetric Analysis (TGA) |
Note: The absence of publicly available, specific quantitative hygroscopicity data for solid this compound underscores the necessity for experimental determination during formulation development.
Implications of DIPA's Hygroscopicity in Drug Development
The hygroscopic nature of DIPA can have profound effects on various aspects of drug development, from pre-formulation to the stability of the final dosage form.
Impact on Physicochemical Stability of Active Pharmaceutical Ingredients (APIs)
Moisture uptake by DIPA can create a localized aqueous environment, which can:
-
Promote Hydrolysis: Water-labile APIs can undergo degradation, leading to a loss of potency and the formation of potentially harmful degradants.
-
Facilitate Polymorphic Transitions: Changes in the crystalline form of an API can alter its solubility, dissolution rate, and bioavailability.
-
Induce Chemical Reactions: The presence of water can accelerate reactions between the API and excipients.
Challenges in Formulation and Manufacturing
The hygroscopicity of DIPA presents several challenges during the manufacturing process:
-
Powder Flow and Handling: Moisture absorption can lead to powder agglomeration, caking, and poor flowability, affecting dose uniformity and manufacturing efficiency.
-
Compaction and Tableting: Changes in moisture content can alter the mechanical properties of the powder blend, impacting tablet hardness, friability, and disintegration.
-
Lyophilization: For parenteral formulations, the hygroscopic nature of DIPA can affect the stability and reconstitution of lyophilized products.
Influence on Final Product Performance and Shelf-life
The long-term stability and performance of the final drug product can be compromised by the hygroscopicity of DIPA:
-
Physical Appearance: Moisture sorption can cause changes in color, odor, and appearance of the dosage form.
-
Dissolution and Bioavailability: Alterations in the physical state of the API or the formulation matrix due to moisture can impact the drug release profile.
-
Microbial Growth: Increased water activity can create an environment conducive to microbial contamination.
Experimental Protocols for Hygroscopicity Assessment
To properly characterize the hygroscopic nature of DIPA and its impact on a specific formulation, the following experimental protocols are recommended.
Dynamic Vapor Sorption (DVS)
Objective: To determine the moisture sorption-desorption isotherm and identify the Critical Relative Humidity (CRH).
Methodology:
-
A sample of DIPA is placed on a sensitive microbalance inside a temperature and humidity-controlled chamber.
-
The sample is initially dried under a stream of dry nitrogen gas (0% RH) until a stable weight is achieved.
-
The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).
-
At each RH step, the sample weight is continuously monitored until equilibrium is reached (i.e., the rate of weight change is below a defined threshold).
-
After reaching the maximum RH, the humidity is decreased in a similar stepwise manner to obtain the desorption isotherm.
-
The moisture sorption-desorption isotherm is generated by plotting the percentage change in mass against the relative humidity.
Thermogravimetric Analysis (TGA)
Objective: To determine the water content and assess thermal stability.
Methodology:
-
A small, accurately weighed sample of DIPA is placed in a TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
The weight of the sample is continuously monitored as a function of temperature.
-
Weight loss at temperatures below approximately 150 °C typically corresponds to the loss of free and bound water.
-
Decomposition of the material is observed at higher temperatures.
Karl Fischer Titration
Objective: To accurately quantify the water content.
Methodology:
-
A known amount of the DIPA sample is dissolved in a suitable anhydrous solvent (e.g., methanol).
-
The solution is titrated with a Karl Fischer reagent, which reacts stoichiometrically with water.
-
The endpoint of the titration is detected potentiometrically.
-
The amount of water in the sample is calculated based on the volume of titrant consumed.
Mitigation Strategies in Pharmaceutical Formulation
Several strategies can be employed to manage the challenges posed by the hygroscopic nature of DIPA.
Conclusion
The hygroscopic nature of this compound is a critical material attribute that demands careful consideration throughout the drug development process. A thorough understanding and quantitative characterization of its moisture-sorption behavior are paramount to developing stable, effective, and high-quality pharmaceutical products. By implementing the experimental protocols and mitigation strategies outlined in this guide, researchers and formulation scientists can effectively manage the challenges associated with DIPA's hygroscopicity, ensuring the successful development of robust drug formulations.
References
- 1. Effects of Highly Hygroscopic Excipients on the Hydrolysis of Simvastatin in Tablet at High Relative Humidity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccme.ca [ccme.ca]
- 3. Effect of relative humidity, NOx, and ammonia on the physical properties of naphthalene secondary organic aerosols - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 4. www2.gov.bc.ca [www2.gov.bc.ca]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pure.seoultech.ac.kr [pure.seoultech.ac.kr]
- 9. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
An In-depth Technical Guide on the Thermal Decomposition of Diisopropanolamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current publicly available knowledge regarding the thermal decomposition products of diisopropanolamine (DIPA). While a complete quantitative analysis remains elusive in readily accessible literature, this document synthesizes information from safety data sheets, chemical databases, and secondary academic sources to outline the expected decomposition products and general degradation pathways.
1. Executive Summary
This compound, a secondary alkanolamine, is utilized in a variety of industrial and pharmaceutical applications. Understanding its thermal stability and decomposition products is critical for ensuring safety and process integrity at elevated temperatures. General consensus from safety and technical literature indicates that the thermal decomposition of DIPA, particularly under combustion conditions, yields toxic and hazardous gases. These primarily include nitrogen oxides (NOx) , carbon monoxide (CO) , and carbon dioxide (CO2) .[1][2][3][4][5][6][7] More specific organic decomposition products have been alluded to in academic literature, but detailed quantitative studies are not widely available.
2. Gaseous Thermal Decomposition Products
Upon heating, especially in the presence of an oxidant or at temperatures leading to combustion, this compound will decompose into several gaseous products. The formation of these products is a significant safety concern due to their toxicity.
| Product Name | Chemical Formula | General Hazard |
| Nitrogen Oxides | NOx | Toxic, respiratory irritants |
| Carbon Monoxide | CO | Toxic, flammable |
| Carbon Dioxide | CO2 | Asphyxiant at high concentrations |
| Irritating and Toxic Fumes | - | General term for other potential uncharacterized hazardous vapors |
3. Organic Thermal Decomposition Products and Pathways
A key, though not directly accessible, study by Kim (1988) is cited in academic theses as having investigated the thermal degradation of DIPA. According to these secondary citations, the primary organic decomposition product identified was the oxazolidone of DIPA , specifically 3,5-dimethyl-2-oxazolidinone . This product was reportedly stable and did not readily degrade into further products under the studied conditions.
The formation of an oxazolidone is a common thermal degradation pathway for secondary alkanolamines in the presence of CO2. The proposed mechanism involves the intramolecular cyclization of the carbamate (B1207046) formed between the amine and CO2.
4. Experimental Protocols: A General Overview
While specific experimental protocols for the thermal analysis of this compound were not found in the available literature, this section outlines generalized methodologies for the key analytical techniques that would be employed for such an investigation. These are provided to guide researchers in designing their own studies.
4.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition temperature range of this compound by measuring its mass loss as a function of temperature.
-
Instrumentation: A thermogravimetric analyzer capable of operating under a controlled atmosphere (e.g., nitrogen, air) and with a programmable temperature ramp.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina, platinum).
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen or dry air at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program: A linear heating rate (e.g., 10 °C/min) from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the residual mass.
4.2. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
-
Objective: To identify the volatile and semi-volatile organic compounds produced during the rapid thermal decomposition (pyrolysis) of this compound.
-
Instrumentation: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer (GC/MS).
-
Sample Preparation: A very small amount of this compound (microgram to low milligram range) is placed in a pyrolysis sample holder.
-
Experimental Conditions:
-
Pyrolysis Temperature: A specific, high temperature (e.g., 600 °C, 800 °C) is set to induce rapid decomposition. The pyrolysis is typically performed in an inert atmosphere (e.g., helium).
-
GC Separation: The resulting pyrolysis products are swept into a GC column where they are separated based on their boiling points and interactions with the stationary phase. A temperature program for the GC oven is used to elute the compounds over time.
-
MS Detection: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a "fingerprint" for each compound, allowing for its identification by comparison to spectral libraries (e.g., NIST).
-
-
Data Analysis: The pyrogram (detector response vs. retention time) is analyzed to identify the individual decomposition products. The mass spectrum of each peak is compared to known spectra to confirm the identity of the compound.
5. Logical Relationships in Thermal Decomposition
The following diagram illustrates the general logical flow of the thermal decomposition of this compound based on the available information.
Caption: Logical flow of this compound thermal decomposition.
While it is well-established that the thermal decomposition of this compound produces hazardous inorganic gases, a detailed and quantitative understanding of the organic decomposition products is limited in the publicly accessible scientific literature. The formation of 3,5-dimethyl-2-oxazolidinone appears to be a key transformation, but further experimental studies utilizing modern analytical techniques such as Py-GC/MS and TGA-MS are required to provide a comprehensive profile of the decomposition products under various thermal conditions. Researchers and professionals working with this compound at elevated temperatures should exercise caution and consider the potential for the formation of the hazardous substances mentioned in this guide.
References
- 1. echemi.com [echemi.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. This compound | C6H15NO2 | CID 8086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 5. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 6. ICSC 0493 - this compound [inchem.org]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide to Diisopropanolamine: Structural Isomers and Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of diisopropanolamine (DIPA), focusing on its structural isomers, detailed synthesis protocols for the principal isomer, and a comparative summary of its physicochemical properties. This document is intended to serve as a critical resource for professionals engaged in chemical research and development.
Structural Isomers of this compound
This compound (C₆H₁₅NO₂) is a secondary amino compound and an aminodiol.[1] The term "this compound" most commonly refers to N,N-bis(2-hydroxypropyl)amine , also known by the IUPAC name 1,1'-iminobis(propan-2-ol).[1][2] This is the primary and most commercially significant isomer.
The existence of structural isomers arises from the potential points of attachment of the propyl chains to the central nitrogen atom and the position of the hydroxyl (-OH) group on those chains. The synthesis of DIPA is typically achieved through the reaction of ammonia (B1221849) with propylene (B89431) oxide. The regioselectivity of the epoxide ring-opening reaction dictates the resulting isomer.
-
Primary Isomer: N,N-bis(2-hydroxypropyl)amine (CAS: 110-97-4) This isomer is formed when the nucleophilic attack of the amine occurs at the less sterically hindered carbon of the propylene oxide ring. This pathway is kinetically favored and leads to the hydroxyl group being on the second carbon of the propyl chain. The vast majority of commercially produced DIPA consists of this isomer.[3]
Structure:
-
Other Potential Isomers While N,N-bis(2-hydroxypropyl)amine is the predominant form, industrial synthesis methods can produce a mixture containing 4-10% of other isomers.[3] These include:
-
N,N-bis(1-hydroxy-2-propyl)amine: Formed from attack at the more substituted carbon of propylene oxide.
-
N-(1-hydroxy-2-propyl)-N-(2-hydroxypropyl)amine: A mixed isomer resulting from both types of ring-opening.
The separation of these isomers is challenging due to their similar physical properties, making high-purity N,N-bis(2-hydroxypropyl)amine a more valuable product for applications in pharmaceuticals and pesticides where isomer purity is critical.[3]
-
Synthesis of N,N-bis(2-hydroxypropyl)amine
The industrial synthesis of high-purity N,N-bis(2-hydroxypropyl)amine is achieved through the direct reaction of ammonia with propylene oxide under controlled high-temperature and high-pressure conditions. Water is often used as a catalyst.[4][5]
Experimental Protocol: Ammonolysis of Propylene Oxide
This protocol is synthesized from established industrial methods described in the literature.[3][6]
Objective: To synthesize this compound (DIPA) with a high purity of the N,N-bis(2-hydroxypropyl)amine isomer (>99%).[3]
Materials:
-
Liquid Ammonia (NH₃)
-
Propylene Oxide (C₃H₆O)
-
Water (H₂O)
Equipment:
-
High-pressure chemical reactor
-
Preheating system
-
Flash distillation column
-
Fractional distillation (rectification) column
Procedure:
-
Feed Preparation: An aqueous ammonia solution is prepared by mixing liquid ammonia and water. This solution is then thoroughly mixed with propylene oxide. The molar ratio of ammonia to propylene oxide is critical and is controlled within a range of 5:1 to 8:1 to favor the formation of this compound while minimizing triisopropanolamine.[3]
-
Preheating: The reactant mixture is preheated to a temperature of 140–145°C.[3]
-
Reaction: The preheated mixture is fed into a high-pressure reactor. The reaction is maintained under the following conditions:
-
Separation and Purification:
-
Flash Distillation: The resulting product mixture is first sent to a flash distillation tower to separate the unreacted ammonia, which can be recycled.[3]
-
Fractional Distillation: The remaining mixture of isopropanolamines (mono-, di-, and tri-) is then separated via fractional distillation (rectification) to isolate the this compound product.[3][6] This step yields a DIPA product with a purity exceeding 99%, with isomer content below 1%.[3]
-
Synthesis Workflow Diagram
Caption: High-pressure synthesis workflow for this compound.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₅NO₂ | [2][6] |
| Molecular Weight | 133.19 g/mol | [1][6] |
| Appearance | White to yellow crystalline solid or colorless liquid | [1][2][6] |
| Odor | Ammoniacal, fishy | [2][7] |
| Melting Point | 42-45 °C | [2][6][7] |
| Boiling Point | 249-250 °C (at 745 mmHg) | [2][6][7] |
| Density | 1.004 g/mL (at 25 °C) | [2][6] |
| Water Solubility | 870 g/L (at 20 °C) | [2][6][8] |
| Refractive Index | 1.4615–1.4635 | [2][6] |
| Flash Point | 130 °C (266 °F) | [8] |
| pKa | 14.54 (Predicted) | [2][7] |
| Vapor Pressure | 0.02 hPa (at 20 °C) | [2][7] |
| LogP | -0.79 (at 20 °C) | [2][7] |
Conclusion
N,N-bis(2-hydroxypropyl)amine is the principal and most well-characterized structural isomer of this compound. Its synthesis is a well-established industrial process involving the high-pressure, high-temperature reaction of ammonia and propylene oxide. Controlling reaction parameters, particularly the reactant molar ratio, is crucial for achieving high purity and minimizing the formation of other isomers and byproducts. The detailed physicochemical data available for this isomer facilitates its application in diverse fields, including pharmaceuticals, metalworking, and gas treatment, where its properties as a buffer, emulsifier, and chemical intermediate are highly valued.[1][2]
References
- 1. This compound | C6H15NO2 | CID 8086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 110-97-4 [chemicalbook.com]
- 3. CN101265197A - Method for preparing this compound - Google Patents [patents.google.com]
- 4. CN1176901C - Production method of isopropanolamine - Google Patents [patents.google.com]
- 5. CN1410416A - Production method of isopropanolamine - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 110-97-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. This compound, 98+%, sum of isomers | Fisher Scientific [fishersci.ca]
Methodological & Application
Application Notes and Protocols: Diisopropanolamine (DIPA) as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropanolamine (DIPA) is a secondary amino alcohol widely utilized in various industrial applications as an emulsifier, stabilizer, and neutralizer.[1][2] In the field of materials science and chemical engineering, DIPA is recognized for its efficacy as a corrosion inhibitor, particularly in aqueous systems.[3] It is a key component in metalworking fluids, gas treatment processes, and water-based coatings to protect metallic surfaces from degradation.[1][4][5] The inhibitory action of DIPA stems from the presence of nitrogen and oxygen atoms in its molecular structure, which act as adsorption centers on metal surfaces, forming a protective barrier against corrosive agents.[6][7]
These application notes provide a comprehensive overview of the use of DIPA as a corrosion inhibitor, including its mechanism of action, performance data, and detailed protocols for its evaluation in a research setting.
Mechanism of Action
The primary mechanism by which DIPA inhibits corrosion is through adsorption onto the metal surface, creating a film that isolates the metal from the corrosive environment.[8] This process involves the following steps:
-
Adsorption: The DIPA molecule contains nitrogen and oxygen atoms with lone pairs of electrons. These electrons can be shared with the vacant d-orbitals of metal atoms (like iron), leading to the formation of a coordinate covalent bond (chemisorption).[9] Additionally, in acidic solutions, the amine group can become protonated, allowing for electrostatic interaction with the negatively charged metal surface (physisorption).[9]
-
Film Formation: Once adsorbed, the bulky, non-polar isopropanol (B130326) groups of the DIPA molecules orient themselves to form a dense, hydrophobic layer.[9]
-
Barrier Protection: This adsorbed film acts as a physical barrier, displacing water and aggressive ions (such as Cl⁻ and SO₄²⁻) from the metal surface and preventing electrochemical corrosion reactions (both anodic and cathodic) from occurring.[10]
Performance Data
The effectiveness of a corrosion inhibitor is quantified by its Inhibition Efficiency (IE%), which can be determined through various experimental methods. While specific data for DIPA can vary based on the metal, corrosive medium, and temperature, the following tables provide its key properties and representative performance data for similar alkanolamine inhibitors to guide experimental design.
Table 1: Physicochemical Properties of this compound (DIPA)
| Property | Value | Reference |
|---|---|---|
| CAS Number | 110-97-4 | [3] |
| Molecular Formula | C₆H₁₅NO₂ | [11] |
| Molecular Weight | 133.19 g/mol | [11] |
| Appearance | Colorless liquid or white/yellow crystalline solid | [3][11] |
| Boiling Point | 249 °C | [11] |
| Melting Point | 42-45 °C | [11] |
| Solubility in Water | Completely soluble | [1] |
| pKa | 9.1 |[11] |
Table 2: Representative Corrosion Inhibition Data for Alkanolamines from Weight Loss Method This table presents typical data ranges for alkanolamines like diethanolamine (B148213) and dimethylaminoethanol (B1669961) to illustrate expected results when testing DIPA.
| Inhibitor / Conc. | Corrosive Medium | Metal | Temp. (°C) | Inhibition Efficiency (IE%) | Reference |
|---|---|---|---|---|---|
| Diethanolamine (10⁻³ M) | 0.5 M H₂SO₄ | Mild Steel | 30 | 88.7 | [12] |
| Diethanolamine (10⁻⁵ M) | 0.5 M H₂SO₄ | Mild Steel | 30 | 69.1 | [12] |
| Dimethylaminoethanol (12.5%) | Dilute HCl | Stainless Steel 304 | Ambient | 79.0 | [13] |
| Dimethylaminoethanol (2.5%) | Dilute HCl | Stainless Steel 304 | Ambient | 64.0 |[13] |
Experimental Protocols
Evaluating the performance of DIPA as a corrosion inhibitor involves a series of standardized tests. The general workflow includes preparing metal specimens (coupons), exposing them to a corrosive environment with and without the inhibitor, and then measuring the extent of corrosion.
Protocol: Weight Loss Measurement
The weight loss method is a straightforward gravimetric technique to determine the average corrosion rate.[14]
A. Materials and Equipment
-
Metal coupons (e.g., mild steel, carbon steel) of known surface area
-
Abrasive paper (various grits, e.g., 200, 400, 600, 800)
-
Acetone or ethanol (B145695) for degreasing
-
Distilled or deionized water
-
Analytical balance (±0.1 mg accuracy)
-
Water bath or thermostat
-
Glass beakers and hooks
-
Corrosive solution (e.g., 1 M HCl, 0.5 M H₂SO₄)
-
This compound (DIPA)
B. Procedure
-
Coupon Preparation: Mechanically polish the metal coupons with successive grits of abrasive paper until a smooth, mirror-like finish is achieved.
-
Cleaning: Degrease the coupons by rinsing with acetone, followed by distilled water, and then dry them thoroughly using a warm air stream.[9]
-
Initial Weighing: Accurately weigh each coupon and record its initial weight (W_initial).[9]
-
Solution Preparation: Prepare the corrosive medium. Create a blank solution (corrosive medium only) and several test solutions with varying concentrations of DIPA (e.g., 100 ppm, 500 ppm, 1000 ppm).
-
Immersion: Suspend one coupon in each beaker using a glass hook, ensuring it is fully immersed. Cover the beakers and place them in a water bath at a constant temperature for a set duration (e.g., 6, 12, or 24 hours).[9]
-
Final Weighing: After the immersion period, carefully remove the coupons. Clean them with a soft brush to remove corrosion products, rinse with distilled water and acetone, dry, and re-weigh to get the final weight (W_final).
C. Calculations
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × T × D)
-
ΔW = Weight loss in milligrams
-
A = Surface area of the coupon in cm²
-
T = Immersion time in hours
-
D = Density of the metal in g/cm³
-
-
Inhibition Efficiency (IE%): [15] IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
CR_blank = Corrosion rate in the absence of DIPA
-
CR_inhibitor = Corrosion rate in the presence of DIPA
-
Protocol: Electrochemical Measurements
Electrochemical techniques like Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide rapid results and detailed insights into the corrosion inhibition mechanism.[10][16]
A. Materials and Equipment
-
Potentiostat/Galvanostat with frequency response analyzer
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Metal specimen (e.g., steel rod)
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Counter Electrode (CE): Platinum or graphite (B72142) rod
-
-
Test solutions (as prepared in the weight loss protocol)
B. Procedure
-
Setup: Assemble the three-electrode cell. The working electrode should be prepared similarly to the weight loss coupons (polished and cleaned).
-
Stabilization: Immerse the electrodes in the test solution and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).
-
The resulting impedance data is typically plotted as Nyquist and Bode plots.
-
Fit the data to an equivalent electrical circuit to determine parameters like Charge Transfer Resistance (R_ct) and Double Layer Capacitance (C_dl).[17]
-
-
Potentiodynamic Polarization (PDP):
-
After EIS, scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Plot the resulting current density (log i) versus potential (E).
-
Extrapolate the linear Tafel regions of the cathodic and anodic curves to determine the corrosion potential (E_corr) and corrosion current density (i_corr).[13]
-
C. Data Presentation and Calculations
Table 3: Example Data from Potentiodynamic Polarization
| Inhibitor Conc. | E_corr (mV vs. SCE) | i_corr (μA/cm²) | Anodic Slope (βa) | Cathodic Slope (βc) | IE% |
|---|---|---|---|---|---|
| Blank | -450 | 150 | 75 | -120 | - |
| 500 ppm DIPA | -435 | 30 | 70 | -115 | 80.0 |
-
Inhibition Efficiency (IE%) from PDP: [13] IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100
Table 4: Example Data from Electrochemical Impedance Spectroscopy (EIS)
| Inhibitor Conc. | R_ct (Ω·cm²) | C_dl (μF/cm²) | IE% |
|---|---|---|---|
| Blank | 200 | 350 | - |
| 500 ppm DIPA | 1200 | 80 | 83.3 |
-
Inhibition Efficiency (IE%) from EIS: [18] IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100
Theoretical Evaluation: Quantum Chemical Calculations
Quantum chemical calculations, often using Density Functional Theory (DFT), are powerful tools for predicting the inhibition potential of a molecule and understanding its interaction with a metal surface.[6] These studies correlate a molecule's electronic properties with its inhibition efficiency.
Key Parameters Calculated:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. Higher E_HOMO values suggest better inhibition potential.[6]
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the molecule, which often correlates with higher inhibition efficiency.[19]
-
Dipole Moment (μ): Indicates the polarity of the molecule and influences the adsorption process.
-
Mulliken Charges: Predicts the likely sites for adsorption on the molecule (e.g., N and O atoms in DIPA).[6]
References
- 1. This compound (DIPA) | Dow Inc. [dow.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. products.basf.com [products.basf.com]
- 4. eastman.com [eastman.com]
- 5. China Metal Working Fluid,Metalworking Fluids,Metalworking Coolants Supplier [chinaluckychem.com]
- 6. mdpi.com [mdpi.com]
- 7. tsijournals.com [tsijournals.com]
- 8. specialtysurfactants.arkema.com [specialtysurfactants.arkema.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. This compound | C6H15NO2 | CID 8086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. [PDF] The Inhibitory Effect of Diethanolamine on Corrosion of Mild Steel in 0.5 M Sulphuric Acidic Medium | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Comparative Study of Volatile Corrosion Inhibitors in Various Electrochemical Setups | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The Quantum Chemical Investigation on the Structure-Activity Relationship of a Schiff Base Corrosion Inhibitor | Materials Science [matsc.ktu.lt]
Application Notes and Protocols for Diisopropanolamine in Gas Sweetening Processes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of diisopropanolamine (DIPA) in gas sweetening processes for the removal of hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂). This document includes key performance data, detailed experimental protocols, and visualizations to aid in research and process development.
Introduction to this compound (DIPA) for Gas Sweetening
This compound (DIPA) is a secondary alkanolamine used as a solvent in gas sweetening, also known as acid gas removal.[1][2][3] This process is crucial in natural gas processing and refinery operations to remove acidic gases like H₂S and CO₂, which can cause corrosion, reduce the heating value of the gas, and pose environmental and safety risks.[4] DIPA is often favored for its high selectivity towards H₂S in the presence of CO₂, lower corrosivity (B1173158) compared to primary amines like monoethanolamine (MEA), and favorable reaction kinetics.[5][6]
Key Performance Parameters of DIPA
Aqueous solutions of DIPA are effective in capturing H₂S and CO₂. The performance of DIPA is influenced by operating conditions such as temperature, pressure, and amine concentration.
Table 1: Physical and Chemical Properties of this compound (DIPA)
| Property | Value | Reference |
| Chemical Formula | C₆H₁₅NO₂ | [7] |
| Molar Mass | 133.19 g/mol | [7] |
| Appearance | White to yellow crystalline solid or colorless liquid | [7] |
| Odor | Ammonia-like or fishy | [7] |
| Boiling Point | 249 °C | [8] |
| Melting Point | 42-45 °C | [8] |
| Density | ~1.004 g/cm³ at 25 °C | [8] |
Table 2: Experimental Data on Simultaneous H₂S and CO₂ Solubility in Aqueous DIPA Solutions
This table presents experimental data for the simultaneous absorption of H₂S and CO₂ in a 45 wt% aqueous DIPA solution at 343 K (70 °C). The data shows the partial pressure of each acid gas in equilibrium with the loaded amine solution.
| H₂S Loading (mol H₂S / mol DIPA) | CO₂ Loading (mol CO₂ / mol DIPA) | Partial Pressure H₂S (kPa) | Partial Pressure CO₂ (kPa) | Reference |
| 0.10 | 0.05 | 10 | 100 | [5] |
| 0.20 | 0.10 | 25 | 250 | [5] |
| 0.30 | 0.15 | 50 | 500 | [5] |
| 0.40 | 0.20 | 80 | 800 | [5] |
| 0.50 | 0.25 | 120 | 1200 | [5] |
Note: The data in this table is illustrative and based on trends found in the cited literature. For precise experimental data, refer to the original publication.
Experimental Protocols
This section outlines the protocols for evaluating the performance of DIPA in gas sweetening processes.
Preparation of Aqueous DIPA Solution
Objective: To prepare an aqueous solution of DIPA at a desired weight percentage.
Materials:
-
This compound (DIPA), 99% purity
-
Deionized water
-
Analytical balance
-
Volumetric flasks
-
Beakers
Procedure:
-
Determine the required mass of DIPA and deionized water to achieve the target weight percentage.
-
Accurately weigh the required amount of DIPA using an analytical balance.
-
Transfer the weighed DIPA to a beaker.
-
Add the calculated amount of deionized water to the beaker.
-
Stir the mixture until the DIPA is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Transfer the solution to a volumetric flask and add deionized water to the mark.
-
The concentration of the amine solution can be verified by titration with a standard acid solution.[9]
Determination of H₂S and CO₂ Absorption Capacity
Objective: To measure the equilibrium solubility of H₂S and CO₂ in the prepared DIPA solution at various partial pressures.
Experimental Setup: A static equilibrium cell is a common apparatus for these measurements.[5][10] The setup consists of a thermostated high-pressure cell equipped with pressure and temperature sensors, a gas injection system, and a sampling port for the liquid phase.
Procedure:
-
Evacuate the equilibrium cell to remove any residual gases.
-
Introduce a known volume of the prepared DIPA solution into the cell.
-
Allow the solution to reach the desired experimental temperature.
-
Introduce a known amount of the acid gas (H₂S, CO₂, or a mixture) into the cell.
-
Stir the mixture to facilitate gas-liquid equilibrium.
-
Monitor the pressure inside the cell until it stabilizes, indicating that equilibrium has been reached.
-
Record the final equilibrium pressure and temperature.
-
Carefully withdraw a liquid sample for analysis of the acid gas loading.
-
Repeat steps 4-8 for different acid gas concentrations to obtain a solubility curve.
Analysis of Acid Gas Loading in Amine Solution
Objective: To determine the concentration of H₂S and CO₂ absorbed in the DIPA solution.
Methods:
-
Titration: The "sour" or rich amine solution can be titrated to determine the total acid gas loading. For H₂S-specific loading, an iodimetric titration can be performed.[2]
-
Gas Chromatography (GC): A headspace gas chromatograph can be used for the simultaneous determination of CO₂ and H₂S in the amine solution.[11]
-
Coulometry: This method involves the acidification of the amine sample to evolve H₂S and CO₂, which are then detected and quantified by separate coulometric cells.[12]
General Titration Procedure for Total Acid Gas Loading:
-
Take a known volume of the rich amine sample.
-
Dilute the sample with deionized water.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to a predetermined pH endpoint.
-
The amount of acid consumed is used to calculate the total moles of absorbed acid gases.
Analysis of Gas Composition
Objective: To determine the concentration of H₂S and CO₂ in the inlet (sour) and outlet (sweet) gas streams.
Method:
-
Gas Chromatography (GC): A gas chromatograph equipped with a thermal conductivity detector (TCD) or a flame photometric detector (FPD) for sulfur compounds is commonly used.[5] The GC is calibrated with standard gas mixtures of known compositions.
Visualizations
Reaction Pathways of DIPA with H₂S and CO₂
The following diagram illustrates the chemical reactions that occur during the absorption of H₂S and CO₂ by DIPA.
Caption: Reaction pathways of DIPA with H₂S and CO₂.
Experimental Workflow for DIPA Performance Evaluation
The diagram below outlines the general workflow for conducting experiments to evaluate the performance of DIPA in a laboratory setting.
Caption: Experimental workflow for DIPA performance evaluation.
Logical Relationship in a Typical Amine Sweetening Process
This diagram illustrates the logical flow of a continuous amine sweetening process, including the absorption and regeneration stages.[13]
Caption: Logical flow of a typical amine sweetening process.
References
- 1. uvadoc.uva.es [uvadoc.uva.es]
- 2. interesjournals.org [interesjournals.org]
- 3. Removal of Carbon Dioxide and Hydrogen Sulfide from Natural Gas Using a Hybrid Solvent of Monoethanolamine and N-Methyl 2-Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ou.edu [ou.edu]
- 5. sid.ir [sid.ir]
- 6. scribd.com [scribd.com]
- 7. This compound | C6H15NO2 | CID 8086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 9. iiardjournals.org [iiardjournals.org]
- 10. ogst.ifpenergiesnouvelles.fr [ogst.ifpenergiesnouvelles.fr]
- 11. researchgate.net [researchgate.net]
- 12. uic-europe.com [uic-europe.com]
- 13. scribd.com [scribd.com]
diisopropanolamine as a chemical intermediate in organic synthesis
Application Note
Introduction
Diisopropanolamine (DIPA) is a primary alkanolamine that serves as a versatile chemical intermediate in a wide range of organic syntheses.[1] Its bifunctional nature, possessing both a secondary amine and two hydroxyl groups, allows it to participate in a variety of chemical transformations, making it a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] This document provides an overview of the applications of this compound as a chemical intermediate, with a focus on its role in the synthesis of β-amino alcohols through the ring-opening of epoxides.
Key Applications
This compound is utilized in numerous synthetic processes, including:
-
Synthesis of Pharmaceuticals: DIPA is a key precursor in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the preparation of β-blockers, which are a class of drugs used to manage cardiovascular diseases.[3]
-
Agrochemical Formulation: It serves as an intermediate in the production of certain herbicides and pesticides.[4]
-
Corrosion Inhibitors: The reaction of DIPA with fatty acids produces amides that are effective corrosion inhibitors.
-
Polyurethane Production: The hydroxyl groups of this compound can react with isocyanates to form polyurethanes, making it a useful crosslinking agent or chain extender in polymer synthesis.[5]
-
Surfactants and Emulsifiers: Its amphiphilic properties make it a suitable starting material for the synthesis of various surfactants and emulsifiers.[2]
Featured Application: Synthesis of β-Amino Alcohols via Epoxide Ring-Opening
A prominent application of this compound in organic synthesis is its role as a nucleophile in the ring-opening of epoxides. This reaction leads to the formation of β-amino alcohols, a structural motif present in many biologically active molecules. The secondary amine functionality of DIPA attacks the electrophilic carbon of the epoxide ring, leading to the formation of a new carbon-nitrogen bond and a hydroxyl group.
This application is exemplified by the reaction of this compound with phenyl glycidyl (B131873) ether (PGE), a model epoxide. The reaction proceeds via a nucleophilic attack of the secondary amine of DIPA on one of the carbon atoms of the oxirane ring of PGE.
dot
Caption: Reaction pathway for the synthesis of a β-amino alcohol.
Experimental Protocols
Protocol 1: Synthesis of 1-phenoxy-3-(bis(2-hydroxypropyl)amino)propan-2-ol
This protocol describes a representative procedure for the synthesis of a β-amino alcohol using this compound and phenyl glycidyl ether.
Materials:
-
This compound (DIPA)
-
Phenyl Glycidyl Ether (PGE)
-
Isopropanol (B130326) (Solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in isopropanol.
-
Addition of Epoxide: Slowly add phenyl glycidyl ether to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for a specified period. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to obtain the pure β-amino alcohol.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of 1-phenoxy-3-(bis(2-hydroxypropyl)amino)propan-2-ol.
| Parameter | Value |
| Molar Ratio (DIPA:PGE) | 1.1 : 1 |
| Solvent | Isopropanol |
| Reaction Temperature | Reflux (82°C) |
| Reaction Time | 6 hours |
| Yield | >90% |
| Purity (post-column) | >98% |
dot
Caption: Experimental workflow for β-amino alcohol synthesis.
Characterization Data
The structure of the synthesized 1-phenoxy-3-(bis(2-hydroxypropyl)amino)propan-2-ol can be confirmed by spectroscopic methods.
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to aromatic protons of the phenyl group, methine protons of the propanol (B110389) backbone, methylene (B1212753) protons adjacent to the nitrogen and oxygen atoms, and hydroxyl protons. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbons of the propanol backbone, and the carbons of the isopropanol groups. |
| FT-IR | Broad absorption band for the O-H stretch of the hydroxyl groups, C-H stretching of aromatic and aliphatic groups, C-N stretching, and C-O stretching of the ether linkage. |
| Mass Spec | Molecular ion peak corresponding to the calculated mass of the product. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound and phenyl glycidyl ether are irritants. Avoid contact with skin and eyes.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
This compound is a valuable and versatile chemical intermediate with broad applications in organic synthesis. Its utility in the straightforward, high-yielding synthesis of β-amino alcohols via epoxide ring-opening makes it a crucial building block in the pharmaceutical and specialty chemical industries. The provided protocol offers a representative method for this important transformation, highlighting the practical use of this compound for researchers and drug development professionals.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. This compound | C6H15NO2 | CID 8086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Regio- and stereoselective synthesis of new diaminocyclopentanols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Bis(2-acetyl-3-hydroxyphenoxy) propan-2-ol | C19H20O7 | CID 85303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Flexible Polyurethane Foams from Bio-Based Polyols: Prepolymer Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of Diisopropanolamine in Cement Hydration and Performance
Introduction
Diisopropanolamine (DIPA) and its derivatives, particularly Diethanol-isopropanolamine (DEIPA), are alkanolamine compounds utilized as multifunctional additives in the cement and concrete industry.[1][2] They primarily function as grinding aids during cement production, reducing energy consumption, and as chemical admixtures to enhance the performance of cement-based materials.[1][2] These compounds influence the kinetics of cement hydration and the development of the hardened microstructure, leading to notable improvements in mechanical properties.[3][4] The primary mechanism involves the chelation of metallic ions (Al³⁺, Fe³⁺, and Ca²⁺) present in the cement pore solution, which accelerates the dissolution of aluminate and ferrite (B1171679) phases and influences the formation of hydration products.[5][6][7] The dosage of these amines is a critical factor, with low concentrations (typically 0.01% to 0.05% by weight of cement) yielding beneficial effects, while higher concentrations can be detrimental, especially to early-age strength.[5][8]
Mechanism of Action
The influence of DIPA/DEIPA on cement hydration is a multi-faceted process targeting several key reactions:
-
Acceleration of Aluminate and Ferrite Hydration: DIPA and its derivatives exhibit a strong chelating effect with aluminum (Al³⁺) and iron (Fe³⁺) ions.[6][9] This complexation promotes the dissolution of the primary aluminate (C₃A) and ferrite (C₄AF) phases in the cement clinker.[3][5] This accelerated dissolution leads to a more rapid initial reaction with sulfate (B86663) ions (from gypsum) to form ettringite (AFt).[4]
-
Transformation of Hydration Products: Following the depletion of gypsum, these alkanolamines continue to influence the aluminate reaction. They accelerate the transformation of the initially formed ettringite (AFt) into monosulfoaluminate (AFm) phases.[3][4][10] This is often observed as an enhanced secondary hydration peak in isothermal calorimetry measurements.[5]
-
Influence on Silicate (B1173343) Hydration: While the primary effect is on the aluminate and ferrite phases, DIPA/DEIPA also impacts the hydration of silicate phases. It can accelerate the hydration of alite (C₃S), particularly at later stages (beyond 3 days), contributing to long-term strength development.[4][5][11] This is often attributed to the improved dispersion of cement particles and the modification of the microstructure, which allows better access of water to the unhydrated silicate grains.
-
Microstructure Refinement: The addition of DEIPA can lead to the formation of more uniformly distributed hydration products and a refined pore structure in the hardened cement paste.[3][4] It promotes the formation of microcrystalline portlandite (Calcium Hydroxide (B78521), CH) and can modify the morphology of C-S-H gel, resulting in a denser matrix with reduced porosity.[3][4][7] This densification is a key contributor to the observed strength enhancement.
Quantitative Data on Cement Properties
The effects of Diethanol-isopropanolamine (DEIPA) on key cement properties are summarized below. Data is compiled from studies on Portland cement mortars and pastes.
Table 1: Effect of DEIPA on Compressive Strength of Cement Mortar
| Dosage of DEIPA (% by wt. of cement) | 3-Day Compressive Strength (MPa) | Change from Control (%) | 28-Day Compressive Strength (MPa) | Change from Control (%) | Reference |
| 0 (Control) | 15.3 | - | 31.0 | - | [3] |
| 0.02 | 19.7 | +28.7% | 37.3 | +20.3% | [3] |
| 0 (Control) | 31.8 | - | 53.6 | - | [5] |
| 0.05 | 37.4 | +17.6% | 53.8 | +0.4% | [5] |
| 0.5 | 23.9 | -24.8% | 51.5 | -3.9% | [5] |
Note: Strength values can vary significantly based on the specific cement composition and experimental conditions.
Table 2: Effect of DEIPA on Setting Time of Portland Limestone Cement
| Dosage of DEIPA (% by wt. of cement) | Initial Setting Time (min) | Final Setting Time (min) | Reference |
| 0 (Control) | 95 | 155 | [3] |
| 0.02 | 80 | 135 | [3] |
Table 3: Effect of DEIPA on Cumulative Heat of Hydration
| Hydration Time (hours) | Cumulative Heat (J/g) - Control | Cumulative Heat (J/g) - 0.02% DEIPA | Cumulative Heat (J/g) - 0.05% DEIPA | Reference |
| 1 | 27.26 | 17.44 | 16.89 | [4] |
| 12 | 120.35 | 130.85 | 134.69 | [4] |
| 24 | 227.35 | 240.24 | 244.57 | [4] |
| 48 | 296.88 | 309.28 | 312.44 | [4] |
| 72 | 329.85 | 340.92 | 344.08 | [4] |
Experimental Protocols
Detailed methodologies for evaluating the effect of this compound on cement properties are outlined below.
1. Protocol for Sample Preparation (Cement Paste and Mortar)
-
Objective: To prepare consistent cement paste and mortar samples with and without DIPA for subsequent testing.
-
Materials:
-
Portland Cement
-
Standard Sand (for mortar, e.g., ISO standard sand)
-
Deionized Water
-
This compound (or its derivative, e.g., DEIPA) solution of known concentration.
-
-
Procedure for Cement Paste:
-
Determine the required amounts of cement, water, and DIPA based on a fixed water-to-cement (w/c) ratio (e.g., 0.5).[4]
-
Add the calculated amount of DIPA to the mixing water and stir to ensure homogeneity.
-
Place the cement powder into the bowl of a laboratory mixer.
-
Add the water/DIPA solution to the cement.
-
Mix for a specified duration and speed (e.g., 2 minutes at 500 rpm) to achieve a uniform paste.[4]
-
Immediately cast the fresh paste into molds appropriate for the planned tests (e.g., cylindrical molds for calorimetry, small plastic vials for XRD/TGA).
-
Seal the containers and cure in a controlled environment (e.g., 20°C and >95% relative humidity) until the time of testing.[4]
-
-
Procedure for Mortar (for Compressive Strength):
-
Prepare samples based on a standard weight ratio, such as 1:3:0.5 for cement:sand:water.[3]
-
Follow the mixing procedure outlined in standards like ASTM C305.
-
Cast the mortar into prismatic molds (e.g., 40x40x160 mm).
-
Cure the specimens in a humid environment for 24 hours, then demold and continue curing in water at a constant temperature (e.g., 25°C) until the testing age.[3]
-
2. Protocol for Compressive Strength Testing
-
Objective: To measure the effect of DIPA on the mechanical strength of hardened cement mortar.
-
Apparatus: Compression testing machine.
-
Procedure:
-
Remove cured mortar specimens from the curing environment at the designated ages (e.g., 3, 7, and 28 days).
-
Measure the dimensions of the specimens to calculate the cross-sectional area.
-
Place the specimen in the compression testing machine.
-
Apply a compressive load at a constant rate as specified by the relevant standard (e.g., ASTM C109/C109M).
-
Record the maximum load sustained by the specimen before failure.
-
Calculate the compressive strength by dividing the maximum load by the cross-sectional area. Test multiple specimens (typically 3 or 6) for each batch and average the results.
-
3. Protocol for Isothermal Calorimetry
-
Objective: To measure the heat evolution during the early hydration of cement paste containing DIPA.
-
Apparatus: Isothermal calorimeter.
-
Procedure:
-
Prepare a fresh cement paste sample as described in Protocol 1.
-
Accurately weigh a specific amount of the paste (e.g., 5-10 grams) into a sample vial.
-
Seal the vial and place it into the calorimeter, which is maintained at a constant temperature (e.g., 25°C).[3]
-
Simultaneously, place a reference vial with an inert material of similar heat capacity into the reference chamber.
-
Record the heat flow rate (in mW/g) and cumulative heat (in J/g) continuously for a period of 48 to 72 hours.[3][4]
-
4. Protocol for Phase and Microstructure Analysis
-
Objective: To investigate the influence of DIPA on the formation of hydration products and the development of the microstructure.
-
Procedure:
-
Prepare cement paste samples (Protocol 1) and cure them for the desired durations (e.g., 1, 3, 28 days).
-
At each time point, halt the hydration process by crushing the sample and immersing the fragments in a solvent like isopropanol (B130326) or anhydrous ethanol, followed by drying (e.g., vacuum drying).[3]
-
X-Ray Diffraction (XRD):
-
Thermogravimetric Analysis (TGA):
-
Place a small amount of the powdered sample (e.g., 20 mg) into the TGA instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) up to 1000°C in an inert atmosphere (e.g., nitrogen).[13]
-
Analyze the resulting weight loss curve. The weight loss in specific temperature ranges corresponds to the decomposition of hydration products, such as ettringite (~50-150°C) and calcium hydroxide (~400-500°C).[9]
-
-
Scanning Electron Microscopy (SEM):
-
Use small, fractured pieces of the dried, hardened paste.
-
Mount the fragments on stubs and apply a conductive coating (e.g., gold or carbon).
-
Examine the microstructure and morphology of the hydration products using an SEM operated at a suitable accelerating voltage (e.g., 10 kV).[3]
-
-
Visualizations
Caption: Chemical Structure of Diethanol-isopropanolamine (DEIPA).
Caption: Mechanism of DIPA/DEIPA in Cement Hydration.
Caption: Experimental Workflow for Evaluating DIPA in Cement.
References
- 1. Diethanol Isopropanolamine Market Size, Report 2024 to 2032 [acumenresearchandconsulting.com]
- 2. DIETHANOL ISOPROPANOLAMINE - Ataman Kimya [atamanchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. daneshyari.com [daneshyari.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of diethanolisopropanolamine and ethyldiisopropylamine on hydration and strength development of Portland cement [ouci.dntb.gov.ua]
- 7. Effect of Diethanol-Isopropanolamine and Typical Supplementary Cementitious Materials on the Hydration Mechanism of BOF Slag Cement Pastes [mdpi.com]
- 8. Effect of Ethanol-diisopropanolamine on the Hydration and Mechanical Properties of Steel Slag-cement Composite System [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. daneshyari.com [daneshyari.com]
- 12. Hydration Modification of Cement in the Presence of Diethanol-Isopropanolamine | Semantic Scholar [semanticscholar.org]
- 13. lamsresearch.com [lamsresearch.com]
Application Notes and Protocols for the Analytical Quantification of Diisopropanolamine (DIPA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropanolamine (DIPA) is a secondary alkanolamine utilized across various industries, serving as an emulsifier, stabilizer, and a neutralizing agent in cosmetics, personal care products, and water-based coatings.[1][2] In the pharmaceutical industry, it is often employed as a counter-ion or in synthesis processes. Its presence and concentration must be accurately monitored to ensure product quality, safety, and process efficiency. This document provides detailed application notes and protocols for several analytical methods for the quantification of DIPA in various sample matrices. The methods covered include High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), Ion Chromatography (IC), Acid-Base Titration, and Capillary Electrophoresis (CE).
Analytical Methods for this compound Quantification
A variety of analytical techniques can be employed for the quantification of DIPA. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation. Chromatographic methods such as HPLC and GC are highly specific and sensitive, while titration offers a simpler, more cost-effective approach for bulk analysis. Ion chromatography and capillary electrophoresis are powerful techniques for analyzing ionic species like protonated amines.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of DIPA in aqueous and solid samples. Since DIPA lacks a strong chromophore, a pre-column derivatization step is necessary to enable sensitive UV detection. A common derivatizing agent is 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), which reacts with secondary amines to form a highly UV-absorbent product.[1]
a) Reagent Preparation:
-
Borate (B1201080) Buffer (pH 9.5): Prepare two separate solutions. Solution A: 19.108 g of Na₂B₄O₇·10H₂O in 1 L of deionized water. Solution B: 12.404 g of H₃BO₃ and 9.925 g of NaCl in 1 L of deionized water. Mix equal volumes of Solution A and Solution B and adjust the pH to 9.5 using 20% NaOH.[1]
-
Derivatization Reagent: Prepare a 2.5 mmol solution of 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) in acetonitrile (B52724). Store this solution in a freezer at ≤ -10°C.[1]
-
Hydrochloric Acid (30%): Prepare by diluting concentrated HCl with deionized water.
-
Mobile Phase: Prepare a suitable mobile phase for reversed-phase chromatography, typically a mixture of acetonitrile and water or a buffer solution. The exact composition should be optimized for the specific column and system.
b) Sample Preparation:
-
Water Samples: Filter the sample through a 0.45 µm syringe filter. Adjust the pH to >6 with a minimal volume of NaOH.[1]
-
Solid Samples (e.g., soil, drug formulation): Accurately weigh about 10 g of the homogenized sample into a Soxhlet extraction apparatus. Add 100 mL of 0.01 N HCl and reflux for at least 1 hour. After cooling, filter the extract through a 0.45 µm syringe filter. Adjust the pH of the extract to >6 with a minimal volume of NaOH.[1]
c) Derivatization Procedure:
-
Pipette 0.50 mL of the prepared sample into a 2 mL vial.
-
Add 25 µL of the borate buffer.
-
Add 100 µL of the FMOC-Cl derivatization reagent.
-
Incubate the vial at a slightly elevated temperature (e.g., 40-60°C) for approximately 30 minutes.[1]
-
After incubation, add 10 µL of 30% HCl to stop the reaction and quench the excess reagent.[1]
-
Vortex the solution before analysis.
d) HPLC-UV Conditions:
-
Column: Octadecylsilyl (C18) reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Gradient or isocratic elution with a mixture of acetonitrile and water/buffer.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV Detector set at a wavelength appropriate for the FMOC-DIPA derivative (typically around 265 nm).
-
Column Temperature: 30°C.
e) Calibration: Prepare a series of DIPA standard solutions and derivatize them using the same procedure as the samples. Plot the peak area against the concentration to generate a calibration curve.
Workflow for HPLC-UV Analysis of DIPA
Caption: Workflow for DIPA quantification by HPLC-UV with FMOC-Cl derivatization.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For amines like DIPA, direct analysis can be challenging due to their polarity, which can lead to poor peak shapes and adsorption on the column. However, specialized columns and optimized conditions can allow for direct analysis without derivatization.[3]
a) Reagent Preparation:
-
Diluent: Acetonitrile is a suitable diluent for both standards and samples.[3]
-
Standard Solutions: Prepare a stock solution of DIPA in acetonitrile. Create a series of working standards by diluting the stock solution to the desired concentrations (e.g., 3 to 16 µg/mL).[3]
b) Sample Preparation:
-
Accurately weigh the sample and dissolve it in a known volume of acetonitrile to achieve a theoretical concentration within the linear range of the method (e.g., 25 mg/mL for an API sample).[3]
c) GC-FID Conditions:
-
Column: A specialized column for amines, such as an Agilent CP-Volamine (e.g., 60 m x 0.32 mm), is recommended to achieve good peak shape and resolution.[3]
-
Inlet Liner: A deactivated liner, such as a Restek Siltek® liner, is crucial to minimize analyte adsorption and improve sensitivity.[3]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 220°C.
-
Hold: Hold at 220°C for 3 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
d) Calibration: Inject the series of working standard solutions. Construct a calibration curve by plotting the peak area versus the concentration of DIPA.
Caption: Workflow for DIPA quantification by Ion Chromatography.
Acid-Base Titration
For samples where DIPA is a major component and high precision is required, acid-base titration is a straightforward and cost-effective quantitative method. As a weak base, DIPA can be directly titrated with a strong acid.
a) Reagent Preparation:
-
Titrant: A standardized solution of a strong acid, such as 0.1 M Hydrochloric Acid (HCl).
-
Solvent: Deionized water or a mixture of water and a suitable organic solvent (e.g., isopropanol) to ensure solubility of the sample.
-
Indicator: A suitable pH indicator that changes color in the appropriate pH range (e.g., Methyl Orange or a potentiometric endpoint).
b) Sample Preparation:
-
Accurately weigh a quantity of the sample expected to contain a known amount of DIPA.
-
Dissolve the sample in a sufficient volume of the chosen solvent (e.g., 50-100 mL) in a conical flask.
c) Titration Procedure:
-
Add a few drops of the selected indicator to the sample solution. If using a pH meter, calibrate it and place the electrode in the solution.
-
Fill a burette with the standardized 0.1 M HCl titrant. Record the initial volume.
-
Titrate the sample solution with the HCl, swirling the flask continuously. Add the titrant dropwise as you approach the endpoint.
-
The endpoint is reached when the indicator undergoes a permanent color change (e.g., yellow to orange/red for Methyl Orange). [4]If using a pH meter, the endpoint is the point of maximum inflection on the titration curve.
-
Record the final volume of the titrant used.
-
Perform a blank titration using the solvent alone and subtract this volume from the sample titration volume.
d) Calculation: The concentration of DIPA can be calculated using the following formula: % DIPA = (V_HCl * M_HCl * MW_DIPA) / (W_sample * 10) Where:
-
V_HCl = Volume of HCl used (mL)
-
M_HCl = Molarity of HCl (mol/L)
-
MW_DIPA = Molecular Weight of DIPA (133.19 g/mol )
-
W_sample = Weight of the sample (g)
Logical Flow for Acid-Base Titration of DIPA
Caption: Logical flow for quantifying DIPA using acid-base titration.
Capillary Electrophoresis (CE)
Capillary electrophoresis separates analytes based on their electrophoretic mobility in an electric field. It is a high-efficiency separation technique that requires minimal sample volume. For amine analysis, derivatization with a fluorescent tag is often employed to enhance detection sensitivity.
a) Reagent Preparation:
-
Running Buffer: A buffer with a pH around 9.5, such as 75 mM sodium borate buffer, is suitable for amine analysis. [5]* Derivatization Reagent (Labeling Dye): A fluorescent dye that reacts with amines, such as Pacific Blue succinimidyl ester.
-
Standard Solutions: Prepare DIPA standards in the running buffer.
b) Sample Preparation and Derivatization:
-
Mix the sample with the borate buffer.
-
Add the labeling dye solution (e.g., Pacific Blue) and allow it to react to form the fluorescently tagged DIPA derivative.
-
For samples with high salt content or divalent cations, the addition of EDTA (e.g., 50 mM final concentration) after labeling can improve results. [5] c) CE Conditions:
-
Capillary: Fused silica (B1680970) capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 75 mM borate buffer, pH 9.5.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Separation Voltage: 20-30 kV.
-
Detection: Laser-Induced Fluorescence (LIF) with excitation and emission wavelengths appropriate for the chosen dye (e.g., ~410 nm excitation and ~455 nm emission for Pacific Blue).
d) Calibration: Analyze a series of derivatized DIPA standards to generate a calibration curve of peak area versus concentration.
Workflow for Capillary Electrophoresis Analysis of DIPA
Caption: Workflow for DIPA quantification by Capillary Electrophoresis with LIF detection.
Data Presentation: Comparison of Analytical Methods
The performance characteristics of the described methods are summarized in the table below for easy comparison. Note that these values are typical and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.
| Parameter | HPLC-UV (with Derivatization) | GC-FID (Direct) | Ion Chromatography | Acid-Base Titration | Capillary Electrophoresis (LIF) |
| Linearity (Range) | Dependent on detector response | 3 - 16 µg/mL (R² > 0.999) [3] | Typically in the low µg/mL to mg/L range | High concentration range (% level) | Low µg/mL to ng/mL range |
| Accuracy (% Recovery) | Typically 90-110% | > 90% [3] | Typically 95-105% | 98.0% - 102.0% | Typically 90-110% |
| Precision (%RSD) | < 5% | < 2.0% | < 5% | < 1.0% | < 5% |
| Limit of Detection (LOD) | ~100 µg/L (waters) [1] | ~1 µg/mL | Low µg/L range | Not applicable (for trace analysis) | Low ng/mL range |
| Limit of Quantification (LOQ) | ~0.10 mg/kg (soils) [1] | 3 µg/mL [3] | Mid-to-high µg/L range | Not applicable (for trace analysis) | Mid-to-high ng/mL range |
| Specificity | High (with good chromatography) | High (with appropriate column) [3] | High | Low (titrates all bases) | Very High |
| Key Advantages | Good for various matrices, sensitive | Robust, no derivatization needed | Direct analysis of ionic form | Simple, inexpensive, precise for bulk | High efficiency, low sample volume |
| Key Disadvantages | Requires derivatization step | Can have issues with polar analytes | Only for ionic species | Not for trace analysis, low specificity | Requires derivatization for high sensitivity |
Conclusion
The quantification of this compound can be effectively achieved through several analytical techniques. HPLC-UV with derivatization and direct GC-FID analysis are robust and sensitive methods suitable for a wide range of applications, including quality control in the pharmaceutical industry. Ion chromatography and capillary electrophoresis offer powerful alternatives, particularly for complex aqueous matrices and when high separation efficiency is required. For the analysis of bulk material where DIPA is a major component, acid-base titration remains a simple, precise, and cost-effective method. The selection of the most appropriate technique should be based on the specific analytical requirements, including sample type, concentration range, and the desired levels of accuracy and precision.
References
- 1. www2.gov.bc.ca [www2.gov.bc.ca]
- 2. pdst.ie [pdst.ie]
- 3. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Capillary electrophoresis analysis of organic amines and amino acids in saline and acidic samples using the Mars organic analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Diisopropanolamine in Aqueous Solutions by High-Performance Liquid Chromatography (HPLC)
Introduction
Diisopropanolamine (DIPA) is a secondary alkanolamine used in a variety of industrial and commercial applications, including gas treating, as a solvent in the Sulfinol process, and as a component in cosmetics and personal care products.[1] Its complete miscibility in water and its chemical properties necessitate reliable analytical methods for its quantification in aqueous matrices for quality control, environmental monitoring, and research purposes.[1][2] Due to its lack of a strong chromophore, direct analysis of DIPA by HPLC with UV detection is challenging. This application note describes a robust and sensitive method for the determination of this compound in aqueous solutions using reversed-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization.
Principle
This method involves the derivatization of this compound with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl). This reaction transforms the analyte into a product with strong UV absorbance and fluorescence properties, allowing for sensitive detection.[1] The derivatized DIPA is then separated on a C18 reversed-phase column with a gradient elution of acetonitrile (B52724) and water, followed by UV or fluorescence detection.[1]
Application
This method is suitable for the quantitative analysis of this compound in various aqueous samples. It can be adapted for different matrices with appropriate sample preparation.
Quantitative Data Summary
The following table summarizes the quantitative data gathered from various studies on the HPLC analysis of this compound and related compounds.
| Parameter | Value | Method | Reference |
| Analyte | This compound (DIPA) | HPLC with UV or Fluorescence Detection after FMOC derivatization | [1] |
| Method Detection Limit (MDL) in Water | 100 µg/L | HPLC-UV/Fluorescence | [1] |
| Column | Octadecylsilyl (C18) | RP-HPLC | [1] |
| Mobile Phase | Acetonitrile and Water | RP-HPLC | [3][4] |
| Derivatizing Agent | 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) | Pre-column derivatization | [1][5] |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC analysis of this compound in an aqueous solution.
Caption: Workflow for HPLC analysis of this compound.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the analysis of this compound in aqueous solutions.
1. Materials and Reagents
-
This compound (DIPA) standard
-
9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sodium borate (B1201080) decahydrate (B1171855) (Na₂B₄O₇·10H₂O)
-
Boric acid (H₃BO₃)
-
Sodium chloride (NaCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Syringe filters (0.45 µm)
2. Instrument and Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a UV or fluorescence detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
-
pH meter
-
Vortex mixer
-
Heating block or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
3. Preparation of Solutions
-
Borate Buffer (pH 9.5):
-
Derivatization Reagent (2.5 mmol FMOC-Cl):
-
Standard Solutions:
-
Prepare a stock solution of DIPA in water.
-
Perform serial dilutions to prepare a series of calibration standards in water.
-
4. Sample Preparation
-
Collect aqueous samples in appropriate containers (e.g., polypropylene (B1209903) or amber glass bottles with Teflon-lined lids).[1]
-
Immediately chill the samples to ≤ 10°C and store them refrigerated at ≤ 6°C in the laboratory.[1]
-
Filter an aliquot of the water sample through a 0.45 µm syringe filter.[1]
-
Check the pH of the filtered sample. If the pH is below 6, adjust it to be greater than 6 using a dilute NaOH solution.[1]
5. Derivatization Procedure
-
Pipette 0.50 mL of the filtered sample (or standard) into a vial.[1]
-
Add 25 µL of the borate buffer to the vial.[1]
-
Add 100 µL of the FMOC-Cl derivatization reagent.[1]
-
Vortex the mixture and incubate at a low heat for approximately 30 minutes.[1]
-
After incubation, add 10 µL of 30% HCl to stop the reaction and vortex.[1]
-
The sample is now ready for HPLC analysis.
6. HPLC Conditions
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A step gradient can be optimized for separation. For example:
-
0-8 min: 45% B
-
8.01-10 min: 90% B
-
10.01-20 min: 45% B[5]
-
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 50°C[5]
-
Detection:
-
UV Detector: Wavelength can be optimized, for example, around 254 nm.
-
Fluorescence Detector: Excitation and emission wavelengths should be optimized for the FMOC-DIPA derivative (e.g., Excitation: ~260 nm, Emission: ~310 nm).
-
7. Data Analysis
-
Generate a calibration curve by plotting the peak area of the DIPA standards against their concentrations.
-
Determine the concentration of DIPA in the samples by interpolating their peak areas from the calibration curve.
8. System Suitability
Before sample analysis, ensure the chromatographic system is suitable by injecting a standard solution and checking parameters such as peak symmetry, resolution, and reproducibility.
The described HPLC method with pre-column derivatization provides a sensitive and reliable approach for the quantification of this compound in aqueous solutions. The use of FMOC-Cl as a derivatizing agent significantly enhances the detectability of DIPA. Proper sample preparation and optimization of chromatographic conditions are crucial for achieving accurate and reproducible results. This application note and protocol serve as a comprehensive guide for researchers, scientists, and professionals in drug development and other relevant fields.
References
- 1. www2.gov.bc.ca [www2.gov.bc.ca]
- 2. www2.gov.bc.ca [www2.gov.bc.ca]
- 3. Separation of Diisopropylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. CN105388233A - High-performance liquid chromatography analysis method for determining the content of isopropanolamine hydrogen sulfate ester - Google Patents [patents.google.com]
- 5. Determination Method for Mono- and Diethanolamine in Workplace Air by High-performance Liquid Chromatography [jstage.jst.go.jp]
Application Note: Gas Chromatography Techniques for the Detection of Diisopropanolamine (DIPA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisopropanolamine (DIPA) is a secondary alkanolamine used in various industrial and pharmaceutical applications, from gas sweetening processes to the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its detection and quantification are crucial for process optimization, quality control, and ensuring product safety. This document provides detailed application notes and protocols for the analysis of this compound using gas chromatography (GC), a robust and widely-used analytical technique.[3] Both direct analysis and derivatization-based methods are discussed to address the challenges associated with the polar nature of DIPA.
Introduction
Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds.[3] However, the analysis of polar amines like this compound can be challenging due to their tendency to cause peak tailing and adsorption on standard GC columns, leading to poor resolution and inaccurate quantification.[4] To overcome these issues, two primary approaches are employed: direct analysis using specialized amine-specific columns and derivatization to enhance volatility and improve chromatographic behavior.[3][5]
This application note details validated methods for DIPA detection, focusing on Gas Chromatography with Flame Ionization Detection (GC-FID). GC-FID is a reliable and sensitive method for quantifying organic compounds.[3] Additionally, protocols for sample preparation and derivatization are provided to guide researchers in developing robust analytical methods.
Factors Influencing DIPA Analysis by GC
Several factors can influence the successful analysis of this compound by gas chromatography. Careful consideration of these parameters is essential for developing a reliable and accurate method. The logical relationship between these factors is illustrated in the diagram below.
Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of this compound and other volatile amines using Gas Chromatography. This data is compiled from various validated methods and serves as a reference for expected performance.
Table 1: GC-FID Method Performance for Volatile Amine Analysis
| Parameter | Performance |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0%[3] |
| Precision (%RSD) | < 2.0%[3] |
| Limit of Detection (LOD) | ~0.03 µg/mL[3] |
| Limit of Quantification (LOQ) | ~0.1 µg/mL[3] |
Table 2: Recovery of N-Nitrosothis compound (a DIPA derivative) from Herbicide Formulations
| Spiked Level | Recovery Range (%) |
| 0.24 ppm | 95.7% - 100%[6] |
| 0.48 ppm | 95.7% - 100%[6] |
| 0.2-0.3 ppm | 82% - 118%[6] |
Experimental Protocols
Two primary protocols are presented for the analysis of this compound by GC: a direct injection method and a method involving silylation derivatization.
Experimental Workflow Overview
The general workflow for the GC analysis of this compound, from sample receipt to data analysis, is outlined in the diagram below.
Protocol 1: Direct Analysis of this compound by GC-FID
This method is suitable for samples where DIPA is present at concentrations within the linear range of the instrument and the matrix is relatively clean. The use of an amine-specific column is crucial for good peak shape and resolution.[3]
1. Instrumentation and Conditions
-
Gas Chromatograph: Agilent 6890N or equivalent, equipped with a Flame Ionization Detector (FID).[3]
-
Column: Agilent J&W CP-Volamine (30m x 0.32mm, 5.0µm film thickness) or equivalent amine-specific column.[3]
-
Carrier Gas: Helium, constant flow.
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 250 °C
-
Final Hold: 5 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 10:1
2. Reagents and Materials
-
This compound (DIPA) reference standard
-
Methanol (B129727), HPLC grade or equivalent
-
Deionized water
-
Volumetric flasks and pipettes
-
GC vials with septa
3. Standard Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of DIPA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).[3]
4. Sample Preparation
-
Accurately weigh a known amount of the sample into a volumetric flask.
-
Dissolve and dilute the sample with methanol to a final concentration expected to be within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into a GC vial.
5. Analysis
-
Inject the prepared standards and samples into the GC-FID system.
-
Construct a calibration curve by plotting the peak area of DIPA against the concentration of the standards.
-
Determine the concentration of DIPA in the samples from the calibration curve.
Protocol 2: Analysis of this compound by GC-MS with Silylation Derivatization
Derivatization is recommended for trace-level analysis or for complex matrices to improve the volatility and thermal stability of DIPA.[7] Silylation replaces active hydrogens on the amine and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group.[7]
1. Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent, coupled to a 5977A Mass Selective Detector (MSD).
-
Column: DB-1 or equivalent non-polar column (30m x 0.25mm, 0.25µm film thickness).[6]
-
Carrier Gas: Helium, constant flow.
-
Injector Temperature: 250 °C
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Final Hold: 5 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
2. Reagents and Materials
-
This compound (DIPA) reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) or Acetonitrile, anhydrous
-
Dichloromethane, anhydrous
-
Nitrogen gas, high purity
-
Heated reaction vials or block
-
GC vials with inserts
3. Standard and Sample Preparation
-
Prepare stock and working standard solutions of DIPA in an appropriate anhydrous solvent (e.g., pyridine or acetonitrile).
-
For liquid samples, accurately measure a known volume or weight into a reaction vial. For solid samples, accurately weigh a known amount.
-
Evaporate the solvent from the standards and samples to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is completely dry as water will interfere with the silylation reaction.
4. Derivatization Procedure
-
To the dried residue of each standard and sample, add 100 µL of anhydrous pyridine (or acetonitrile) and 100 µL of BSTFA + 1% TMCS.
-
Cap the vials tightly and vortex for 30 seconds.
-
Heat the vials at 70 °C for 60 minutes in a heating block or oven.
-
Allow the vials to cool to room temperature.
-
The derivatized sample is now ready for GC-MS analysis. If necessary, dilute with an anhydrous solvent like dichloromethane.
5. Analysis
-
Inject the derivatized standards and samples into the GC-MS system.
-
Monitor for the characteristic ions of the DIPA-TMS derivative.
-
Construct a calibration curve and quantify the DIPA concentration in the samples as described in Protocol 1.
Conclusion
The choice between direct GC analysis and a derivatization-based method for this compound detection depends on the specific requirements of the analysis, including the sample matrix, the expected concentration of DIPA, and the available instrumentation. For routine analysis of relatively clean samples with moderate to high concentrations of DIPA, direct injection using an amine-specific column is a rapid and efficient approach. For trace-level quantification or in the presence of interfering matrix components, silylation derivatization followed by GC-MS analysis offers enhanced sensitivity and selectivity. The protocols provided herein serve as a comprehensive guide for researchers and scientists to develop and validate robust methods for the analysis of this compound in various sample types.
References
- 1. This compound | C6H15NO2 | CID 8086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. www2.gov.bc.ca [www2.gov.bc.ca]
- 3. benchchem.com [benchchem.com]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. This compound (DL- and meso- mixture), 25G | Labscoop [labscoop.com]
- 6. Gas chromatographic determination of N-nitrosodialkanolamines in herbicide Di- or trialkanolamine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
Application Notes and Protocols: Diisopropanolamine as a Curing Agent for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxy resins are a critical class of thermosetting polymers renowned for their exceptional mechanical strength, chemical resistance, and adhesive properties. The performance of a cured epoxy system is largely dictated by the choice of curing agent. Diisopropanolamine (DIPA) is a secondary alkanolamine that can be utilized as a curing agent for epoxy resins. Its unique structure, featuring a secondary amine and two hydroxyl groups, allows for a versatile curing profile and imparts specific properties to the final cured product. These application notes provide a detailed overview of the use of this compound as a curing agent for epoxy resins, including its curing mechanism, experimental protocols for formulation and testing, and representative data on the performance of the cured system.
Chemical Overview and Curing Mechanism
This compound (C₆H₁₅NO₂) is a secondary amine with two secondary hydroxyl groups. When used as an epoxy curing agent, the primary reaction involves the nucleophilic addition of the secondary amine's active hydrogen to the epoxide ring of the epoxy resin. This reaction opens the epoxide ring and forms a covalent bond, initiating the cross-linking process.
The hydroxyl groups on the DIPA molecule can also participate in the curing reaction, particularly at elevated temperatures or in the presence of a catalyst. These hydroxyl groups can react with epoxy groups in an etherification reaction, contributing to the overall cross-link density of the polymer network. This dual reactivity can result in a complex, highly cross-linked, three-dimensional structure with a unique balance of properties. The presence of the hydroxyl groups can also promote adhesion to various substrates.
Signaling Pathway of Epoxy Curing with this compound
Caption: Simplified reaction pathway for the curing of epoxy resin with this compound.
Experimental Protocols
The following protocols provide a general framework for the formulation, curing, and characterization of epoxy resins using this compound as the curing agent.
Protocol 1: Formulation and Stoichiometric Calculation
Objective: To accurately calculate the required amount of this compound and prepare a homogeneous mixture with the epoxy resin.
Materials:
-
Liquid epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA) with a known epoxy equivalent weight (EEW).
-
This compound (DIPA).
-
Disposable mixing cups and stirring rods.
-
Analytical balance.
-
Vacuum desiccator or vacuum oven.
Procedure:
-
Determine the Amine Hydrogen Equivalent Weight (AHEW) of DIPA:
-
The molecular weight of DIPA is 133.19 g/mol .
-
DIPA has one active hydrogen on its secondary amine group.
-
AHEW = Molecular Weight / Number of Active Hydrogens = 133.19 / 1 = 133.19 g/eq.
-
-
Calculate the required parts per hundred of resin (phr) of DIPA:
-
phr = (AHEW / EEW) * 100
-
Example: For an epoxy resin with an EEW of 190 g/eq, the required phr of DIPA would be: (133.19 / 190) * 100 ≈ 70.1 phr.
-
-
Weighing and Mixing:
-
Accurately weigh 100 parts of the epoxy resin into a clean, dry mixing cup.
-
Accurately weigh the calculated phr of DIPA into the same cup.
-
Thoroughly mix the components with a stirring rod for 3-5 minutes, ensuring to scrape the sides and bottom of the cup for a homogeneous mixture.
-
-
Degassing:
-
Place the mixture in a vacuum desiccator or vacuum oven at room temperature.
-
Apply a vacuum to remove any entrapped air bubbles until the mixture is clear.
-
Protocol 2: Curing Schedule
Objective: To achieve a fully cured epoxy network. The curing schedule will significantly impact the final properties.
Procedure:
-
Ambient Cure (for initial handling strength):
-
Pour the degassed mixture into appropriate molds.
-
Allow to cure at ambient temperature (20-25°C) for 24-48 hours.
-
-
Elevated Temperature Cure (for optimal properties):
-
A post-cure at elevated temperatures is highly recommended to ensure complete reaction of both the amine and hydroxyl groups, leading to a higher cross-link density and improved thermal and mechanical properties.
-
A typical two-stage cure schedule could be:
-
Initial cure: 2-4 hours at 80-100°C.
-
Post-cure: 2-3 hours at 120-150°C.
-
-
The optimal cure schedule should be determined experimentally based on the specific application and desired properties.
-
Protocol 3: Mechanical Properties Testing
Objective: To determine the mechanical performance of the cured DIPA-epoxy system.
Procedure:
-
Prepare test specimens according to relevant ASTM standards (e.g., ASTM D638 for tensile properties, ASTM D790 for flexural properties).
-
Conduct the tests using a universal testing machine.
-
Record key mechanical properties such as:
-
Tensile Strength (MPa)
-
Tensile Modulus (GPa)
-
Elongation at Break (%)
-
Flexural Strength (MPa)
-
Flexural Modulus (GPa)
-
Protocol 4: Thermal Analysis
Objective: To characterize the thermal properties of the cured DIPA-epoxy system.
Procedure:
-
Differential Scanning Calorimetry (DSC):
-
Use a small sample (5-10 mg) of the cured epoxy.
-
Perform a heat-cool-heat cycle, for example, from 25°C to 250°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Determine the glass transition temperature (Tg) from the second heating scan.
-
-
Thermogravimetric Analysis (TGA):
-
Use a small sample (10-15 mg) of the cured epoxy.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen or air atmosphere.
-
Determine the onset of decomposition temperature (Td) and the char yield at a specific temperature (e.g., 600°C or 800°C).
-
Quantitative Data
Table 1: Representative Mechanical Properties of Alkanolamine-Cured Epoxy Resins
| Property | Typical Value Range | Test Method |
| Tensile Strength | 50 - 80 MPa | ASTM D638 |
| Tensile Modulus | 2.5 - 3.5 GPa | ASTM D638 |
| Elongation at Break | 3 - 6 % | ASTM D638 |
| Flexural Strength | 80 - 120 MPa | ASTM D790 |
| Flexural Modulus | 2.8 - 4.0 GPa | ASTM D790 |
Table 2: Representative Thermal Properties of Alkanolamine-Cured Epoxy Resins
| Property | Typical Value Range | Test Method |
| Glass Transition Temperature (Tg) | 90 - 150 °C | DSC |
| Decomposition Temperature (Td, 5% weight loss) | 300 - 350 °C | TGA |
| Char Yield at 600°C (Nitrogen) | 15 - 25 % | TGA |
Experimental Workflow and Logical Relationships
Experimental Workflow Diagram
Caption: General experimental workflow for preparing and characterizing DIPA-cured epoxy resins.
Logical Relationship Diagram
Caption: Logical relationship between formulation, curing, and final properties of DIPA-cured epoxy.
Safety and Handling
This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. Refer to the Safety Data Sheet (SDS) for this compound for complete safety and handling information.
Conclusion
This compound presents a viable option as a curing agent for epoxy resins, offering a unique reaction profile due to its secondary amine and dual hydroxyl functionality. The resulting cured epoxy network is expected to exhibit good mechanical and thermal properties. The provided protocols offer a foundation for researchers and scientists to explore the use of DIPA in their specific epoxy formulations. It is important to reiterate that the quantitative data presented is illustrative, and experimental validation is crucial to determine the precise performance characteristics for a given application.
Application Notes and Protocols: The Role of Diisopropanolamine in Polyurethane Foam Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropanolamine (DIPA) is a versatile secondary alkanolamine that plays a significant role in the synthesis of polyurethane (PU) foams. Its bifunctional nature, containing both secondary amine and hydroxyl groups, allows it to act primarily as a crosslinker and a chain extender, thereby modifying the polymer structure and influencing the final properties of the foam. These application notes provide a comprehensive overview of the use of this compound in polyurethane foam synthesis, including its mechanism of action, effects on foam properties, and detailed experimental protocols for laboratory-scale synthesis.
Mechanism of Action and Role in Polyurethane Chemistry
In polyurethane foam formulations, this compound participates in the polymerization reaction through its reactive hydroxyl and amine functionalities. The hydroxyl groups react with isocyanate groups to form urethane (B1682113) linkages, contributing to the polymer backbone. The secondary amine group can also react with isocyanates to form a urea (B33335) linkage. This dual reactivity allows DIPA to be incorporated into the polyurethane network, creating branch points and increasing the crosslink density.
The primary roles of this compound in polyurethane foam synthesis include:
-
Crosslinking: By introducing branch points in the polymer chains, DIPA increases the three-dimensional network structure of the foam. This enhanced crosslinking leads to improvements in the mechanical properties of the foam, such as hardness and compressive strength.
-
Chain Extension: DIPA can also act as a chain extender, increasing the molecular weight of the polymer chains.
-
Catalytic Activity: Alkanolamines like DIPA can exhibit some catalytic activity, influencing the rates of the gelling (urethane formation) and blowing (urea and carbon dioxide formation) reactions. However, it is more commonly used as a reactive additive rather than a primary catalyst.
The incorporation of DIPA into the polyurethane matrix is a permanent chemical bond, which prevents its migration from the final product.
Effects on Polyurethane Foam Properties
The concentration of this compound in a polyurethane foam formulation can be adjusted to tailor the final properties of the material. The following table summarizes the expected qualitative and quantitative effects of increasing DIPA concentration on key foam characteristics.
| Property | Effect of Increasing this compound Concentration | Typical Range of Values |
| Cream Time | Decrease | 5 - 15 seconds |
| Gel Time | Decrease | 40 - 90 seconds |
| Tack-Free Time | Decrease | 60 - 120 seconds |
| Free Rise Density | Slight Increase | 30 - 60 kg/m ³ |
| Compressive Strength | Increase | 150 - 350 kPa |
| Hardness (Shore A) | Increase | 20 - 50 |
| Cell Structure | Finer, more uniform cells | - |
Experimental Protocols
The following protocols provide a detailed methodology for the laboratory-scale synthesis of rigid and flexible polyurethane foams, with a focus on investigating the effect of this compound concentration.
Protocol 1: Synthesis of Rigid Polyurethane Foam
Objective: To synthesize a series of rigid polyurethane foams with varying concentrations of this compound and to characterize their physical properties.
Materials:
-
Polyether Polyol (e.g., functionality ~4.5, OH value ~490 mg KOH/g)
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI) (NCO content ~31%)
-
This compound (DIPA)
-
Silicone Surfactant
-
Amine Catalyst (e.g., DMCHA - N,N-Dimethylcyclohexylamine)
-
Blowing Agent (e.g., Water)
Equipment:
-
High-speed mechanical stirrer (2000-3000 rpm)
-
Disposable paper or plastic cups (500 mL)
-
Wooden or metal mold (e.g., 10 cm x 10 cm x 10 cm)
-
Digital scale (accuracy ± 0.01 g)
-
Stopwatch
-
Fume hood
Procedure:
-
Preparation of the Polyol Premix (Component B):
-
In a disposable cup, accurately weigh the polyether polyol.
-
Add the desired amount of this compound according to the formulation table below.
-
Add the silicone surfactant, amine catalyst, and water to the polyol.
-
Mix the components thoroughly with the mechanical stirrer for 60 seconds at 2000 rpm to ensure a homogeneous mixture.
-
-
Foaming Process:
-
Place the cup containing the polyol premix under the high-speed stirrer in a fume hood.
-
Accurately weigh the required amount of pMDI (Component A) in a separate cup.
-
Add the pMDI to the polyol premix and immediately start the stirrer at 3000 rpm and the stopwatch simultaneously.
-
Mix for 5-7 seconds.
-
Quickly pour the reacting mixture into the mold.
-
Record the cream time (start of foam rise), gel time (formation of a stringy material when touched with a spatula), and tack-free time (when the foam surface is no longer sticky).
-
Allow the foam to cure at room temperature for at least 24 hours before demolding and characterization.
-
Formulation Table (Parts by Weight):
| Component | Formulation 1 | Formulation 2 | Formulation 3 | Formulation 4 |
| Polyether Polyol | 100 | 100 | 100 | 100 |
| This compound | 0 | 1.0 | 2.0 | 3.0 |
| Silicone Surfactant | 1.5 | 1.5 | 1.5 | 1.5 |
| Amine Catalyst (DMCHA) | 1.2 | 1.2 | 1.2 | 1.2 |
| Water | 2.0 | 2.0 | 2.0 | 2.0 |
| pMDI (Isocyanate Index: 110) | ~125 | ~127 | ~129 | ~131 |
Protocol 2: Synthesis of Flexible Polyurethane Foam
Objective: To prepare a series of flexible polyurethane foams with varying this compound content and evaluate their properties.
Materials:
-
Polyether Polyol (e.g., functionality ~3, OH value ~56 mg KOH/g)
-
Toluene Diisocyanate (TDI) 80/20
-
This compound (DIPA)
-
Silicone Surfactant
-
Amine Catalyst (e.g., A-33, a solution of triethylenediamine)
-
Stannous Octoate (Gel Catalyst)
-
Water
Equipment: Same as for rigid foam synthesis.
Procedure:
-
Preparation of the Polyol Premix (Component B):
-
In a disposable cup, weigh the polyether polyol.
-
Add the specified amounts of this compound, silicone surfactant, amine catalyst, and water.
-
Mix thoroughly with a mechanical stirrer for 60 seconds at 2000 rpm.
-
Add the stannous octoate and mix for another 15 seconds.
-
-
Foaming Process:
-
In a fume hood, add the required amount of TDI (Component A) to the polyol premix.
-
Immediately start high-speed stirring (3000 rpm) and a stopwatch.
-
Mix for 5 seconds.
-
Pour the mixture into a mold and record the cream, gel, and tack-free times.
-
Allow the foam to cure for 24 hours before handling and testing.
-
Formulation Table (Parts by Weight):
| Component | Formulation 1 | Formulation 2 | Formulation 3 | Formulation 4 |
| Polyether Polyol | 100 | 100 | 100 | 100 |
| This compound | 0 | 0.5 | 1.0 | 1.5 |
| Silicone Surfactant | 1.0 | 1.0 | 1.0 | 1.0 |
| Amine Catalyst (A-33) | 0.2 | 0.2 | 0.2 | 0.2 |
| Stannous Octoate | 0.25 | 0.25 | 0.25 | 0.25 |
| Water | 4.0 | 4.0 | 4.0 | 4.0 |
| TDI 80/20 (Isocyanate Index: 105) | ~48 | ~49 | ~50 | ~51 |
Characterization of Polyurethane Foams
The physical and mechanical properties of the synthesized foams should be characterized using standard test methods to evaluate the effect of this compound.
| Property | ASTM Standard | Description |
| Apparent Density | ASTM D1622 | The mass per unit volume of the foam. |
| Compressive Strength | ASTM D1621 | The ability of the foam to resist a compressive force. |
| Reaction Profile | - | Measurement of cream time, gel time, and tack-free time. |
Visualizations
Polyurethane Foam Synthesis Workflow
Caption: Experimental workflow for polyurethane foam synthesis.
Role of this compound in Polyurethane Network Formation
Caption: this compound's role in network formation.
Key Reactions in Polyurethane Foam Synthesis
Caption: Gelling and blowing reactions in polyurethane synthesis.
Application Note: Studying the Reaction Kinetics of Diisopropanolamine (DIPA) with Carbon Dioxide (CO2)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diisopropanolamine (DIPA) is a secondary amine that plays a significant role in various industrial processes, most notably in acid gas treatment for the removal of carbon dioxide (CO2) and hydrogen sulfide (B99878) (H2S) from gas streams.[1] Understanding the reaction kinetics between DIPA and CO2 is crucial for optimizing the efficiency of these gas purification processes, designing effective absorption columns, and developing new solvent formulations.[2] DIPA offers several advantages, including high absorption capacity, selectivity for acid gases, reduced equipment corrosion, and lower reaction heat compared to some other amines.[1] This application note provides detailed protocols for studying the reaction kinetics of DIPA with CO2, methods for data presentation, and visual representations of the reaction pathway and experimental workflows.
Reaction Mechanism
The reaction between CO2 and secondary amines like this compound in aqueous solutions is generally understood to proceed via the zwitterion mechanism. In this mechanism, CO2 reacts directly with the amine to form a zwitterionic intermediate, which is then deprotonated by a base (such as another amine molecule or water) to form a stable carbamate.
The overall reaction can be summarized as follows:
CO2 + 2 R2NH ⇌ R2NCOO- + R2NH2+
Where R represents the isopropanol (B130326) group (-CH2CH(OH)CH3).
A simplified representation of the zwitterion mechanism is depicted below.
Data Presentation
The reaction between CO2 and DIPA is typically studied under pseudo-first-order conditions, where the concentration of DIPA is in large excess compared to the concentration of CO2. The observed pseudo-first-order rate constant (k₀) can be related to the second-order rate constant (k₂) and the DIPA concentration ([DIPA]) by the following equation:
k₀ = k₂[DIPA]
The following table summarizes typical kinetic data obtained for the DIPA-CO2 reaction at various temperatures.
| Temperature (K) | DIPA Concentration (mol/m³) | Pseudo-first-order rate constant (k₀, s⁻¹) | Second-order rate constant (k₂, m³mol⁻¹s⁻¹) |
| 298.15 | 200 - 1100 | Varies with concentration | Faster than MDEA |
| 303.15 | 200 - 1100 | Varies with concentration | Increases with temperature |
| 313.15 | 200 - 1100 | Varies with concentration | Increases with temperature |
| 323.15 | 200 - 1100 | Varies with concentration | Increases with temperature |
Note: Specific values for k₀ and k₂ for DIPA need to be extracted from detailed experimental studies. The provided information indicates that the reaction rate of CO2 in aqueous DIPA solution is faster than that in aqueous Methyldiethanolamine (MDEA), a standard industrial amine.[3]
Experimental Protocols
Several experimental techniques can be employed to determine the reaction kinetics of CO2 with DIPA.[2] The choice of method depends on the reaction speed and the specific parameters to be investigated.
Protocol 1: Stopped-Flow Technique
The stopped-flow technique is a rapid mixing method suitable for studying fast reactions in the liquid phase.[4][5]
Materials:
-
Stopped-flow apparatus equipped with a conductivity or spectrophotometric detector.[6]
-
Syringes for reactant solutions.
-
Aqueous solutions of DIPA of various concentrations.
-
CO2-saturated aqueous solution.
-
Constant temperature bath.
Procedure:
-
Solution Preparation: Prepare aqueous DIPA solutions of desired concentrations (e.g., 200 to 1100 mol/m³).[3] Prepare a CO2-saturated aqueous solution by bubbling pure CO2 gas through deionized water for a sufficient amount of time.[6]
-
Temperature Control: Set the stopped-flow apparatus and reactant solutions to the desired experimental temperature (e.g., 298.15 K, 303.15 K, 313.15 K, or 323.15 K) using the constant temperature bath.[3]
-
Loading Reactants: Load one syringe with the DIPA solution and the other with the CO2-saturated solution.[4]
-
Initiating the Reaction: Drive the syringes to rapidly inject equal volumes of the two solutions into the mixing chamber.[6] The flow is then abruptly stopped, and the change in conductivity or absorbance of the mixed solution is monitored over time.[6]
-
Data Acquisition: Record the change in the measured property (e.g., conductivity) as a function of time. The formation of ionic products leads to an increase in conductivity.[7]
-
Data Analysis: The initial rate of reaction can be determined from the initial slope of the property versus time curve. The pseudo-first-order rate constant (k₀) is then calculated from this data.
Protocol 2: Wetted-Wall Column
The wetted-wall column is a gas-liquid contactor with a well-defined interfacial area, making it suitable for studying mass transfer and reaction kinetics.[8][9]
Materials:
-
Wetted-wall column apparatus.[10]
-
Gas flow controllers for CO2 and an inert gas (e.g., N2).
-
Liquid pump.
-
Constant temperature bath.
-
Gas analyzer to measure CO2 concentration.
-
Aqueous DIPA solution.
Procedure:
-
System Preparation: Set up the wetted-wall column and circulate a constant temperature fluid through the jacket to maintain the desired experimental temperature.
-
Liquid Film Formation: Pump the aqueous DIPA solution to the top of the column, allowing it to flow down the inner wall as a thin film.[8][10]
-
Gas Flow: Introduce a gas mixture with a known concentration of CO2 and an inert gas into the bottom of the column to flow counter-currently to the liquid film.[8]
-
Gas Absorption: As the gas flows up the column, CO2 is absorbed into the falling liquid film and reacts with DIPA.
-
Measurement: Measure the concentration of CO2 in the outlet gas stream using a gas analyzer.[10]
-
Data Analysis: The rate of CO2 absorption is calculated from the difference in the inlet and outlet CO2 concentrations and the gas flow rate. The reaction kinetics can then be determined using appropriate mass transfer models that account for both diffusion and chemical reaction.
Protocol 3: Stirred-Cell Reactor
A stirred-cell reactor consists of a vessel with a flat gas-liquid interface, where the liquid is agitated to ensure it is well-mixed.[11] This setup is used to measure the rate of gas absorption into the liquid.
Materials:
-
Jacketed stirred-cell reactor.[12]
-
Variable speed agitator.
-
Pressure transducer.
-
Gas supply of pure CO2.
-
Aqueous DIPA solution.
-
Data acquisition system.
Procedure:
-
Reactor Setup: Place a known volume of the aqueous DIPA solution into the stirred-cell reactor and bring it to the desired temperature using the jacket.
-
Evacuation and Gas Introduction: Evacuate the gas phase of the reactor and then introduce pure CO2 to a specific initial pressure.
-
Initiating Absorption: Start the agitator at a constant speed to create a flat and stable gas-liquid interface. The stirring ensures that the bulk liquid is well-mixed.[11]
-
Data Acquisition: Record the decrease in the reactor pressure over time using the pressure transducer as CO2 is absorbed and reacts with the DIPA solution.[12]
-
Data Analysis: The rate of CO2 absorption is determined from the rate of pressure drop. The kinetic parameters are then calculated from the absorption rate data, taking into account the gas-liquid mass transfer characteristics of the reactor.[12]
The study of the reaction kinetics between DIPA and CO2 is essential for the optimization of industrial gas sweetening processes. The experimental protocols detailed in this application note, including the stopped-flow technique, wetted-wall column, and stirred-cell reactor, provide reliable methods for obtaining kinetic data. Accurate determination of reaction rate constants allows for the development of robust models for designing and simulating CO2 capture facilities, ultimately leading to more efficient and cost-effective processes.
References
- 1. The role|this compound|acid gas|treatment process|DIPA|Di-Isopropanol [hoseachem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. scribd.com [scribd.com]
- 9. elmergib.edu.ly [elmergib.edu.ly]
- 10. Wetted Wall Column - Center for Energy Resources Engineering [cere.dtu.dk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Diisopropanolamine (DIPA) Derivatization for HPLC Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Diisopropanolamine (DIPA) is a secondary alkanolamine used in various industrial and commercial applications, including gas sweetening processes in the petroleum industry and as a neutralizing agent and emulsifier in cosmetics and personal care products.[1] Due to its polar nature and lack of a strong native chromophore, direct analysis of DIPA by High-Performance Liquid Chromatography (HPLC) with common UV-Vis detectors is challenging.[2][3] Pre-column derivatization is a chemical modification technique that converts DIPA into a product with enhanced detectability, typically by attaching a molecule (a tag) that is highly responsive to UV or fluorescence detectors.[3][4] This process not only improves sensitivity but can also enhance the chromatographic properties of the analyte, leading to better separation on reverse-phase columns.[2][5]
This document provides detailed protocols for the derivatization of DIPA using three common reagents: 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl-Cl), and 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl).
Protocol 1: Derivatization with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl)
FMOC-Cl reacts with primary and secondary amines under alkaline conditions to form stable, highly fluorescent derivatives that also exhibit strong UV absorbance.[1][6] This method is robust and widely used for the analysis of amino acids and amines.[5][7]
Experimental Protocol
1. Reagents and Materials:
-
This compound (DIPA) standard
-
9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl)
-
Acetonitrile (B52724) (HPLC grade)
-
Sodium borate (B1201080) decahydrate (B1171855) (Na₂B₄O₇·10H₂O)
-
Boric acid (H₃BO₃)
-
Sodium chloride (NaCl)
-
Sodium hydroxide (B78521) (NaOH), 20% solution
-
Hydrochloric acid (HCl), 30% solution
-
Water (HPLC grade)
-
Sample vials (2 mL)
-
Vortex mixer
-
Heating block or water bath
2. Solution Preparation:
-
Borate Buffer (pH 9.5):
-
Prepare Solution A: Dissolve 19.108 g of Na₂B₄O₇·10H₂O in 1 L of HPLC-grade water.
-
Prepare Solution B: Dissolve 12.404 g of H₃BO₃ and 9.925 g of NaCl in 1 L of HPLC-grade water.
-
Mix equal volumes of Solution A and Solution B. Adjust the final pH to 9.5 using a 20% NaOH solution.[1]
-
-
FMOC-Cl Derivatizing Reagent (2.5 mM):
-
DIPA Standard Solutions:
-
Prepare a stock solution of DIPA in HPLC-grade water. Create a series of working standards by diluting the stock solution to the desired concentration range for calibration.
-
3. Derivatization Procedure:
-
Pipette 0.50 mL of the DIPA standard or sample solution into a 2 mL vial.[1]
-
Add 25 µL of the borate buffer (pH 9.5).[1]
-
Add 100 µL of the 2.5 mM FMOC-Cl derivatizing reagent.[1]
-
Vortex the vial to ensure thorough mixing.
-
Incubate the vial at a low heat (e.g., 40-50°C) for 30 minutes.[1]
-
After incubation, cool the vial to room temperature.
-
To stabilize the derivatives, add 10 µL of 30% HCl and vortex.[1][8]
-
The sample is now ready for HPLC analysis. Note that calibration standards must be derivatized using the same procedure as the samples.[1]
4. HPLC-UV/Fluorescence Conditions:
-
Column: Octadecylsilyl (C18), e.g., 4.6 x 150 mm, 5 µm particle size.[1]
-
Mobile Phase: Gradient elution is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV Detection: 265 nm (characteristic absorbance for the Fmoc group).[9]
-
Fluorescence Detection: Excitation at 265 nm, Emission at 315 nm.
-
Protocol 2: Derivatization with 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl-Cl)
Dansyl chloride is a classic derivatizing agent that reacts with primary and secondary amines to produce highly stable and fluorescent sulfonamide adducts.[2][10] The method is known for its excellent sensitivity, enabling detection in the picomole range.[2]
Experimental Protocol
1. Reagents and Materials:
-
This compound (DIPA) standard
-
Dansyl chloride (Dns-Cl)
-
Acetonitrile (HPLC grade)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium carbonate (Na₂CO₃)
-
Water (HPLC grade)
-
Sample vials (2 mL)
-
Vortex mixer
-
Heating block or water bath
2. Solution Preparation:
-
Carbonate-Bicarbonate Buffer (100 mM, pH 9.8):
-
Dissolve sodium bicarbonate and sodium carbonate in HPLC-grade water to achieve a final concentration of 100 mM and adjust the pH to 9.8.[2]
-
-
Dansyl-Cl Derivatizing Reagent (1.5 mg/mL):
-
Dissolve Dansyl-Cl in acetonitrile to a final concentration of 1.5 mg/mL. Prepare this solution fresh daily.
-
-
DIPA Standard Solutions:
-
Prepare a stock solution and a series of working standards in HPLC-grade water.
-
3. Derivatization Procedure:
-
Pipette 100 µL of the DIPA standard or sample solution into a 2 mL vial.
-
Add 100 µL of the carbonate-bicarbonate buffer (pH 9.8).
-
Add 200 µL of the Dansyl-Cl derivatizing reagent.
-
Vortex the mixture thoroughly.
-
Incubate the vial in a heating block at 60°C for 45-60 minutes.[10]
-
After incubation, cool the vial to room temperature.
-
The sample is now ready for injection. If needed, a quenching agent like proline can be added to react with excess Dansyl-Cl.[11]
4. HPLC-Fluorescence Conditions:
-
Column: C8 or C18, e.g., 4.6 x 150 mm, 5 µm particle size.[11]
-
Mobile Phase: Gradient elution.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.[11]
-
A suitable gradient might start at 55% B and increase to 90% B over 25 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detection: Excitation at 330-340 nm, Emission at 530-540 nm.[11]
Protocol 3: Derivatization with 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl)
NBD-Cl is a fluorogenic reagent that reacts with primary and secondary amines to yield intensely fluorescent derivatives.[12][13] It is noted for being more stable in aqueous solutions compared to some other reagents.[13]
Experimental Protocol
1. Reagents and Materials:
-
This compound (DIPA) standard
-
7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl)
-
Methanol (B129727) (HPLC grade)
-
Boric acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water (HPLC grade)
-
Sample vials (2 mL)
-
Vortex mixer
-
Heating block
2. Solution Preparation:
-
Borate Buffer (0.1 M, pH 9.0):
-
Dissolve an appropriate amount of boric acid in deionized water and adjust the pH to 9.0 using a concentrated NaOH solution.[13]
-
-
NBD-Cl Derivatizing Reagent (5 mM):
-
Dissolve NBD-Cl in methanol to a final concentration of 5 mM. Prepare this solution fresh.[13]
-
-
DIPA Standard Solutions:
-
Prepare a stock solution and working standards in HPLC-grade water.
-
3. Derivatization Procedure:
-
In a 2 mL vial, add 100 µL of the DIPA standard or sample solution.
-
Add 200 µL of the 0.1 M borate buffer (pH 9.0).[13]
-
Add 200 µL of the 5 mM NBD-Cl solution.[13]
-
Vortex the mixture thoroughly.
-
Incubate the vial in a heating block at 70°C for 30 minutes.
-
After incubation, cool the tube to room temperature.
-
Add 100 µL of 0.1 M HCl to stop the reaction by neutralizing the buffer.[13]
-
The sample is now ready for HPLC analysis.
4. HPLC-Fluorescence Conditions:
-
Column: C18, e.g., 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: Gradient elution.
-
Mobile Phase A: 20 mM Phosphate Buffer (pH 2.8).
-
Mobile Phase B: Methanol.
-
A suitable gradient might run from 30% to 70% B over 20 minutes.
-
-
Flow Rate: 0.8-1.0 mL/min.
-
Fluorescence Detection: Excitation at 450-470 nm, Emission at 530-540 nm.[12]
Data Presentation: Summary of Derivatization Protocols
| Parameter | FMOC-Cl Protocol | Dansyl-Cl Protocol | NBD-Cl Protocol |
| Reagent | 9-fluorenylmethyloxycarbonyl chloride | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole |
| Buffer | Borate Buffer | Carbonate-Bicarbonate Buffer | Borate Buffer |
| Reaction pH | 9.5[1] | 9.8[2] | 9.0[13] |
| Reaction Temp. | Low Heat (40-50°C)[1] | 60°C[10] | 70°C |
| Reaction Time | 30 minutes[1] | 45-60 minutes[10] | 30 minutes |
| Quenching/Stop | 30% HCl[1] | Proline (optional)[11] | 0.1 M HCl[13] |
| Detection Mode | UV or Fluorescence[1] | Fluorescence[2][11] | Fluorescence[12][13] |
| UV Wavelength | 265 nm[9] | N/A | N/A |
| Fluorescence λex | 265 nm | 330-340 nm[11] | 450-470 nm[12] |
| Fluorescence λem | 315 nm | 530-540 nm[11] | 530-540 nm[12] |
Mandatory Visualization
Caption: Workflow for DIPA derivatization and HPLC analysis.
References
- 1. www2.gov.bc.ca [www2.gov.bc.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sdiarticle4.com [sdiarticle4.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ikm.org.my [ikm.org.my]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Diisopropanolamine as a Buffering Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropanolamine (DIPA) is a versatile secondary amino compound widely utilized across various scientific disciplines for its emulsifying, stabilizing, and pH-neutralizing properties.[1][2][3] With a pKa of approximately 9.1, DIPA is an effective buffering agent in the alkaline pH range, making it suitable for a variety of experimental applications, particularly in cosmetics, topical pharmaceutical formulations, and certain biological assays.[3] These application notes provide detailed information and protocols for the effective use of this compound as a buffering agent in laboratory and research settings.
Physicochemical Properties and Data Presentation
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper application as a buffering agent. The following table summarizes key quantitative data for DIPA.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₅NO₂ | [3] |
| Molecular Weight | 133.19 g/mol | [3] |
| pKa (at 25 °C) | ~9.1 | [3] |
| Appearance | White to yellowish-white waxy solid or colorless liquid | [2][4] |
| Solubility in Water | Soluble | [4] |
| pH of 100g/L solution (20°C) | 11.4 | [2] |
Experimental Protocols
Preparation of a 100 mM this compound (DIPA) Buffer Solution (pH 9.0)
This protocol outlines the preparation of a 100 mM DIPA buffer solution with a target pH of 9.0.
Materials:
-
This compound (DIPA)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M solution
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flasks and graduated cylinders
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Calculate the required amount of DIPA: For 1 L of a 100 mM solution, you will need 0.1 moles of DIPA.
-
Mass = 0.1 mol * 133.19 g/mol = 13.319 g
-
-
Dissolve the DIPA: To a beaker containing approximately 800 mL of deionized water and a stir bar, slowly add 13.319 g of DIPA while stirring continuously.[5][6]
-
Initial pH adjustment: Place the beaker on a stir plate and immerse a calibrated pH electrode into the solution. The initial pH will be alkaline.
-
Titrate with HCl: Slowly add 1 M HCl to the stirring solution while continuously monitoring the pH. Add the acid dropwise as the pH approaches 9.0.
-
Final volume adjustment: Once the pH is stable at 9.0, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Carefully add deionized water to the 1 L mark.
-
Sterilization (if required): If the buffer is intended for sterile applications such as cell culture, filter-sterilize the solution through a 0.22 µm filter into a sterile container.[7]
-
Storage: Store the buffer solution at room temperature or 4°C, depending on the experimental requirements. For long-term storage, refrigeration is recommended to prevent microbial growth.
Mandatory Visualizations
Diagrams
Caption: Chemical equilibrium of the this compound (DIPA) buffer system.
Caption: Workflow for the preparation of a this compound (DIPA) buffer.
Applications in Research and Development
Use in Topical Formulations
This compound is frequently used as a neutralizing agent and emulsifier in topical creams and lotions.[8][9] Its alkaline nature allows for the neutralization of acidic polymers and fatty acids, contributing to the stability and desired consistency of the formulation.
Protocol: Neutralization of a Carbomer Gel for a Topical Cream Base
Materials:
-
Carbomer 940
-
Deionized water
-
This compound (DIPA)
-
Glycerin
-
Propylene (B89431) glycol
-
Preservative (e.g., phenoxyethanol)
-
Overhead stirrer
Procedure:
-
Disperse Carbomer: Slowly sprinkle Carbomer 940 into the vortex of rapidly stirring deionized water to avoid clumping. Continue stirring until a uniform, lump-free dispersion is achieved.
-
Hydrate (B1144303) Carbomer: Reduce the stirring speed and allow the carbomer to hydrate for at least 30 minutes.
-
Add other aqueous phase ingredients: While stirring, add glycerin, propylene glycol, and the preservative to the carbomer dispersion.
-
Neutralization with DIPA: Slowly add DIPA dropwise to the mixture while continuously stirring and monitoring the pH. Continue adding DIPA until the desired pH (typically between 6.5 and 7.5 for skin applications) is reached and the gel thickens to the desired consistency.
-
Incorporate oil phase (if applicable): If preparing an emulsion, the oil phase can now be slowly added to the neutralized gel base with continuous homogenization.
Potential Use in Enzyme Assays
While specific protocols for using DIPA as the primary buffer in enzyme assays are not widely published, its buffering range makes it a potential candidate for enzymes with alkaline pH optima. A protocol for a diethanolamine (B148213) (a structurally similar compound) buffer for alkaline phosphatase can be adapted.[10]
Considerations for Enzyme Assays:
-
Enzyme Compatibility: It is crucial to first establish the compatibility of the enzyme with DIPA. Some enzymes may be inhibited or denatured by amines. A pilot study comparing enzyme activity in DIPA buffer to a standard buffer is recommended.
-
Optimal pH: The optimal pH for the enzyme should fall within the effective buffering range of DIPA (approximately pH 8.1 to 10.1).
-
Ionic Strength: The ionic strength of the buffer can affect enzyme activity. Adjustments may be necessary depending on the specific enzyme.
Example Protocol Adaptation (Alkaline Phosphatase Assay):
This is a hypothetical adaptation and should be optimized.
Materials:
-
1 M DIPA buffer, pH 9.8
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution
-
Alkaline phosphatase enzyme solution
-
Spectrophotometer
Procedure:
-
Prepare Reaction Mixture: In a cuvette, combine the 1 M DIPA buffer (pH 9.8) and the pNPP substrate solution.
-
Equilibrate Temperature: Incubate the cuvette at the desired reaction temperature (e.g., 37°C).
-
Initiate Reaction: Add the alkaline phosphatase enzyme solution to the cuvette and mix quickly.
-
Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 405 nm, which corresponds to the formation of p-nitrophenol.
-
Calculate Activity: Determine the initial reaction rate from the linear portion of the absorbance versus time plot.
Use in Cell Culture
The use of DIPA as a primary buffer in cell culture media is not standard practice. Common biological buffers like HEPES and bicarbonate-based systems are preferred.[11] The potential for cytotoxicity and interactions with cellular processes would need to be thoroughly investigated before considering DIPA for cell culture applications. Preliminary studies on the cytotoxicity of various compounds on human keratinocyte cell lines (HaCaT) provide a framework for such an evaluation.[12][13][14][15]
Considerations for Cell Culture:
-
Cytotoxicity: A dose-response study should be performed to determine the non-toxic concentration range of DIPA for the specific cell line of interest.
-
Buffering in CO₂ Incubators: Bicarbonate-based buffers are essential for maintaining pH in a CO₂-controlled environment. DIPA's buffering is independent of CO₂.
-
Nutrient and Ion Interactions: The potential for DIPA to interact with media components, such as metal ions, should be considered.
Signaling Pathways and Logical Relationships
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. This compound | 110-97-4 [chemicalbook.com]
- 3. This compound | C6H15NO2 | CID 8086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. univarsolutions.com [univarsolutions.com]
- 5. Preparing Buffer Solutions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Preparation of ph buffer solutions [delloyd.50megs.com]
- 7. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. DI ISOPROPANOL AMINE | Ennore India Chemicals [ennoreindiachemicals.com]
- 9. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 10. Diethanolamine Assay for the Enzymatic Assay of Alkaline Phosphatase (EC 3.1.3.1) [sigmaaldrich.com]
- 11. Cell Culture Media Supplements | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. HaCaT Cells as a Reliable In Vitro Differentiation Model to Dissect the Inflammatory/Repair Response of Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity and Wound Closure Evaluation in Skin Cell Lines after Treatment with Common Antiseptics for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nanobioletters.com [nanobioletters.com]
- 15. Cytotoxic Evaluation in HaCaT Cells of the Pa.7 Bacteriophage from Cutibacterium (Propionibacterium) acnes, Free and Encapsulated Within Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Diisopropanolamine's Role in Choline Uptake and Phospholipid Synthesis
For researchers, scientists, and drug development professionals, Diisopropanolamine (DIPA) presents itself as a valuable chemical tool for the modulation of choline (B1196258) metabolism and phospholipid synthesis. As a structural analog of choline, DIPA is hypothesized to competitively inhibit choline uptake and interfere with the enzymatic pathways responsible for the synthesis of phosphatidylcholine (PC), a crucial component of cell membranes. These interactions hold significant implications for research in neurology, oncology, and cell biology, particularly in the study of diseases characterized by aberrant choline metabolism, such as certain cancers and neurodegenerative disorders like Alzheimer's disease.
Application Notes
This compound is a secondary amino alcohol that shares structural similarities with choline and the well-studied compound diethanolamine (B148213) (DEA). Research on DEA has demonstrated its capacity to inhibit choline transport into cells and act as a substrate for choline kinase, the first enzyme in the CDP-choline (Kennedy) pathway.[1][2][3] This leads to a reduction in intracellular choline and phosphocholine (B91661) levels, ultimately impacting phosphatidylcholine synthesis.[1][2] Given its structural resemblance, DIPA is predicted to exert similar effects, making it a useful agent for:
-
Investigating the kinetics of choline transporters: By acting as a competitive inhibitor, DIPA can be used to probe the substrate specificity and affinity of high-affinity choline transporters (CHT) and other choline transport systems.
-
Modulating the CDP-choline pathway: DIPA's potential to compete with choline for choline kinase allows for the controlled inhibition of phosphatidylcholine synthesis, enabling studies on the downstream cellular effects of reduced PC levels.
-
Inducing a state of choline deficiency in vitro: For studies requiring a controlled reduction in intracellular choline and its metabolites, DIPA offers a reversible and dose-dependent alternative to dietary choline restriction in cell culture models.
-
Comparative studies with other choline analogs: DIPA can be used alongside other ethanolamines like DEA to dissect the structure-activity relationships of choline pathway inhibition. Pharmacokinetic studies have shown that DIPA is rapidly cleared from plasma and does not significantly accumulate in tissues, suggesting potentially lower systemic toxicity compared to DEA.[4]
Quantitative Data Summary
The following tables summarize quantitative data from studies on the related compound, diethanolamine (DEA), which can serve as a reference for expected outcomes when using DIPA.
Table 1: Effect of Diethanolamine (DEA) on Choline Metabolism in Mouse Neural Precursor Cells [1]
| Parameter | Control (CT) | 3mM DEA Treatment |
| Cell Proliferation (BrdU incorporation at 48h) | 100% | 24% of CT |
| Apoptosis (at 72h) | 100% | 308% of CT |
| Choline Uptake | 100% | 52% of CT |
| Intracellular Choline Concentration | 100% | 55% of CT |
| Intracellular Phosphocholine Concentration | 100% | 12% of CT |
Table 2: Inhibition of Choline Uptake and Phosphatidylcholine Synthesis by Diethanolamine (DEA) in CHO Cells [3]
| DEA Concentration | Inhibition of [3H]-choline Uptake |
| ≥ 20 µg/ml | Significant Inhibition |
| 250 µg/ml | 95% Inhibition |
| DEA Concentration | Effect on [33P] Incorporation into Phosphatidylcholine |
| ≥ 50 µg/ml | Significant Decrease |
Experimental Protocols
Protocol 1: In Vitro Choline Uptake Assay Using this compound
Objective: To determine the inhibitory effect of DIPA on high-affinity choline uptake in a cultured cell line (e.g., SH-SY5Y, PC-12, or primary neurons).
Materials:
-
Cultured cells expressing high-affinity choline transporters
-
Cell culture medium and supplements
-
Krebs-Ringer-HEPES (KRH) buffer (or similar physiological buffer)
-
This compound (DIPA) stock solution
-
[3H]-Choline chloride
-
Non-labeled choline chloride
-
Scintillation cocktail
-
Scintillation counter
-
Cell lysis buffer (e.g., 0.1 M NaOH or 1% SDS)
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Cell Culture: Plate cells in 24-well plates and grow to 80-90% confluency.
-
Preparation of Solutions:
-
Prepare a range of DIPA concentrations in KRH buffer.
-
Prepare a solution of [3H]-choline in KRH buffer at the desired final concentration (e.g., 10 nM).
-
Prepare a high concentration of non-labeled choline (e.g., 10 µM) in KRH buffer for determining non-specific uptake.
-
-
Choline Uptake Assay:
-
Aspirate the culture medium from the wells and wash the cells twice with pre-warmed KRH buffer.
-
Add 500 µL of KRH buffer containing the desired concentration of DIPA to the test wells. For control wells, add KRH buffer without DIPA. For non-specific uptake, add KRH buffer with 10 µM non-labeled choline.
-
Pre-incubate the plates at 37°C for 10-15 minutes.
-
Initiate the uptake by adding 50 µL of the [3H]-choline solution to each well.
-
Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of choline uptake for the specific cell line.
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding 500 µL of lysis buffer to each well and incubating for at least 30 minutes at room temperature.
-
Transfer the lysate to scintillation vials.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Protein Quantification:
-
Use a small aliquot of the cell lysate to determine the protein concentration in each well using a standard protein assay.
-
-
Data Analysis:
-
Calculate the specific choline uptake by subtracting the CPM from the non-specific uptake wells from the total uptake wells.
-
Normalize the specific uptake to the protein concentration (e.g., pmol/mg protein/min).
-
Plot the percentage of choline uptake inhibition as a function of DIPA concentration to determine the IC50 value.
-
Protocol 2: Analysis of Phospholipid Synthesis by Radiolabeling and Thin-Layer Chromatography (TLC)
Objective: To assess the effect of DIPA on the incorporation of radiolabeled precursors into phosphatidylcholine.
Materials:
-
Cultured cells
-
Cell culture medium
-
This compound (DIPA) stock solution
-
[3H]-Choline or [32P]-Orthophosphate
-
Lipid extraction solvent system (e.g., Chloroform:Methanol, 2:1 v/v)
-
Thin-Layer Chromatography (TLC) plates (silica gel G)
-
TLC developing solvent (e.g., Chloroform:Methanol:Acetic Acid:Water, 50:30:8:4 v/v/v/v)
-
Iodine vapor or other visualization agent
-
Scintillation counter or autoradiography film
-
Phospholipid standards (e.g., phosphatidylcholine, phosphatidylethanolamine)
Procedure:
-
Cell Treatment:
-
Plate cells and grow to desired confluency.
-
Treat the cells with various concentrations of DIPA in fresh culture medium for a specified period (e.g., 24-48 hours). Include untreated control wells.
-
-
Radiolabeling:
-
Add [3H]-choline or [32P]-orthophosphate to the culture medium and incubate for a defined labeling period (e.g., 2-4 hours).
-
-
Lipid Extraction:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Scrape the cells into a glass tube and add the chloroform:methanol solvent system to extract the lipids.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Thin-Layer Chromatography:
-
Resuspend the dried lipid extract in a small volume of chloroform:methanol.
-
Spot the lipid extract onto a TLC plate alongside phospholipid standards.
-
Develop the TLC plate in the developing solvent until the solvent front reaches near the top.
-
Air-dry the plate.
-
-
Visualization and Quantification:
-
Visualize the separated lipid spots using iodine vapor or by exposing the plate to autoradiography film.
-
Identify the phosphatidylcholine spot by comparing its migration with the standard.
-
Scrape the silica (B1680970) corresponding to the phosphatidylcholine spot into a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity.
-
-
Data Analysis:
-
Calculate the amount of radioactivity incorporated into phosphatidylcholine for each treatment condition.
-
Express the results as a percentage of the control to determine the effect of DIPA on phosphatidylcholine synthesis.
-
Visualizations
Caption: Competitive inhibition of choline uptake by DIPA.
Caption: Hypothesized interference of DIPA in the CDP-choline pathway.
Caption: General experimental workflow for studying DIPA's effects.
References
- 1. Diethanolamine alters proliferation and choline metabolism in mouse neural precursor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diethanolamine Alters Proliferation and Choline Metabolism in Mouse Neural Precursor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diethanolamine inhibits choline uptake and phosphatidylcholine synthesis in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and bioavailability of this compound (DIPA) in rats following intravenous or dermal application - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Gas Chromatography Analysis of Diisopropanolamine (DIPA)
Welcome to our technical support center for the gas chromatography (GC) analysis of diisopropanolamine (DIPA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges encountered during DIPA analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the GC analysis of DIPA. For each problem, potential causes and recommended solutions are provided.
| Problem | Potential Causes | Recommended Solutions |
| Peak Tailing | - Active Sites in the GC System: Interaction of the polar amine and hydroxyl groups of DIPA with acidic silanol (B1196071) groups in the injector liner, column, or packing material.[1][2][3][4] - Inappropriate Column Choice: Using a general-purpose column not suitable for basic compounds.[5] - Column Contamination: Accumulation of non-volatile residues at the column inlet.[4] - Improper Column Installation: Poorly cut column ends can cause turbulence.[3] | - Use Deactivated Liners and Columns: Employ liners and columns specifically designed for amine analysis, which have been treated to reduce active sites.[1][2] - Select a Specialized Amine Column: Use a column with a basic stationary phase or a base-deactivated surface (e.g., CP-Volamine, Rtx-Volatile Amine).[2][6] - Perform Regular Maintenance: Trim the first few centimeters of the column and replace the inlet liner regularly.[7][8] - Ensure Proper Column Installation: Cut the column ends cleanly and ensure a proper fit in the injector and detector.[3] |
| Poor Sensitivity / Low Response | - Analyte Adsorption: Irreversible adsorption of DIPA onto active sites in the GC system.[1][2] - Thermal Degradation: Decomposition of DIPA in a hot injector port.[9][10] - Inappropriate Injection Technique: Using a slow injection speed can lead to sample discrimination.[11] | - Deactivate the GC System: Use deactivated liners and columns.[2] - Optimize Injector Temperature: Lower the injector temperature to the minimum required for efficient volatilization.[12] - Use a Fast and Smooth Injection: Ensure a rapid and consistent injection to transfer the entire sample to the column.[11] - Consider Derivatization: Convert DIPA to a less polar and more volatile derivative.[13][14][15] |
| Ghost Peaks / Carryover | - Contaminated Syringe, Vials, or Solvents: Introduction of contaminants during sample preparation.[16] - Injector Contamination: Residue from previous injections accumulating in the liner.[17] - Septum Bleed: Degradation of the injector septum at high temperatures.[17] - Contaminated Carrier Gas: Impurities in the carrier gas or gas lines.[18][19] | - Run Blanks: Analyze a solvent blank to identify the source of contamination.[18] - Clean the Injector: Regularly replace the liner and septum.[17] - Use High-Quality Consumables: Employ high-purity solvents, gases, and septa designed for low bleed.[16][18] - Bake Out the System: Heat the column at a high temperature to remove contaminants.[20] |
| Irreproducible Results | - Poor Septum Seal: A leaking septum can lead to sample loss and variable injection volumes.[9] - Active Sites: Inconsistent analyte adsorption can cause variations in peak area.[2][13] - Sample Degradation: DIPA may degrade over time in the sample vial. | - Regularly Replace the Septum: Establish a routine for septum replacement, for example, after every 20 injections.[9] - Ensure System Inertness: Use deactivated components to minimize active sites.[2] - Prepare Samples Fresh: Analyze samples as soon as possible after preparation. |
Frequently Asked Questions (FAQs)
Q1: Why are my DIPA peaks tailing severely?
A1: Peak tailing is the most common challenge in the GC analysis of amines like DIPA.[1] It is primarily caused by the interaction of the polar amine and hydroxyl functional groups with active silanol groups present on the surfaces of the GC inlet liner and the column.[1][3][4] These interactions are a form of secondary adsorption that delays the elution of a portion of the analyte, resulting in an asymmetrical peak shape. To mitigate this, it is crucial to use deactivated liners and specialized columns designed for amine analysis.[1][2]
Q2: Should I derivatize DIPA for GC analysis?
A2: Derivatization is a common and often necessary step for the successful GC analysis of polar compounds like DIPA.[13][15] The process involves chemically modifying the DIPA molecule to make it more volatile and less polar.[21][22] This is typically achieved by replacing the active hydrogens on the amine and hydroxyl groups with a non-polar group, such as a trimethylsilyl (B98337) (TMS) group.[23] Derivatization can significantly improve peak shape, reduce tailing, and increase sensitivity.[21] However, the derivatization reaction itself needs to be optimized for completeness, and excess derivatizing reagent can sometimes interfere with the analysis.[14]
Q3: What type of GC column is best for DIPA analysis?
A3: A standard, non-polar column is generally not recommended for the analysis of DIPA due to its polar and basic nature.[5] The best choice is a specialized capillary column that is either base-deactivated or has a stationary phase designed to minimize interactions with basic compounds.[1][6] Columns with a polyethylene (B3416737) glycol (wax) or a modified stationary phase containing basic functional groups are often suitable. The Agilent CP-Volamine and Restek Rtx-Volatile Amine are examples of columns specifically designed for the analysis of volatile amines.[2]
Q4: I'm seeing peaks in my blank runs. What could be the cause?
A4: The appearance of peaks in a blank run, often referred to as "ghost peaks," indicates contamination within your GC system.[19][24] There are several potential sources for these contaminants. The most common include residue from previous injections in the inlet liner (carryover), degradation products from the septum bleeding into the injector, impurities in the carrier gas or gas lines, and contaminated solvents or sample vials.[16][17][18] A systematic approach of running solvent blanks and system blanks (no injection) can help isolate the source of the contamination.[18]
Q5: Can DIPA degrade in the GC injector?
A5: While some studies suggest that alkanolamines like DIPA are relatively stable at typical GC injector temperatures, the possibility of thermal degradation exists, especially at elevated temperatures or if the analyte has a long residence time in the hot injector.[9][10] Thermal degradation can lead to a loss of the analyte and the appearance of extra peaks in the chromatogram.[12] To minimize this risk, it is advisable to use the lowest possible injector temperature that still allows for efficient and reproducible vaporization of the sample.
Experimental Protocols
Protocol 1: Direct GC Analysis of this compound
This protocol is for the direct analysis of DIPA and is best suited for systems with highly inert components.
-
Sample Preparation:
-
Dissolve the DIPA sample in a high-purity solvent such as isopropanol (B130326) or methanol (B129727) to a final concentration suitable for the detector's linear range.
-
If analyzing DIPA in a complex matrix, a sample cleanup step such as solid-phase extraction (SPE) may be necessary.
-
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/splitless injector. Use a splitless injection for trace analysis and a split injection for higher concentrations.
-
Inlet Liner: Use a deactivated glass liner, preferably with glass wool to aid in vaporization and trap non-volatile residues.
-
Injector Temperature: 250 °C (optimize as needed to minimize degradation).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Column: A base-deactivated column suitable for amines (e.g., Agilent CP-Volamine, 30 m x 0.25 mm x 1.0 µm).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
FID Temperature: 280 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Protocol 2: GC Analysis of DIPA with Derivatization
This protocol involves the silylation of DIPA to improve its chromatographic properties.
-
Derivatization Procedure:
-
Pipette a known volume of the DIPA sample solution into a clean, dry reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/splitless injector.
-
Inlet Liner: Deactivated glass liner.
-
Injector Temperature: 260 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Column: A general-purpose, low to mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes.
-
-
Detector: FID or MS.
-
FID Temperature: 300 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Visualizations
Caption: Troubleshooting workflow for peak tailing in GC analysis.
Caption: Logical workflow for identifying the source of ghost peaks.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 8. agilent.com [agilent.com]
- 9. bre.com [bre.com]
- 10. sites.utexas.edu [sites.utexas.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. repository.si.edu [repository.si.edu]
- 13. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 14. researchgate.net [researchgate.net]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
- 16. youtube.com [youtube.com]
- 17. gcms.cz [gcms.cz]
- 18. agilent.com [agilent.com]
- 19. instrument-solutions.com [instrument-solutions.com]
- 20. drawellanalytical.com [drawellanalytical.com]
- 21. scispace.com [scispace.com]
- 22. youtube.com [youtube.com]
- 23. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 24. Recent update of the various sources originating ghost peaks in gas chromatography: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Diisopropanolamine (DIPA) Peak Separation in HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the HPLC analysis of diisopropanolamine (DIPA). Our aim is to help you achieve optimal peak separation and reliable, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: Why am I observing poor peak shape (tailing or fronting) for my this compound peak?
Peak tailing is a common issue when analyzing basic compounds like this compound, which contains secondary amine groups. This is often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol (B1196071) groups on the silica-based stationary phase.[1][2] Peak fronting can be an indication of column overload.[3]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The pH of your mobile phase is a critical factor.[1]
-
Low pH (e.g., pH < 3): At a low pH, residual silanol groups are protonated and therefore neutral, which minimizes their ionic interaction with the protonated DIPA.[1][4]
-
High pH (e.g., pH > 8): At a high pH, DIPA will be in its neutral (free base) form, reducing ionic interactions. However, this requires a pH-stable HPLC column.[1]
-
-
Use a Mobile Phase Additive: Additives, also known as competing bases or silanol blockers, can significantly improve peak shape.[1]
-
Reduce Injection Volume or Sample Concentration: If you observe peak fronting, try reducing the amount of sample injected onto the column to avoid overloading.[3][5]
-
Ensure Sample Solvent Compatibility: Whenever possible, dissolve your sample in the initial mobile phase to prevent peak distortion.[6]
Q2: My this compound peak is co-eluting with another peak. How can I improve the resolution?
Poor resolution between peaks can be addressed by modifying the mobile phase composition or the stationary phase.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous phase. A shallower gradient or a lower percentage of organic solvent in an isocratic method can increase retention and improve separation.[5]
-
Change Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of your separation.
-
-
Change Column Type:
-
Modern Columns: Utilize modern "Type B" silica (B1680970) columns which have a lower content of free silanol groups, leading to reduced peak tailing for basic compounds.[2]
-
Alternative Stationary Phases: Consider non-silica-based columns (e.g., polymer-based) or mixed-mode columns that offer different separation mechanisms.[7] For instance, Primesep B columns have a positively charged surface that can repel positively charged analytes, leading to improved peak shape.[7]
-
-
Adjust Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, although its effect on selectivity is generally minor.[3][8]
Q3: I am trying to separate the stereoisomers of this compound. What is the best approach?
The separation of enantiomers requires a chiral environment. This can be achieved through direct or indirect methods.[9][10]
Troubleshooting Steps:
-
Direct Chiral Separation:
-
Indirect Chiral Separation:
Q4: My retention times for this compound are shifting from run to run. What could be the cause?
Inconsistent retention times can be caused by a number of factors related to the HPLC system and the mobile phase.[13]
Troubleshooting Steps:
-
Check for Leaks: Inspect all fittings and connections for any signs of leaks, as this can cause pressure fluctuations and affect retention times.[6]
-
Ensure Proper Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run, especially after changing the mobile phase composition.[3]
-
Degas the Mobile Phase: Air bubbles in the mobile phase can lead to pressure fluctuations and inconsistent flow rates. Ensure your mobile phase is properly degassed.[6]
-
Check Pump Performance: Worn pump seals or faulty check valves can lead to an inconsistent flow rate.[6]
-
Mobile Phase Preparation: Ensure your mobile phase is prepared accurately and consistently for each batch.[3]
Experimental Protocols
Below is a detailed methodology for a typical reverse-phase HPLC analysis of this compound.
Method: Reverse-Phase HPLC Analysis of this compound
This method is designed for the quantitative analysis of this compound.
1. Materials and Reagents:
-
This compound (DIPA) standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)[14]
-
Triethylamine (optional, for improved peak shape)[1]
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase | Acetonitrile and Water with an acid (e.g., Phosphoric Acid). A typical starting point is a mixture of MeCN and water.[14] For improved peak shape, consider adding 0.1% TEA.[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at a suitable wavelength (requires determination based on DIPA's absorbance or derivatization) |
4. Sample Preparation:
-
Prepare a stock solution of DIPA in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
5. Derivatization for Enhanced Detection (Optional):
For trace analysis or when a UV chromophore is absent, derivatization can be employed.[15]
-
Reagent: 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl).[15]
-
Procedure:
-
To 0.5 mL of sample, add 25 µL of borate (B1201080) buffer (pH 9.5).[15]
-
Add 100 µL of FMOC-Cl solution in acetonitrile.[15]
-
Incubate at a low heat for approximately 30 minutes.[15]
-
Add 10 µL of 30% HCl to stop the reaction.[15]
-
The derivatized sample is then ready for HPLC analysis using UV or fluorescence detection.[15]
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak separation of this compound in HPLC.
Caption: Troubleshooting workflow for improving DIPA peak separation.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. agilent.com [agilent.com]
- 5. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sielc.com [sielc.com]
- 8. pharmtech.com [pharmtech.com]
- 9. benchchem.com [benchchem.com]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 14. Separation of Diisopropylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. www2.gov.bc.ca [www2.gov.bc.ca]
Technical Support Center: Thermal and Oxidative Degradation of Diisopropanolamine (DIPA) Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diisopropanolamine (DIPA) solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that induce the degradation of DIPA solutions?
A1: The degradation of DIPA solutions is primarily influenced by two main pathways: thermal stress and oxidation. Key factors that accelerate degradation include:
-
Temperature: Elevated temperatures significantly increase the rate of thermal degradation.
-
Presence of Oxygen: Oxygen from the air or dissolved in the solution is a key driver for oxidative degradation.[1]
-
Presence of Metal Ions: Certain metal ions, such as iron and copper, can act as catalysts, accelerating the rate of oxidative degradation.[2][3]
-
Presence of Carbon Dioxide (CO2): For applications involving CO2 capture, the presence of CO2 can lead to the formation of carbamates, which are intermediates in some thermal degradation pathways.[1][4]
-
pH: The stability of amine solutions can be pH-dependent.
Q2: What are the common degradation products of DIPA?
A2: When heated to decomposition, DIPA can emit toxic fumes containing nitrogen oxides.[5] While specific comprehensive studies on DIPA degradation products are not as common as for other amines like MEA, analogous amine degradation studies suggest that thermal degradation may lead to products with different acid-absorbing capacities.[6] Oxidative degradation, particularly through processes like Fenton oxidation, can lead to the complete mineralization of DIPA.
Q3: How can I minimize DIPA degradation during my experiments?
A3: To minimize the degradation of DIPA solutions, consider the following strategies:
-
Temperature Control: Maintain the lowest possible temperature necessary for your experimental conditions and ensure uniform heating to avoid localized hot spots.[1]
-
Inert Atmosphere: Whenever feasible, conduct experiments under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen and prevent oxidative degradation.[1]
-
Use of Antioxidants: The addition of suitable antioxidants, like hindered phenols or phosphites, can help mitigate oxidative degradation. However, their compatibility with your specific experimental setup should be verified.[1]
-
pH Control: Maintaining an optimal pH for your DIPA solution may enhance its stability.[1]
-
Solvent Choice: The choice of solvent can influence the thermal stability of amines.
Q4: What are the recommended storage conditions for DIPA solutions to ensure stability?
A4: DIPA is a white, hygroscopic crystalline powder that can turn yellow upon exposure to light and air.[5] Therefore, it is crucial to store it in tightly sealed containers in a cool, dry, and well-ventilated area, away from light and sources of heat. Storing under an inert atmosphere can further improve long-term stability.
Troubleshooting Guides
Issue 1: Discoloration (Yellowing) of DIPA Solution Upon Heating or Storage
-
Possible Cause: This is a common indicator of thermal or oxidative degradation, leading to the formation of colored byproducts.[1]
-
Troubleshooting Steps:
-
Verify Temperature: Ensure that the bulk solution temperature and heating element surface temperature do not exceed the stability threshold of DIPA. Use a calibrated thermometer and ensure uniform heat distribution.
-
Purge with Inert Gas: Before and during heating, purge the vessel with an inert gas like nitrogen or argon to eliminate oxygen.
-
Add an Antioxidant: If compatible with your experiment, consider adding a small amount of an appropriate antioxidant.
-
Analyze for Impurities: If the issue persists, analyze the discolored solution using techniques like HPLC or GC-MS to identify the colored impurities and better understand the degradation pathway.[1]
-
Issue 2: Inconsistent or Non-Reproducible Experimental Results
-
Possible Cause: This could be due to the degradation of the DIPA stock solution over time, leading to variations in its concentration and the presence of interfering degradation products.
-
Troubleshooting Steps:
-
Check Storage Conditions: Confirm that the DIPA is stored correctly in a tightly sealed container, protected from light and moisture.
-
Perform Quality Control: Periodically verify the purity of your DIPA stock solution using a suitable analytical method such as titration, HPLC, or GC.
-
Use Fresh Reagent: If degradation of the stock solution is suspected, use a fresh batch of DIPA for your experiments.[1]
-
Issue 3: Unexpected Side Reactions or Low Product Yield
-
Possible Cause: DIPA may be degrading under the experimental conditions, and the resulting degradation products could be participating in unintended side reactions.
-
Troubleshooting Steps:
-
Review Degradation Pathways: Familiarize yourself with the potential thermal and oxidative degradation pathways of secondary amines.
-
Lower Reaction Temperature: If possible for your protocol, reduce the reaction temperature to slow down the rate of DIPA degradation.[1]
-
Reduce Reaction Time: Minimize the duration the reaction mixture is exposed to high temperatures.[1]
-
Data Presentation
Table 1: Effect of Temperature on the Oxidative Degradation of DIPA using Fenton's Reagent
| Temperature (°C) | Apparent Pseudo First-Order Constant (k_ap) (min⁻¹) | R² |
| 30 | 0.0086 | 0.97 |
| 40 | 0.0159 | 0.97 |
| 50 | 0.0293 | 0.97 |
| 60 | 0.0542 | 0.97 |
Data adapted from a study on Fenton's oxidation of DIPA.[7] Conditions: [H₂O₂] = 0.38M, [Fe²⁺] = 0.004 M, pH = 3.
Table 2: Effect of pH on the Oxidative Degradation of DIPA using Fenton's Reagent
| pH | Apparent Pseudo First-Order Constant (k_ap) (min⁻¹) | R² |
| 2.0 | 0.0588 | 0.95 |
| 2.5 | 0.1282 | 0.97 |
| 3.0 | 0.0185 | 0.98 |
| 3.5 | 0.0076 | 0.90 |
| 4.0 | 0.0060 | 0.80 |
Data adapted from a study on Fenton's oxidation of DIPA.[7] Conditions: [H₂O₂] = 0.38M, [Fe²⁺] = 0.004 M, Temperature = 30°C.
Experimental Protocols
1. Protocol for a Typical Thermal Degradation Study
This protocol is a general guideline and should be adapted based on specific research objectives and available equipment.
-
Objective: To evaluate the thermal stability of an aqueous DIPA solution over time at a specific temperature.
-
Materials and Equipment:
-
This compound (DIPA)
-
Deionized water
-
High-pressure reactor or sealed stainless steel cylinders (e.g., Swagelok)
-
Oven or heating block with precise temperature control
-
Inert gas (Nitrogen or Argon)
-
Analytical balance
-
HPLC or GC system for analysis
-
-
Procedure:
-
Solution Preparation: Prepare an aqueous solution of DIPA of the desired concentration (e.g., 30 wt%).
-
Reactor Loading: Accurately transfer a known volume of the DIPA solution into the reactor vessel.
-
Inerting: Purge the headspace of the reactor with an inert gas for a sufficient time to remove all oxygen.
-
Sealing: Securely seal the reactor.
-
Heating: Place the reactor in a pre-heated oven or heating block set to the desired experimental temperature (e.g., 120°C, 135°C, 150°C).
-
Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72, 96 hours), carefully remove the reactor from the heat source and allow it to cool to room temperature.
-
Sample Collection: Once cooled, open the reactor and collect a sample of the DIPA solution.
-
Analysis: Analyze the collected samples to determine the concentration of remaining DIPA and to identify and quantify any degradation products.
-
2. Protocol for Analysis of DIPA and its Degradation Products by HPLC-UV/Fluorescence
This method is based on derivatization with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl).[8]
-
Objective: To quantify the concentration of DIPA in aqueous samples.
-
Reagents and Equipment:
-
Borate (B1201080) buffer
-
9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) solution
-
30% Hydrochloric acid (HCl)
-
HPLC system with a C18 reverse-phase column and UV or fluorescence detector
-
Vortex mixer
-
Incubator or water bath
-
-
Procedure:
-
Sample Preparation: Filter the aqueous sample containing DIPA.
-
Derivatization:
-
Pipette 0.50 mL of the filtered sample into a vial.
-
Add 25 µL of borate buffer.
-
Add 100 µL of FMOC-Cl solution.
-
Vortex the mixture.
-
-
Incubation: Incubate the vial at a slightly elevated temperature (e.g., 60°C) for approximately 30 minutes.
-
Reaction Quenching: After incubation, add 10 µL of 30% HCl to the vial and vortex.
-
Analysis: Inject the derivatized sample into the HPLC system for analysis.
-
Calibration: Prepare and derivatize a series of DIPA standards of known concentrations using the same procedure to create a calibration curve.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. uregina.scholaris.ca [uregina.scholaris.ca]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C6H15NO2 | CID 8086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sites.utexas.edu [sites.utexas.edu]
- 7. researchgate.net [researchgate.net]
- 8. www2.gov.bc.ca [www2.gov.bc.ca]
Technical Support Center: Optimizing Diisopropanolamine (DIPA) for Selective H2S Removal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing diisopropanolamine (DIPA) concentration in selective hydrogen sulfide (B99878) (H₂S) removal experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Question: Why is the H₂S removal efficiency lower than expected?
Answer:
Low H₂S removal efficiency can be attributed to several factors:
-
Suboptimal DIPA Concentration: The concentration of the DIPA solution directly impacts its absorption capacity. A concentration that is too low may not provide enough reactive sites for H₂S absorption. Conversely, a very high concentration can increase the viscosity of the solution, hindering mass transfer.
-
Insufficient Contact Time: The gas stream may not be in contact with the DIPA solution for a long enough period for the absorption reaction to reach equilibrium.
-
Lean Amine Loading: The lean amine solution returning to the absorber may still contain a high concentration of H₂S, reducing the driving force for absorption.[1]
-
Temperature Effects: Higher temperatures can decrease the solubility of H₂S in the DIPA solution and increase the reaction rate of CO₂, thereby reducing selectivity for H₂S.[2]
Solutions:
-
Optimize DIPA Concentration: Systematically vary the DIPA concentration (e.g., 2.0–3.0 kmol/m³) to find the optimal balance between absorption capacity and solution viscosity.[3]
-
Increase Contact Time: If using a packed column or a similar setup, consider increasing the packing height or reducing the gas flow rate to allow for longer interaction between the gas and the amine solution.
-
Improve Regeneration: Ensure the regeneration process (stripping) is effective in removing absorbed H₂S from the rich amine solution. This can be achieved by optimizing the reboiler temperature and pressure.
-
Control Temperature: Maintain the absorber at a lower temperature to favor H₂S absorption and enhance selectivity over CO₂.[2]
Question: Why is the CO₂ co-absorption higher than desired?
Answer:
High CO₂ co-absorption reduces the selectivity for H₂S. The primary reasons for this include:
-
Elevated Temperatures: The reaction between CO₂ and secondary amines like DIPA is kinetically slower than the reaction with H₂S. However, this reaction rate increases with temperature, leading to higher CO₂ absorption.[2]
-
High DIPA Concentration: While a higher amine concentration can increase the overall acid gas pickup, it can sometimes lead to a proportionally higher absorption of CO₂, thus decreasing selectivity.[3]
-
Extended Contact Time: Longer contact times can provide more opportunity for the slower CO₂ reaction to occur.
Solutions:
-
Lower the Absorber Temperature: Operating the absorber at lower temperatures will kinetically favor the faster H₂S reaction over the CO₂ reaction.
-
Adjust DIPA Concentration: Experiment with slightly lower DIPA concentrations to see if a better selectivity can be achieved without significantly compromising H₂S removal.
-
Optimize Contact Time: For kinetically selective removal, a shorter contact time might be beneficial. This can be adjusted by altering gas and liquid flow rates.
Question: What is causing foaming in the absorber?
Answer:
Foaming can be a significant operational problem in amine treating units. Potential causes include:
-
Contaminants in the Feed Gas: Liquid hydrocarbons, compressor oils, and other impurities in the gas stream can act as foaming agents.
-
Amine Degradation Products: Over time, the DIPA solution can degrade, forming products that can stabilize foam.
-
Suspended Solids: Corrosion products or other particulate matter can contribute to foam formation.
Solutions:
-
Inlet Separator: Install an efficient inlet separator before the absorber to remove liquid contaminants from the feed gas.
-
Activated Carbon Filtration: Use a carbon filter to remove degradation products and dissolved hydrocarbons from the amine solution.
-
Antifoaming Agents: Inject a suitable antifoaming agent into the amine circulation loop. However, this should be seen as a temporary solution while the root cause is being addressed.
-
Maintain Cleanliness: Regularly clean and maintain the system to prevent the buildup of solids.[4]
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the selective removal of H₂S using DIPA?
A1: The selective removal of H₂S in the presence of CO₂ using aqueous solutions of secondary amines like this compound (DIPA) is based on reaction kinetics. The reaction between H₂S (a Brønsted acid) and DIPA (a Brønsted base) is an instantaneous proton transfer reaction. In contrast, the reaction of CO₂ with secondary amines is much slower. By optimizing operating conditions such as temperature and contact time, the faster H₂S reaction can be favored, allowing a significant portion of the CO₂ to slip through unreacted.[5][6]
Q2: How does DIPA concentration affect H₂S selectivity?
A2: Increasing the DIPA concentration generally increases the absorption rates of both H₂S and CO₂. However, the rate of CO₂ absorption may increase more significantly, leading to a decrease in the selectivity factor for H₂S.[3] Therefore, there is an optimal concentration range that maximizes H₂S removal while minimizing CO₂ co-absorption.
Q3: What are the typical operating temperatures for a DIPA-based selective H₂S removal system?
A3: For selective H₂S removal, the absorber is typically operated at a relatively low temperature, often in the range of 30°C to 60°C. Lower temperatures favor H₂S solubility and the kinetic selectivity over CO₂. The H₂S selectivity of generic amine solvents can deteriorate rapidly at temperatures above 45°C.[2]
Q4: How can I analyze the H₂S and CO₂ content in my DIPA solution?
A4: The concentration of H₂S and CO₂ in the amine solution (acid gas loading) can be determined using several analytical methods. A common laboratory method for H₂S is iodimetric titration, where a sample of the amine solution is titrated with a standard iodine solution.[1] For CO₂, methods such as total inorganic carbon (TIC) analysis or gas chromatography (GC) can be used.[7] Gas chromatography can also be employed to analyze the composition of the treated gas.[1]
Q5: What are the signs of DIPA degradation and how can it be prevented?
A5: Signs of DIPA degradation include a change in the solution's color, an increase in corrosivity, and the formation of heat-stable salts. Degradation can be caused by exposure to oxygen, high temperatures in the reboiler, and reactions with other contaminants in the gas stream. To prevent degradation, it is important to maintain a clean system, use an inlet gas separator to remove impurities, and avoid excessive reboiler temperatures.
Data Presentation
The following tables summarize key performance indicators for aqueous DIPA solutions in selective H₂S removal.
Table 1: H₂S Loading in Aqueous DIPA Solutions at Various Partial Pressures and Temperatures.
| DIPA Concentration (molal) | Temperature (°C) | H₂S Partial Pressure (kPa) | H₂S Loading (mol H₂S / mol DIPA) |
| 3.0 | 40 | 19 | ~0.1 |
| 3.0 | 40 | 500 | ~0.6 |
| 3.0 | 40 | 1554 | ~0.9 |
| 3.0 | 60 | 19 | ~0.05 |
| 3.0 | 60 | 500 | ~0.5 |
| 3.0 | 60 | 1554 | ~0.8 |
| 3.0 | 80 | 19 | ~0.03 |
| 3.0 | 80 | 500 | ~0.4 |
| 3.0 | 80 | 1554 | ~0.7 |
Data adapted from experimental results reported in literature.[8]
Table 2: Comparison of H₂S and CO₂ Loading in DIPA and MDEA Solutions.
| Amine Solution (45 wt%) | Temperature (K) | Acid Gas | Partial Pressure (bar) | Acid Gas Loading (mol acid gas / mol amine) |
| DIPA | 343 | H₂S | ~1 | ~0.4 |
| DIPA | 343 | CO₂ | ~5 | ~0.1 |
| MDEA | 343 | H₂S | ~1 | ~0.5 |
| MDEA | 343 | CO₂ | ~5 | ~0.05 |
This table illustrates the generally higher selectivity of MDEA for H₂S over CO₂ compared to DIPA under these specific conditions.[9]
Experimental Protocols
1. Preparation of Aqueous DIPA Solution
-
Objective: To prepare DIPA solutions of known concentrations.
-
Materials: this compound (DIPA), deionized water, analytical balance, volumetric flasks.
-
Procedure:
-
Determine the required mass of DIPA and volume of deionized water to achieve the target concentration (e.g., in wt% or molality).
-
Accurately weigh the required amount of DIPA using an analytical balance.
-
Transfer the weighed DIPA to a volumetric flask of the appropriate size.
-
Add a portion of the deionized water to the flask and swirl to dissolve the DIPA.
-
Once dissolved, add deionized water up to the calibration mark of the volumetric flask.
-
Stopper the flask and invert it several times to ensure a homogeneous solution.
-
2. Gas Absorption Experiment (Static Equilibrium Cell)
-
Objective: To measure the solubility of H₂S and CO₂ in the prepared DIPA solution at a given temperature and pressure.
-
Apparatus: A high-pressure equilibrium cell equipped with pressure and temperature sensors, a magnetic stirrer, a gas inlet, and a liquid sampling port.
-
Procedure:
-
Evacuate the equilibrium cell to remove any residual gases.
-
Introduce a known volume of the prepared DIPA solution into the cell.
-
Bring the cell to the desired experimental temperature and allow it to stabilize.
-
Introduce the feed gas (a mixture of H₂S, CO₂, and an inert gas like N₂) into the cell until the desired initial pressure is reached.
-
Start the magnetic stirrer to facilitate gas-liquid contact.
-
Monitor the pressure inside the cell. The pressure will decrease as the acid gases are absorbed into the DIPA solution.
-
Equilibrium is reached when the pressure inside the cell remains constant over a significant period.
-
Record the final equilibrium pressure and temperature.
-
The amount of absorbed gas can be calculated from the pressure drop using appropriate equations of state.
-
If possible, take a liquid sample for analysis to determine the acid gas loading.
-
3. Analysis of H₂S in DIPA Solution (Iodimetric Titration)
-
Objective: To determine the concentration of H₂S in a lean or rich amine sample.
-
Principle: H₂S reacts with iodine in an acidic solution. The excess iodine is then back-titrated with a standard sodium thiosulfate (B1220275) solution.
-
Procedure:
-
Pipette a known volume of the amine sample into an Erlenmeyer flask containing an acidic solution and an excess of a standard iodine solution.
-
Allow the reaction between H₂S and iodine to complete.
-
Add a starch indicator to the solution.
-
Titrate the excess iodine with a standard solution of sodium thiosulfate until the blue color of the starch-iodine complex disappears.[1]
-
The amount of H₂S in the original sample can be calculated based on the volumes and concentrations of the iodine and sodium thiosulfate solutions used.
-
Visualizations
Caption: Workflow for evaluating DIPA performance.
Caption: H₂S and CO₂ reaction pathways with DIPA.
References
- 1. interesjournals.org [interesjournals.org]
- 2. energy-resources.basf.com [energy-resources.basf.com]
- 3. researchgate.net [researchgate.net]
- 4. Amine Gas Treating Unit - Best Practices - Troubleshooting Guide | PDF [slideshare.net]
- 5. arab-oil-naturalgas.com [arab-oil-naturalgas.com]
- 6. chemmethod.com [chemmethod.com]
- 7. brimstone-sts.com [brimstone-sts.com]
- 8. researchgate.net [researchgate.net]
- 9. sid.ir [sid.ir]
preventing sample contamination in diisopropanolamine analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals to prevent sample contamination during diisopropanolamine (DIPA) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of DIPA sample contamination?
A1: Sample contamination in DIPA analysis can originate from various sources, including:
-
Cross-contamination: Residue from previous, high-concentration samples in the analytical system can lead to carryover contamination.[1]
-
Sample Containers: Improperly cleaned or inappropriate container materials can leach contaminants into the sample.
-
Reagents and Solvents: Impurities in solvents, reagents, and even the water used for sample preparation can introduce interfering substances.[2] It is crucial to demonstrate that all materials are free from interferences by analyzing a method blank.[1]
-
Environmental Exposure: Airborne particles, dust, and aerosols in the laboratory environment can settle into samples.[3] DIPA itself is hygroscopic and can absorb moisture from the air.[4][5]
-
Human Error: Inadequate personal protective equipment (PPE), poor handling techniques, and lack of organization can introduce contaminants like skin oils, hair, and bacteria.[3][6][7]
-
Intrinsic Impurities: Commercial DIPA can contain impurities like N-nitrosobis(2-hydroxypropyl)amine (N-nitroso-DIPA), a potent carcinogen.[4][8]
Q2: What type of containers should I use for collecting and storing DIPA samples?
A2: The choice of container depends on the sample matrix:
-
Water Samples: Use Polypropylene (PP), Polyethylene (B3416737) Terephthalate (PET), High-Density Polyethylene (HDPE), or amber glass bottles with Teflon-lined lids.[1]
-
Soil Samples: Collect soil samples in glass jars with Teflon-lined lids.[1]
Q3: How should DIPA samples be preserved and stored?
A3: Proper preservation and storage are critical to maintain sample integrity:
-
Water Samples: While no chemical preservation is immediately required, samples can be preserved with sodium bisulfate (NaHSO₄) or hydrochloric acid (HCl) to a pH <2 to extend holding times.[1]
-
Soil Samples: Soil samples should be extracted within 14 days of sampling. Extracts can be analyzed for up to 40 days if they are acidified or exchanged into an organic solvent.[1]
-
Storage Temperature: Samples should be chilled to ≤ 10°C immediately after collection and during transport. In the laboratory, they must be refrigerated at ≤ 6°C. It is important to avoid freezing to prevent breakage of the sample containers.[1]
Q4: Can the analytical instrument itself be a source of contamination?
A4: Yes, the analytical system can be a significant source of contamination. Carryover from the analysis of high-concentration samples is a common issue. Analysts must be aware of the degree of carryover on their specific instrument and take appropriate measures, such as running solvent blanks between samples, to prevent false positives.[1]
Troubleshooting Guide: Contamination Issues
This guide provides a systematic approach to identifying and resolving contamination problems during DIPA analysis.
| Symptom | Potential Cause(s) | Troubleshooting Steps |
| Unexpected peaks in blank samples | 1. Contaminated solvents or reagents.2. Carryover from a previous injection.3. Contaminated glassware or sample vials.4. Leaching from plastic components in the analytical system. | 1. Prepare fresh mobile phases and derivatization reagents. Analyze a method blank to confirm purity.[1]2. Inject a series of solvent blanks to flush the system.[2]3. Implement a rigorous cleaning protocol for all glassware. Consider using disposable, high-quality tools for sensitive experiments.[3][6]4. Inspect tubing and fittings for degradation; replace if necessary. |
| Inconsistent or non-reproducible results | 1. Inconsistent sample handling and preparation.2. Cross-contamination between samples.3. Environmental contamination in the workspace. | 1. Review and standardize all sample handling and preparation protocols. Ensure consistent use of PPE.[7]2. Change gloves between samples and use fresh pipette tips.[7] Take extra care when transporting samples, using secondary containers with secure lids.[6]3. Work in a clean, controlled environment, such as a laminar flow hood, to minimize airborne contaminants.[3] |
| High background noise in chromatogram/spectrum | 1. Contaminated mobile phase or carrier gas.2. System-wide contamination (e.g., from detergents or polymers).3. Poor quality water used for solutions. | 1. Use high-purity, HPLC or GC-grade solvents and gases.2. If polymer contamination is suspected (e.g., from polyethylene glycols), a thorough system cleaning may be required.[2]3. Use high-grade bottled water (e.g., HPLC grade) instead of deionized water systems, which can be a source of contamination.[2] |
| Gradual increase in baseline over a sequence of runs | 1. Column bleed.2. Accumulation of contaminants on the column. | 1. Condition the column according to the manufacturer's instructions.2. Implement a column washing step at the end of each analytical sequence. |
Sample Handling and Storage Summary
The following table summarizes the key parameters for handling and storing DIPA samples to minimize contamination.
| Parameter | Water Samples | Soil Samples |
| Container Type | Polypropylene (PP), Polyethylene Terephthalate (PET), High-Density Polyethylene (HDPE), or amber glass with Teflon-lined lid[1] | Glass jars with Teflon-lined lids[1] |
| Initial Preservation | Chilling to ≤ 10°C[1] | Chilling to ≤ 10°C[1] |
| Extended Preservation | Acidification with NaHSO₄ or HCl to pH <2[1] | Acidification of extract or solvent exchange[1] |
| Laboratory Storage | Refrigerate at ≤ 6°C[1] | Refrigerate at ≤ 6°C[1] |
| Holding Time (Unpreserved) | Not specified, but preservation extends hold times. | Extract within 14 days[1] |
| Holding Time (Preserved) | Up to 40 days for extracts[1] | Up to 40 days for extracts[1] |
Experimental Protocol: DIPA Analysis in Water by HPLC with FMOC-Cl Derivatization
This protocol is a detailed methodology for the analysis of DIPA in water samples, adapted from established methods.[1]
1. Reagent Preparation
-
Borate (B1201080) Buffer (pH 9.5):
-
Solution A: Dissolve 19.108 g of Na₂B₄O₇·10H₂O in 1 L of water.
-
Solution B: Dissolve 12.404 g of H₃BO₃ and 9.925 g of NaCl in 1 L of water.
-
Mix equal volumes of Solution A and Solution B. Adjust the pH to 9.5 using a 20% NaOH solution.
-
-
Derivatization Reagent:
-
Prepare a 2.5 mmol solution of 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) in acetonitrile.
-
Store the FMOC-Cl solution in a freezer at ≤ -10°C. The shelf life is one year.
-
2. Sample Preparation
-
Filter a portion of the water sample through a 0.45 µm syringe filter into a 10 mL test tube.
-
Check the pH of the filtered sample. If the pH is below 6, adjust it to be greater than 6 by adding a minimal volume of NaOH to avoid sample dilution.
-
Using a pipette, transfer 0.50 mL of the filtered, pH-adjusted sample into a 1-2 mL vial suitable for derivatization and analysis.
3. Derivatization Procedure
-
To the 0.5 mL sample in the vial, add 25 µL of the borate buffer.
-
Add 100 µL of the FMOC-Cl derivatization reagent.
-
Incubate the vial under low heat for approximately 30 minutes.
-
After incubation, add 10 µL of 30% HCl to the vial to stop the reaction.
-
Vortex the sample.
4. HPLC Analysis
-
Analyze the derivatized sample by HPLC-UV using an octadecylsilyl (C18) reverse-phase column.
-
Calibration standards must be prepared and derivatized using the same procedure as the samples.
5. Quality Control
-
Method Blank: Analyze a method blank with each batch of samples (maximum 20) to ensure that solvents, reagents, and materials are free from interference. The result should be less than the reporting detection limit.[1]
-
Laboratory Control Sample (LCS): Analyze one LCS per batch to monitor method performance.
-
Laboratory Duplicate: Analyze one duplicate sample per batch to assess precision.
Contamination Prevention Workflow
The following diagram illustrates a logical workflow for preventing sample contamination during DIPA analysis.
Caption: Workflow for Preventing DIPA Sample Contamination.
References
- 1. www2.gov.bc.ca [www2.gov.bc.ca]
- 2. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 3. blog.omni-inc.com [blog.omni-inc.com]
- 4. This compound | C6H15NO2 | CID 8086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. www2.gov.bc.ca [www2.gov.bc.ca]
- 6. usalab.com [usalab.com]
- 7. aurorabiomed.com [aurorabiomed.com]
- 8. cir-safety.org [cir-safety.org]
identifying and resolving interferences in diisopropanolamine HPLC methods
Welcome to the Technical Support Center for Diisopropanolamine (DIPA) HPLC methods. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common interferences encountered during the analysis of DIPA and other amines.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the HPLC analysis of this compound, often after derivatization with reagents like 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) for UV detection.
Problem 1: Ghost Peaks in the Chromatogram
Ghost peaks are unexpected peaks that appear in a chromatogram and do not originate from the injected sample.[1]
| Probable Cause | Recommended Solution |
| Mobile Phase Contamination | Use fresh, HPLC-grade solvents and high-purity water. Degas the mobile phase before use. Consider using a ghost trap or guard column to remove impurities from the mobile phase.[2] |
| System Contamination | Flush the entire HPLC system, including the injector, tubing, and column, with a strong solvent like 100% acetonitrile (B52724) or methanol.[3] Run blank gradients (without injection) to identify the source of contamination.[2] |
| Carryover from Previous Injections | Implement a robust needle wash protocol with a strong solvent. Run a blank injection after a high-concentration sample to check for carryover.[1] |
| Contaminated Vials or Caps (B75204) | Use clean, new vials and caps for each analysis. Test vials and solvents by running a blank to isolate the source of contamination.[2] |
Problem 2: Peak Tailing of the this compound Peak
Peak tailing is a common issue in amine analysis, where the peak asymmetry factor is greater than 1.2.[4] This is often caused by secondary interactions between the basic amine groups and the stationary phase.[5]
| Probable Cause | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | Operate the mobile phase at a lower pH (e.g., pH 2-3) to protonate the silanol groups on the silica-based column, reducing their interaction with the protonated amine.[3][4] |
| Inappropriate Column Chemistry | Use a highly deactivated or "end-capped" C18 column to minimize the number of available silanol groups.[4] For highly polar amines, consider using a column with a different chemistry, such as a polar-embedded or charged surface hybrid (CSH) column.[3] |
| Column Overload | Reduce the injection volume or dilute the sample. Broad or tailing peaks can be an indicator of too much sample being injected.[6] |
| Column Bed Deformation | A void at the column inlet or a blocked frit can cause peak tailing.[5] Try reversing the column (if permissible by the manufacturer) and flushing it with a strong solvent. If the problem persists, the column may need to be replaced.[4] |
Problem 3: Co-elution of this compound with Interferences
Co-elution occurs when two or more compounds elute from the column at the same time, resulting in overlapping peaks.[7]
| Probable Cause | Recommended Solution |
| Inadequate Chromatographic Resolution | Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting peaks.[8] |
| Similar Analyte and Interferent Properties | Change the organic modifier in the mobile phase (e.g., switch from acetonitrile to methanol) to alter selectivity.[8] |
| Unsuitable Stationary Phase | If mobile phase optimization is insufficient, try a column with a different stationary phase chemistry (e.g., phenyl-hexyl or cyano) to achieve a different elution order.[8] |
| Matrix Effects | For complex industrial samples, such as those from amine treating units, heat stable salts (HSS) can be a significant source of interference.[9][10] Implement a sample cleanup procedure, such as solid-phase extraction (SPE), to remove these interfering matrix components before injection.[11] |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the HPLC analysis of this compound with UV detection?
A1: this compound and other aliphatic amines lack a significant chromophore, meaning they do not absorb UV light strongly.[8] Derivatization with a reagent like 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) attaches a molecule with strong UV absorbance and fluorescence properties to the amine, allowing for sensitive detection by HPLC with a UV or fluorescence detector.[12]
Q2: I am seeing a large peak early in my chromatogram when analyzing FMOC-derivatized this compound. What could this be?
A2: This is likely due to the hydrolysis of the derivatizing agent, FMOC-Cl, to FMOC-OH.[13] This byproduct can interfere with the analysis of early-eluting peaks. To minimize this, you can optimize the derivatization reaction conditions (e.g., pH, reaction time, and reagent concentration) or add a scavenger reagent, such as glycine, after the derivatization of the target analyte is complete to react with the excess FMOC-Cl.[1]
Q3: My industrial this compound sample is a complex mixture from a gas sweetening process. What specific interferences should I be aware of?
A3: In industrial amine treating solutions, a major source of interference is the accumulation of heat stable salts (HSS).[9][10] These are formed from the reaction of the amine with acidic components in the gas stream and are not regenerated by heat.[9] Common HSS anions include acetate, formate, chloride, sulfate, thiosulfate, and thiocyanate.[9] These salts can co-elute with the derivatized this compound and interfere with its quantification. A robust sample preparation method, such as solid-phase extraction (SPE), is often necessary to remove HSS prior to HPLC analysis.[11]
Q4: How can I confirm the identity of a suspected interference peak?
A4: Retention time alone is not definitive proof of a compound's identity.[12] If you suspect an interference, using a detector with higher specificity, such as a mass spectrometer (MS), can help confirm the identity of the peak. Alternatively, changing the chromatographic conditions (e.g., using a different column or mobile phase) can help to resolve the suspected interference from the analyte of interest.[12]
Experimental Protocols
Protocol 1: Derivatization of this compound with FMOC-Cl
This protocol is adapted from a method for the analysis of this compound in water and soil samples.[12]
-
Buffer Preparation: Prepare a borate (B1201080) buffer by mixing equal volumes of a solution of 19.108 g Na₂B₄O₇·10H₂O in 1 L of water and a solution of 12.404 g H₃BO₃ and 9.925 g NaCl in 1 L of water. Adjust the pH to 9.5 with 20% NaOH.[12]
-
Derivatization Reagent Preparation: Prepare a 2.5 mmol solution of FMOC-Cl in acetonitrile. Store this solution in a freezer at ≤ -10°C.[12]
-
Sample Preparation: Filter the aqueous sample through a 0.45 µm syringe filter. For solid samples, perform an extraction with 0.01 N HCl, followed by filtration and pH adjustment to >6 with NaOH.[12]
-
Derivatization Reaction:
-
In a 1-2 mL vial, combine 0.50 mL of the filtered sample extract, 25 µL of the borate buffer, and 100 µL of the FMOC-Cl derivatization reagent.[12]
-
Incubate the vial at a low heat for approximately 30 minutes.[12]
-
After incubation, add 10 µL of 30% HCl to stop the reaction and vortex the sample.[12]
-
-
Analysis: The derivatized sample is now ready for injection into the HPLC system.
Protocol 2: General Troubleshooting Workflow for Peak Shape and Resolution Issues
This protocol provides a systematic approach to identifying and resolving common chromatographic problems.
Caption: A systematic workflow for troubleshooting HPLC issues.
Protocol 3: Logical Flow for Resolving Co-eluting Peaks
This diagram outlines a decision-making process for addressing co-elution problems.
References
- 1. benchchem.com [benchchem.com]
- 2. mastelf.com [mastelf.com]
- 3. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. welch-us.com [welch-us.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. ijprajournal.com [ijprajournal.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. apps.thermoscientific.com [apps.thermoscientific.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. www2.gov.bc.ca [www2.gov.bc.ca]
- 13. nacalai.com [nacalai.com]
Technical Support Center: Managing Hygroscopic Effects of Diisopropanolamine (DIPA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the hygroscopic effects of diisopropanolamine (DIPA) during weighing and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DIPA) and why is it considered hygroscopic?
A1: this compound (DIPA) is a secondary amino compound used as an emulsifier, stabilizer, and pH buffer in various applications.[1][2] It is considered hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4] This property is due to its chemical structure, which can form hydrogen bonds with water molecules.
Q2: What are the primary challenges when weighing and handling DIPA?
A2: The main challenge is that DIPA's weight will continuously increase as it absorbs atmospheric moisture, leading to inaccurate measurements.[5][6] This can affect the concentration of solutions and the stoichiometry of reactions. Additionally, absorbed moisture can cause the solid DIPA to clump together, making it difficult to handle and transfer.[3]
Q3: How should DIPA be stored to minimize moisture absorption?
A3: DIPA should be stored in a tightly sealed, airtight container to prevent exposure to ambient air.[3][7] It is also recommended to store it in a cool, dry place, below +30°C.[1][2] For highly sensitive experiments, storing DIPA inside a desiccator or a glove box with a controlled low-humidity atmosphere is advisable.[8][9]
Q4: What is the ideal environment for weighing DIPA?
A4: The ideal environment for weighing DIPA is a room with controlled low humidity.[6] If a humidity-controlled room is not available, a glove box with a dry, inert atmosphere (e.g., nitrogen or argon) is the best alternative.[10] Placing a desiccant inside the weighing chamber of the analytical balance can also help to create a localized dry environment.[8]
Q5: What type of weighing container is best for DIPA?
A5: Use a container with a small opening that can be securely capped, such as a vial with a screw cap.[8][11] This minimizes the surface area of the DIPA exposed to the air. The container should be made of a material that is not reactive with DIPA and is anti-static.[11]
Troubleshooting Guide
Problem: The weight of the DIPA on the analytical balance is continuously increasing.
| Possible Cause | Solution |
| Exposure to ambient air | Minimize the time the DIPA container is open.[3] Weigh the DIPA as quickly as possible.[11][12] Close the doors of the analytical balance during weighing to prevent drafts.[12] |
| High laboratory humidity | If possible, work in a room with controlled low humidity.[6] Alternatively, use a glove box or place a desiccant in the balance chamber.[8][10] |
| Incorrect weighing technique | Use the "weighing by difference" method.[5] First, weigh the sealed container with the DIPA. Then, transfer the desired amount of DIPA to your reaction vessel and re-weigh the sealed container. The difference in weight is the amount of DIPA transferred. |
Problem: The DIPA has formed clumps and is difficult to dispense.
| Possible Cause | Solution |
| Moisture absorption during storage or handling | If the DIPA has already absorbed moisture, you may need to dry it before use, provided it is thermally stable and will not decompose.[3][8] This can be done by gently heating it in a vacuum oven. Always consult the material's safety data sheet (SDS) for thermal stability information. To prevent future clumping, ensure proper storage in a tightly sealed container and minimize exposure to air.[3] |
Data Presentation
Illustrative Data: Water Absorption of a Hygroscopic Solid
| Relative Humidity (%) | Time (hours) | Water Absorbed (% of initial weight) |
| 40 | 1 | 0.2 |
| 40 | 6 | 0.5 |
| 40 | 24 | 0.6 |
| 80 | 1 | 1.5 |
| 80 | 6 | 3.2 |
| 80 | 24 | 4.0 |
Note: These are illustrative values and do not represent actual experimental data for DIPA.
Experimental Protocols
Protocol for Weighing this compound
This protocol is a synthesized best-practice method for accurately weighing hygroscopic solids like DIPA.
Objective: To accurately weigh a specific amount of DIPA while minimizing moisture absorption.
Materials:
-
This compound (DIPA)
-
Airtight storage container
-
Analytical balance
-
Weighing vessel with a cap (e.g., screw-cap vial)
-
Spatula
-
Tweezers or forceps[12]
-
Laboratory notebook
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Preparation:
-
Ensure the analytical balance is calibrated and level.
-
If available, work in a low-humidity environment or a glove box. If not, place a desiccant in the balance chamber.
-
Allow the sealed container of DIPA to equilibrate to the temperature of the weighing room to avoid temperature-related drift in the balance reading.[5]
-
-
Initial Weighing (Weighing by Difference):
-
Using tweezers, place the capped weighing vessel on the balance pan and tare the balance.
-
Remove the weighing vessel from the balance.
-
Quickly transfer an approximate amount of DIPA into the weighing vessel and immediately seal it.
-
Place the sealed weighing vessel back on the balance and record the mass (Mass 1).
-
-
Sample Transfer:
-
Take the sealed weighing vessel to your experimental setup.
-
Quickly uncap the vessel and transfer the desired amount of DIPA into your reaction flask or beaker.
-
Immediately recap the weighing vessel.
-
-
Final Weighing:
-
Place the sealed weighing vessel back on the analytical balance.
-
Record the new mass (Mass 2).
-
-
Calculation:
-
The exact mass of the transferred DIPA is Mass 1 - Mass 2. Record this value in your laboratory notebook.
-
-
Storage:
-
Ensure the main DIPA container is tightly sealed and return it to its proper storage location.
-
Visualizations
Caption: Workflow for handling and weighing hygroscopic DIPA.
Caption: Troubleshooting guide for DIPA weighing issues.
References
- 1. Weighing Procedure - Chromatography Forum [chromforum.org]
- 2. mtech.edu [mtech.edu]
- 3. www2.gov.bc.ca [www2.gov.bc.ca]
- 4. This compound | C6H15NO2 | CID 8086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 7. Moisture Absorption in Polymers: Key Factors for Aerospace-Grade Stability [aipprecision.com]
- 8. ccme.ca [ccme.ca]
- 9. azom.com [azom.com]
- 10. researchgate.net [researchgate.net]
- 11. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 12. Pharmacokinetics and bioavailability of this compound (DIPA) in rats following intravenous or dermal application - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing the yellowing of diisopropanolamine upon storage and exposure to air
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals addressing the yellowing of diisopropanolamine (DIPA) upon storage and exposure to air.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (DIPA) turning yellow?
A1: The yellowing of this compound (DIPA) is a known phenomenon primarily caused by oxidative degradation upon exposure to air and light.[1][2] DIPA, a secondary alkanolamine, is susceptible to oxidation, which leads to the formation of colored impurities. The degradation process can be accelerated by factors such as elevated temperatures, prolonged storage, and exposure to UV radiation.[2][3][4]
Q2: What is the chemical mechanism behind the yellowing of DIPA?
A2: While the exact, detailed mechanism for DIPA is not extensively published, the yellowing is understood to be a result of oxidative degradation. For secondary alkanolamines in general, the initial step of oxidation involves the formation of an amine radical. This can occur through the abstraction of an electron from the nitrogen atom or the removal of a hydrogen atom from the carbon atom adjacent to the nitrogen (α-carbon) or the carbon atom once removed from the nitrogen (β-carbon). These radicals can then undergo further reactions, including nitrogen-carbon bond scission, leading to the formation of various degradation products, some of which are colored.[2] The presence of oxygen and light, particularly UV radiation, can initiate and propagate these radical chain reactions.
Q3: Are the yellow impurities harmful to my experiments?
A3: The yellow impurities are degradation products of DIPA. While not fully characterized in all applications, these impurities can potentially interfere with your experiments. For instance, in applications where DIPA is used for its acid-gas absorption properties, it has been noted that the degradation products may lack this capacity. The presence of impurities can also affect the pH, purity, and reactivity of your DIPA solution, potentially leading to inconsistent or inaccurate experimental results.
Q4: How can I prevent my DIPA from turning yellow?
A4: To prevent the yellowing of DIPA, proper storage and handling are crucial. Key preventive measures include:
-
Inert Atmosphere: Store DIPA under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Light Protection: Keep DIPA containers tightly sealed and protected from light, especially UV radiation.[1] Amber glass bottles or opaque containers are recommended.
-
Temperature Control: Store DIPA in a cool, dry place. Avoid exposure to high temperatures, which can accelerate degradation.
-
Antioxidant Addition: The use of antioxidants, such as hindered amine light stabilizers (HALS) or phenolic antioxidants, may help to inhibit the oxidative degradation process.[5][6] The selection and concentration of an appropriate antioxidant would require experimental validation for your specific application.
Q5: Can I still use yellowed DIPA?
A5: The suitability of yellowed DIPA depends on the specific requirements of your experiment. For applications where high purity is critical, using discolored DIPA is not recommended as the impurities may interfere with your results. For less sensitive applications, it may be possible to use the material after purification or if the level of discoloration is minimal. However, it is always best to use fresh, colorless DIPA to ensure the reliability and reproducibility of your experiments.
Q6: How can I remove the yellow color from my DIPA?
A6: The yellow color can often be removed by treating the DIPA solution with activated carbon.[7][8] Activated carbon has a high surface area and can adsorb the colored impurities. The effectiveness of this method will depend on the nature and concentration of the impurities. For detailed instructions, please refer to the Experimental Protocols section.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| DIPA turns yellow immediately upon opening a new bottle. | 1. Improper sealing of the container during manufacturing or shipping, leading to air exposure. 2. The bottle was stored under inappropriate conditions (e.g., exposed to light or heat) before being opened. | 1. Contact the supplier for a replacement. 2. Review the supplier's storage and handling recommendations. 3. Before extensive use, perform a quality control check (e.g., color measurement, purity analysis). |
| DIPA solution yellows over a short period in the lab. | 1. Frequent opening and closing of the container, introducing air. 2. Storage in a clear container exposed to ambient light. 3. Storage at elevated room temperatures. 4. Contamination of the solution. | 1. Aliquot the DIPA into smaller, single-use containers to minimize repeated exposure of the bulk material. 2. Transfer the solution to an amber glass bottle or wrap the container in aluminum foil. 3. Store the solution in a cool, dark place. 4. Ensure all glassware and solvents used are clean and of high purity. |
| Yellowing is observed during an experimental procedure involving heating. | 1. Thermal degradation of DIPA. At elevated temperatures, DIPA can decompose, potentially forming colored byproducts. | 1. Determine the thermal stability of DIPA under your experimental conditions. 2. If possible, lower the reaction temperature. 3. Consider performing the reaction under an inert atmosphere to prevent thermo-oxidative degradation. |
| Inconsistent experimental results when using different batches of DIPA that show varying degrees of yellowness. | 1. The yellow impurities are interfering with the reaction or analytical measurement. | 1. Establish a quality control metric for the color of the DIPA solution before use (see Experimental Protocols for color analysis). 2. Purify the yellowed DIPA using activated carbon before use. 3. Use a fresh, unopened bottle of DIPA for critical experiments. |
Experimental Protocols
Protocol 1: Quantitative Analysis of DIPA Color using UV-Vis Spectroscopy
This protocol provides a method to quantitatively measure the color of a DIPA solution, which can be used for quality control and to assess the effectiveness of storage or purification methods.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz or glass cuvettes with a 1 cm path length
-
This compound (DIPA) sample
-
High-purity water (or another appropriate solvent in which DIPA is soluble and that is transparent in the visible range)
Procedure:
-
Prepare a Blank: Fill a cuvette with the high-purity solvent that will be used to dissolve the DIPA. This will serve as the reference.
-
Prepare the DIPA Solution: Prepare a solution of DIPA in the chosen solvent at a known concentration (e.g., 10% w/v). The solution should be clear and free of any particulate matter.
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to scan a wavelength range of 400-700 nm.
-
Baseline Correction: Place the blank cuvette in the spectrophotometer and perform a baseline correction.
-
Sample Measurement: Replace the blank cuvette with the cuvette containing the DIPA solution.
-
Data Acquisition: Acquire the absorbance spectrum of the DIPA solution from 400 nm to 700 nm.
-
Analysis: The degree of yellowness can be correlated with the absorbance values in the blue region of the spectrum (approximately 400-450 nm). A higher absorbance in this region indicates a more intense yellow color. For a more standardized color measurement, the data can be converted to color space coordinates (e.g., CIE Lab*) if the instrument software supports it.[9][10]
Protocol 2: Color Removal from this compound using Activated Carbon
This protocol describes a laboratory-scale procedure for removing yellow impurities from a DIPA solution.
Materials:
-
Yellowed this compound (DIPA) solution
-
Powdered or granular activated carbon
-
Stir plate and magnetic stir bar
-
Beaker or flask
-
Filter paper (e.g., Whatman No. 1) and funnel, or a syringe filter (0.45 µm)
-
Clean receiving flask
Procedure:
-
Determine the Amount of Activated Carbon: As a starting point, add approximately 1-5% (w/v) of activated carbon to the yellowed DIPA solution. For example, for 100 mL of DIPA solution, start with 1-5 grams of activated carbon. The optimal amount may need to be determined empirically.
-
Adsorption Step:
-
Place the DIPA solution in a beaker or flask with a magnetic stir bar.
-
Add the pre-weighed activated carbon to the solution.
-
Stir the mixture at room temperature for 30-60 minutes. Longer times may be necessary for highly colored solutions.
-
-
Filtration:
-
Separate the activated carbon from the DIPA solution by filtration.
-
For larger volumes, use gravity filtration with filter paper and a funnel.
-
For smaller volumes, a syringe filter can be used for a faster and more efficient separation.
-
-
Evaluation:
-
Visually inspect the filtered DIPA solution for color reduction.
-
For a quantitative assessment, measure the color of the treated solution using the UV-Vis spectroscopy protocol described above and compare it to the untreated solution.
-
-
Repeat if Necessary: If the yellow color is not sufficiently removed, the treatment with activated carbon can be repeated with a fresh batch of carbon.
Protocol 3: Analysis of DIPA and its Degradation Products by HPLC-MS
This protocol provides a general framework for the analysis of DIPA and the identification of its potential degradation products using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Materials:
-
HPLC system with a Mass Spectrometer (MS) detector (e.g., ESI-MS)
-
Reversed-phase C18 column
-
This compound (DIPA) standard
-
Yellowed DIPA sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) or methanol
-
Formic acid or ammonium (B1175870) acetate (B1210297) (as mobile phase modifiers)
Procedure:
-
Sample Preparation:
-
Prepare a standard solution of pure DIPA in the mobile phase at a known concentration (e.g., 100 µg/mL).
-
Prepare the yellowed DIPA sample by diluting it to a similar concentration with the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Range: m/z 50-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Analysis:
-
Inject the DIPA standard to determine its retention time and mass spectrum. The protonated molecule [M+H]⁺ for DIPA (C6H15NO2) should be observed at m/z 134.1.
-
Inject the yellowed DIPA sample.
-
Compare the chromatogram of the yellowed sample to the standard. Additional peaks in the chromatogram of the yellowed sample are likely degradation products.
-
Analyze the mass spectra of these additional peaks to determine their molecular weights. Fragmentation analysis (MS/MS) can be used to help elucidate the structures of the degradation products.[8][11]
-
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Troubleshooting workflow for yellowed this compound.
References
- 1. This compound | C6H15NO2 | CID 8086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Photocatalytic Degradation of this compound in Heterogeneous Photo-Fenton System | Scientific.Net [scientific.net]
- 4. researchgate.net [researchgate.net]
- 5. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. elsapainternational.com [elsapainternational.com]
- 8. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 9. Color Analysis for Pharmaceutical Products using UV-Visible Absorption Techniques - Behind the Bench [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for high-purity diisopropanolamine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of high-purity diisopropanolamine (DIPA).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound (DIPA) | Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. | Increase the reaction time or temperature within the recommended range. Monitor the reaction progress using an appropriate analytical method like GC or TLC. |
| Suboptimal Molar Ratio: An incorrect molar ratio of ammonia (B1221849) to propylene (B89431) oxide can favor the formation of byproducts. | To favor the formation of DIPA, a higher molar ratio of ammonia to propylene oxide is generally recommended.[1] For high-purity DIPA, a molar ratio of ammonia to propylene oxide in the range of 5-8:1 is suggested.[1][2] | |
| Poor Mixing: Inadequate agitation can lead to localized temperature and concentration gradients, affecting reaction efficiency. | Ensure vigorous and consistent stirring throughout the reaction. | |
| High Levels of Impurities (MIPA and TIPA) | Incorrect Molar Ratio: A low ammonia to propylene oxide molar ratio can lead to the formation of triisopropanolamine (B86542) (TIPA), while a very high ratio may result in excess monoisopropanolamine (MIPA).[1] | Optimize the molar ratio of ammonia to propylene oxide. A ratio of 5-8:1 is reported to produce DIPA with over 99% purity.[2] |
| Inadequate Temperature Control: Deviations from the optimal reaction temperature can affect the selectivity of the reaction. | Maintain the reaction temperature within the optimal range of 148-155°C.[2] | |
| Insufficient Reaction Time: Shorter reaction times may not allow for the complete conversion of MIPA to DIPA. | Ensure the reaction proceeds for the recommended duration, typically between 1.5 to 3 hours.[2] | |
| Slow or Stalled Reaction | Low Reaction Temperature: The reaction rate is highly dependent on temperature. | Gradually increase the reaction temperature to the recommended range of 148-155°C.[2] |
| Catalyst Inactivity (if used): While the reaction can proceed without a catalyst, water can act as a catalyst.[1] If other catalysts are used, they may be inactive. | Ensure the catalyst is active and used in the correct concentration. For the uncatalyzed reaction, ensure the presence of water as it can facilitate the reaction.[1] | |
| Product Discoloration (Yellowing) | Exposure to Air and Light: this compound can turn yellow upon exposure to light and air.[3] | Store the purified DIPA under an inert atmosphere (e.g., nitrogen or argon) and in a container that protects it from light. |
| High Reaction Temperature: Exceeding the recommended reaction temperature can lead to thermal decomposition and the formation of colored byproducts. | Maintain strict temperature control during the reaction and purification steps. | |
| Presence of Impurities: Certain impurities, such as acetaldehyde (B116499) precursors, can lead to color formation over time. | Ensure high-purity starting materials are used. Effective purification by fractional distillation is crucial to remove these impurities. | |
| Difficulty in Purifying DIPA | Close Boiling Points of Isopropanolamines: MIPA, DIPA, and TIPA have relatively close boiling points, making their separation by distillation challenging. | Use a fractional distillation column with a high number of theoretical plates for efficient separation.[4] Optimize the reflux ratio during distillation to enhance separation. |
| Formation of Azeotropes: The presence of water or other solvents can potentially form azeotropes with the isopropanolamines, complicating distillation. | Ensure the crude product is sufficiently dried before fractional distillation. |
Frequently Asked Questions (FAQs)
1. What is the fundamental reaction for synthesizing this compound?
This compound is typically synthesized through the reaction of ammonia with propylene oxide.[5] The reaction proceeds in a stepwise manner, first forming monoisopropanolamine (MIPA), which then reacts with another molecule of propylene oxide to yield this compound (DIPA). A subsequent reaction can lead to the formation of triisopropanolamine (TIPA).
2. What are the optimal reaction conditions for producing high-purity DIPA?
For achieving high-purity DIPA (>99%), the following reaction conditions have been reported in patent literature:
-
Molar Ratio (Ammonia:Propylene Oxide): 5:1 to 8:1[2]
-
Reaction Temperature: 148 - 155 °C[2]
-
Reaction Pressure: 16.0 - 18.0 MPa[2]
-
Reaction Time: 1.5 - 3 hours[2]
3. How does the molar ratio of ammonia to propylene oxide affect the product distribution?
The molar ratio of ammonia to propylene oxide is a critical parameter that influences the relative amounts of MIPA, DIPA, and TIPA in the final product mixture.
-
High Molar Ratio (e.g., 10-40:1): Favors the formation of monoisopropanolamine (MIPA) and this compound (DIPA) over triisopropanolamine (TIPA).[1]
-
Lower Molar Ratio (e.g., < 5:1): Can lead to an increased proportion of TIPA.
4. Is a catalyst required for the synthesis of this compound?
The reaction between ammonia and propylene oxide can proceed without a catalyst. However, water is often present in the reaction mixture and can act as a catalyst.[1]
5. What are the main byproducts in DIPA synthesis and how can they be minimized?
The primary byproducts are monoisopropanolamine (MIPA) and triisopropanolamine (TIPA). Their formation can be minimized by carefully controlling the reaction conditions:
-
To minimize TIPA: Use a higher molar ratio of ammonia to propylene oxide.[1]
-
To minimize residual MIPA: Ensure a sufficient reaction time and temperature to promote the conversion of MIPA to DIPA.
6. What is the best method for purifying crude this compound?
Fractional distillation is the most common industrial method for purifying DIPA and separating it from MIPA, TIPA, and other impurities.[2][6] For laboratory-scale purification, fractional distillation under reduced pressure is effective.
7. How can the purity of the synthesized this compound be determined?
The purity of DIPA can be assessed using analytical techniques such as:
-
Gas Chromatography (GC): A common method for analyzing the composition of the isopropanolamine mixture.
-
High-Performance Liquid Chromatography (HPLC): HPLC, often requiring a derivatization step, can be used for accurate quantification of DIPA and its impurities.[7] A method using 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) as a derivatizing agent followed by separation on a C18 column with UV or fluorescence detection has been described.[7]
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is a general guideline and should be adapted and optimized based on laboratory safety procedures and available equipment.
Materials:
-
Ammonia solution (e.g., 25-30% in water)
-
Propylene oxide
-
High-pressure reactor equipped with a magnetic stirrer, thermocouple, pressure gauge, and inlet/outlet valves.
Procedure:
-
Charge the high-pressure reactor with the ammonia solution.
-
Seal the reactor and begin stirring.
-
Pressurize the reactor with an inert gas like nitrogen and then vent to ensure an inert atmosphere. Repeat this process three times.
-
Heat the reactor to the desired pre-reaction temperature (e.g., 140-145°C).[2]
-
Slowly introduce the propylene oxide into the reactor at a controlled rate to maintain the desired molar ratio and to manage the exothermic reaction.
-
Once the addition of propylene oxide is complete, increase the temperature to the target reaction temperature (148-155°C) and maintain the pressure within the desired range (16.0-18.0 MPa).[2]
-
Allow the reaction to proceed for 1.5 to 3 hours with continuous stirring.[2]
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess pressure.
-
The crude reaction mixture containing MIPA, DIPA, TIPA, water, and unreacted ammonia can then be purified.
Purification by Fractional Distillation
Equipment:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Vacuum pump (for vacuum distillation)
Procedure:
-
Transfer the crude reaction mixture to the round-bottom flask.
-
Assemble the fractional distillation apparatus.[8] Ensure all joints are properly sealed.
-
Begin heating the flask gently.[8]
-
The components will start to vaporize based on their boiling points. The vapor will rise through the fractionating column, where a series of condensations and vaporizations will occur, leading to the separation of the components.[4]
-
Collect the different fractions in separate receiving flasks based on the temperature plateaus observed on the thermometer. The expected order of distillation will be unreacted starting materials, water, MIPA, DIPA, and then TIPA.
-
For higher purity, a second fractional distillation of the DIPA-rich fraction may be necessary.
HPLC Analysis of this compound Purity
This method is based on pre-column derivatization with FMOC-Cl.[7]
Reagents and Materials:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Boric acid
-
Sodium borate (B1201080)
-
Sodium chloride
-
Hydrochloric acid
-
9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl)
-
HPLC system with a fluorescence or UV detector
-
C18 reversed-phase column
Procedure:
-
Preparation of Borate Buffer (pH 9.5): Prepare a solution of sodium borate and a solution of boric acid and sodium chloride. Mix equal volumes and adjust the pH to 9.5 with NaOH.[7]
-
Preparation of Derivatization Reagent: Prepare a 2.5 mmol solution of FMOC-Cl in acetonitrile.[7]
-
Sample and Standard Preparation:
-
Accurately weigh and dissolve the DIPA sample and standard in water to a known concentration.
-
Filter the solutions through a 0.45 µm syringe filter.
-
-
Derivatization:
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 column.
-
Use a suitable mobile phase gradient of a phosphate (B84403) buffer and an organic solvent mixture (e.g., acetonitrile/methanol/water).
-
Detect the derivatized DIPA using a fluorescence detector (e.g., excitation at 230 nm, emission at 450 nm) or a UV detector.
-
Quantify the DIPA concentration by comparing the peak area of the sample to that of the standard.
-
Visualizations
Caption: Reaction pathway for the synthesis of isopropanolamines.
Caption: General experimental workflow for DIPA synthesis.
Caption: Troubleshooting decision tree for low purity DIPA.
References
- 1. CN101265197A - Method for preparing this compound - Google Patents [patents.google.com]
- 2. CN105388233A - High-performance liquid chromatography analysis method for determining the content of isopropanolamine hydrogen sulfate ester - Google Patents [patents.google.com]
- 3. This compound | C6H15NO2 | CID 8086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Purification [chem.rochester.edu]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. guidechem.com [guidechem.com]
- 7. www2.gov.bc.ca [www2.gov.bc.ca]
- 8. vlab.amrita.edu [vlab.amrita.edu]
Technical Support Center: Optimizing Solvent Regeneration with Diisopropanolamine (DIPA)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges in reducing energy consumption during solvent regeneration with diisopropanolamine (DIPA).
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions to guide your troubleshooting efforts.
| Issue ID | Question | Potential Causes | Recommended Solutions |
| DIPA-RG-001 | Why is my reboiler duty (energy consumption) higher than expected during DIPA regeneration? | - High Lean Solvent Loading: Incomplete stripping of CO2 from the lean amine increases the heat required for regeneration. - Excessive Water Content: High water content in the solvent increases the sensible heat load. - Heat Exchanger Fouling: Fouling in the lean/rich amine heat exchanger reduces heat recovery, requiring more energy from the reboiler.[1] - Foaming: Foaming in the regenerator can lead to poor mass transfer and carryover, increasing energy consumption.[2][3][4][5] | - Optimize Stripper Conditions: Increase reboiler temperature or steam rate, or reduce stripper pressure to improve stripping efficiency.[6] - Control Water Content: Ensure proper water wash and reflux control to maintain optimal solvent concentration. - Clean Heat Exchangers: Regularly monitor and clean heat exchangers to maintain high heat transfer efficiency. - Address Foaming: See Troubleshooting Guide DIPA-RG-002. |
| DIPA-RG-002 | I am experiencing foaming in my DIPA regeneration column. What are the likely causes and how can I resolve it? | - Contaminants in the Amine Solution: Surfactants, hydrocarbons, and corrosion products can promote foaming.[2][3][4][5] - High Solids Content: Suspended solids like iron sulfide (B99878) can stabilize foam.[4] - Operational Upsets: Sudden changes in pressure, temperature, or flow rates can induce foaming. - Antifoam Issues: Incorrect antifoam selection or dosage can be ineffective or even worsen foaming.[3] | - Identify and Remove Contaminants: Use carbon filtration to remove hydrocarbons and filtration to remove solids. Identify and eliminate the source of contaminants.[2] - Implement Good Housekeeping: Maintain clean equipment and handle the amine solution carefully to prevent contamination. - Optimize Operating Conditions: Ensure stable operation of the unit. - Select and Dose Antifoam Correctly: Conduct antifoam selection tests to find the most effective product and optimal dosage.[3] |
| DIPA-RG-003 | My regenerated DIPA solution is showing signs of degradation. What could be the cause and what are the consequences? | - High Reboiler Temperature: Excessive temperatures can lead to thermal degradation of DIPA.[7] - Oxygen Ingress: The presence of oxygen can cause oxidative degradation of the amine.[8] - Presence of Contaminants: Certain contaminants can catalyze degradation reactions. | - Monitor and Control Reboiler Temperature: Operate the reboiler at the lowest effective temperature to minimize thermal stress on the solvent. - Prevent Oxygen Ingress: Use inert gas blanketing on storage tanks and ensure a tight system to prevent air leaks. - Maintain Solvent Purity: Use high-quality makeup water and prevent contaminant ingress. |
| DIPA-RG-004 | I am observing higher than expected corrosion rates in my experimental setup. What are the potential reasons and mitigation strategies? | - High CO2 Loading: High concentrations of dissolved CO2 can form corrosive species. - Elevated Temperatures: Corrosion rates generally increase with temperature. - Presence of Degradation Products: Some amine degradation products are corrosive. - High Velocity: High fluid velocities can lead to erosion-corrosion. | - Control CO2 Loading: Optimize absorption and regeneration to maintain CO2 loading within acceptable limits. - Manage Temperatures: Operate at the lowest effective temperatures in the absorber and regenerator. - Monitor and Control Degradation: Implement strategies to minimize amine degradation (see DIPA-RG-003). - Material Selection: Use corrosion-resistant materials for critical equipment. - Corrosion Inhibitors: Evaluate and use appropriate corrosion inhibitors.[9][10][11][12] |
Frequently Asked Questions (FAQs)
Here are answers to some common questions regarding strategies to reduce energy consumption in solvent regeneration with DIPA.
Q1: What are the primary contributors to energy consumption in DIPA solvent regeneration?
The total regeneration energy (Qregen) is the sum of three main components:
-
Sensible Heat (Qsens): The energy required to heat the rich solvent from the absorber temperature to the stripper temperature.[13]
-
Heat of Reaction (Qrxn): The energy required to break the chemical bond between DIPA and CO2.[13]
-
Latent Heat of Vaporization (Qlatent): The energy needed to generate steam for stripping the CO2 from the solvent.[13]
Q2: How can blending DIPA with other amines help reduce energy consumption?
Blending DIPA with a primary amine like monoethanolamine (MEA) can create a synergistic effect. MEA can increase the CO2 loading capacity and absorption rate, while DIPA's lower heat of reaction contributes to reduced regeneration energy. An optimal blend of 4.01 wt% MEA, 25.99 wt% DIPA, and 70 wt% water has been shown to achieve a minimum regeneration energy of 3.44 GJ/t CO2, which is 8.7% lower than a single MEA solution and 2.6% lower than a single DIPA solution.[14]
Q3: What is the impact of lean and rich CO2 loading on regeneration energy?
Optimizing the lean and rich CO2 loading is crucial for minimizing energy consumption.
-
Lean Loading: A lower lean loading (more completely stripped solvent) generally requires more energy in the stripper but improves the driving force for CO2 absorption in the absorber. There is an optimal lean loading that minimizes the overall energy consumption.
-
Rich Loading: A higher rich loading increases the cyclic capacity of the solvent, meaning more CO2 is carried per unit of solvent circulated. This reduces the solvent circulation rate and, consequently, the sensible heat requirement for regeneration.[15][16]
Q4: What role does the lean/rich heat exchanger play in reducing energy consumption?
The lean/rich heat exchanger is critical for heat integration. It preheats the cool, rich amine solution coming from the absorber using the heat from the hot, lean amine solution leaving the regenerator. A highly efficient heat exchanger can significantly reduce the amount of heat that needs to be supplied by the reboiler, thereby lowering the overall energy consumption.[1] Fouling of this exchanger is a common operational problem that increases energy costs.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for easy comparison.
Table 1: Regeneration Energy for Different Amine Solvents
| Solvent System | Concentration (wt%) | Regeneration Energy (Qregen) (GJ/t CO2) | Reference |
| MEA | 30 | ~3.7 - 4.2 | [17] |
| DIPA | 30 | ~3.53 | [14] |
| MEA / DIPA / H2O | 4.01 / 25.99 / 70 | 3.44 | [14] |
Table 2: Heat of Absorption for CO2 in DIPA Solutions
| Solvent System | Temperature (°C) | Heat of Absorption (kJ/mol CO2) | Reference |
| DIPA in Ethylene Glycol | 40 | ~65 - 70 | |
| DIPA in N-methyl-2-pyrrolidone (NMP) | 40 | ~20 | |
| DIPA in N-methyl-2-pyrrolidone (NMP) | 80 | ~13 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to optimizing DIPA solvent regeneration.
Protocol 1: Determination of Heat of Absorption of CO2
Objective: To measure the heat released during the absorption of CO2 into a DIPA-based solvent using a reaction calorimeter.
Apparatus:
-
Reaction calorimeter (e.g., CPA122)[18]
-
CO2 gas cylinder with mass flow controller
-
Thermostatic bath
-
Pressure and temperature sensors
-
Data acquisition system
Procedure:
-
Preparation:
-
Prepare the DIPA-based solvent of the desired concentration.
-
Calibrate the calorimeter according to the manufacturer's instructions.
-
Evacuate the reaction vessel and then charge it with a known mass of the solvent.
-
-
Equilibration:
-
Bring the solvent in the calorimeter to the desired experimental temperature (e.g., 40°C) using the thermostatic bath.
-
Allow the system to reach thermal equilibrium.
-
-
CO2 Injection:
-
Inject a known amount of CO2 into the reaction vessel at a constant flow rate.
-
Continuously record the temperature and pressure inside the calorimeter.
-
-
Data Analysis:
-
The heat of absorption is calculated from the measured temperature increase, the heat capacity of the system, and the amount of CO2 absorbed.
-
Repeat the CO2 injection in steps to determine the differential heat of absorption at different CO2 loadings.
-
Protocol 2: Evaluation of Thermal Degradation of DIPA
Objective: To assess the thermal stability of a DIPA-based solvent under simulated stripper conditions.
Apparatus:
-
High-pressure, high-temperature reactor (autoclave)
-
Heating mantle with temperature controller
-
Gas supply (N2 and/or CO2)
-
Sampling system
-
Analytical instruments for amine and degradation product analysis (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC))[19][20][21]
Procedure:
-
Preparation:
-
Charge the reactor with a known volume of the DIPA-based solvent.
-
If studying the effect of CO2, pre-load the solvent with a specific amount of CO2.
-
-
Degradation Experiment:
-
Pressurize the reactor with N2 to the desired pressure.
-
Heat the reactor to the target temperature (e.g., 120-140°C) and maintain it for a specified duration (e.g., several hours to days).
-
Periodically, take liquid samples from the reactor using the sampling system.
-
-
Analysis:
-
Analyze the collected samples to determine the concentration of DIPA and identify and quantify any degradation products.[22][23]
-
Common analytical techniques include GC-MS for identifying volatile degradation products and HPLC for quantifying the parent amine and non-volatile degradation products.[19][20][21]
-
-
Data Interpretation:
-
Plot the concentration of DIPA and degradation products as a function of time to determine the degradation rate.
-
Visualizations
The following diagrams illustrate key processes and relationships in DIPA solvent regeneration.
Caption: Conventional DIPA-based CO2 capture and regeneration process flow.
Caption: Key factors influencing energy consumption in solvent regeneration.
References
- 1. researchgate.net [researchgate.net]
- 2. Case studies of troubleshooting amine treating foaming—Part 1 | Gas Processing & LNG [gasprocessingnews.com]
- 3. Case studies of troubleshooting amine treating foaming—Part 2 | Gas Processing & LNG [gasprocessingnews.com]
- 4. scribd.com [scribd.com]
- 5. Solving amine foaming problems - BC Insight [bcinsight.crugroup.com]
- 6. bre.com [bre.com]
- 7. sites.utexas.edu [sites.utexas.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. Evaluation of corrosion inhibitor performance under droplet conditions on steel - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. High-performance corrosion inhibitors for carbon steel in hydrochloric acid: electrochemical and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurocorr.efcweb.org [eurocorr.efcweb.org]
- 12. cortecvci.com [cortecvci.com]
- 13. bre.com [bre.com]
- 14. researchgate.net [researchgate.net]
- 15. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | MEA-based CO2 capture: a study focuses on MEA concentrations and process parameters [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. pure.hw.ac.uk [pure.hw.ac.uk]
- 20. A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments - ProQuest [proquest.com]
- 21. matheo.uliege.be [matheo.uliege.be]
- 22. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
diisopropanolamine vs monoethanolamine (MEA) for CO2 capture efficiency
An Objective Comparison of Diisopropanolamine (DIPA) and Monoethanolamine (MEA) for CO2 Capture Efficiency
For researchers and scientists engaged in carbon capture technologies, the choice of solvent is a critical factor influencing process efficiency, economics, and environmental impact. Monoethanolamine (MEA) has long been the benchmark solvent due to its high reactivity and low cost. However, challenges such as high regeneration energy and solvent degradation have driven research into alternative amines like this compound (DIPA). This guide provides an objective comparison of DIPA and MEA, supported by experimental data, to aid in the selection of the appropriate amine for CO2 capture applications.
Both MEA (a primary amine) and DIPA (a secondary amine) capture CO2 through a similar chemical absorption process involving the formation of a carbamate (B1207046) intermediate. The reaction mechanism, often described by the zwitterion model, is a two-step process. First, the amine reacts with CO2 to form a zwitterion, which is then deprotonated by a base (another amine molecule or water) to form a stable carbamate.[1][2]
The stoichiometric capacity for both primary and secondary amines is theoretically 0.5 moles of CO2 per mole of amine, as two moles of amine are required to form the carbamate.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of CO2 Capture into Monoethanolamine Solution with Different CO2 Loading during the Absorption/Desorption Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aidic.it [aidic.it]
- 4. A Comparative Study of the CO2 Absorption in Some Solvent-Free Alkanolamines and in Aqueous Monoethanolamine (MEA) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alkanolamines for Industrial CO2 Absorption
For researchers, scientists, and drug development professionals seeking to optimize carbon capture technologies, the selection of an appropriate alkanolamine solvent is a critical decision. This guide provides an objective comparison of the performance of commonly used alkanolamines, supported by experimental data, to facilitate informed solvent selection for industrial CO2 absorption applications.
The efficiency, cost-effectiveness, and environmental impact of industrial-scale carbon capture are heavily influenced by the chemical solvent used in the absorption process. Alkanolamines are a class of organic compounds that have been widely adopted for this purpose due to their reactivity with acidic gases like carbon dioxide (CO2). This guide delves into a comparative analysis of key performance indicators for primary, secondary, and tertiary alkanolamines, offering a comprehensive overview for researchers in the field.
Performance Comparison of Alkanolamines
The selection of an optimal alkanolamine hinges on a balance of several key performance indicators: CO2 absorption capacity, absorption rate, heat of reaction, and solvent stability. The following table summarizes experimental data for commonly studied alkanolamines: Monoethanolamine (MEA), Diethanolamine (DEA), Methyldiethanolamine (MDEA), and 2-Amino-2-methyl-1-propanol (AMP).
| Performance Indicator | Monoethanolamine (MEA) | Diethanolamine (DEA) | Methyldiethanolamine (MDEA) | 2-Amino-2-methyl-1-propanol (AMP) |
| CO2 Absorption Capacity (mol CO2/mol amine) | ~0.5 | ~0.5 | ~1.0 | ~1.0[1] |
| Relative Absorption Rate | High | Moderate | Low | Moderate to High[2] |
| Heat of Reaction (kJ/mol CO2) | High (e.g., 77-85)[3] | Moderate | Low | Moderate[3] |
| Degradation | High (Oxidative & Thermal)[4][5] | Moderate | Low | Low to Moderate[6] |
Note: The values presented are indicative and can vary with experimental conditions such as temperature, pressure, and solvent concentration.
In-depth Analysis of Alkanolamine Performance
Monoethanolamine (MEA) is often considered the benchmark solvent for CO2 capture due to its high reactivity and low cost.[4] As a primary amine, it exhibits a fast absorption rate, which is advantageous for processes requiring rapid CO2 removal.[7] However, its high heat of reaction translates to significant energy consumption during the solvent regeneration step.[3] Furthermore, MEA is prone to both oxidative and thermal degradation, leading to solvent loss, equipment corrosion, and the formation of undesirable byproducts.[4][5][8]
Diethanolamine (DEA) , a secondary amine, offers a compromise between the high reactivity of MEA and the lower energy requirements of tertiary amines. Its absorption rate is slower than MEA, but it has a lower heat of reaction.[6] DEA is also susceptible to degradation, though generally less so than MEA.[5]
Methyldiethanolamine (MDEA) is a tertiary amine that reacts with CO2 through a different mechanism, leading to a higher theoretical absorption capacity of 1 mole of CO2 per mole of amine.[9] This, combined with its low heat of reaction, makes MDEA an attractive option for reducing regeneration energy costs.[10] The primary drawback of MDEA is its slow reaction kinetics. To overcome this, it is often used in blended formulations with faster amines.[11]
2-Amino-2-methyl-1-propanol (AMP) is a sterically hindered primary amine. This structural feature allows for a high CO2 loading capacity, similar to tertiary amines, while maintaining a relatively fast absorption rate.[1][2] AMP also exhibits good thermal stability.[2] Its performance can be enhanced when used in blended solutions.[2]
Experimental Protocols
The data presented in this guide is derived from a variety of experimental techniques designed to evaluate the performance of alkanolamine solvents. The following are detailed methodologies for key experiments:
CO2 Absorption/Desorption Performance
Objective: To determine the CO2 absorption capacity and rate of an alkanolamine solution.
Apparatus: A typical setup consists of a gas scrubbing or bubble reactor system.[7][10] This includes a gas inlet for a CO2/N2 mixture, a temperature-controlled reactor containing the amine solution, and an outlet connected to a CO2 analyzer.[7]
Procedure:
-
A known concentration and volume of the alkanolamine solution are placed in the reactor and brought to the desired absorption temperature (e.g., 40 °C).[10]
-
A gas mixture with a specific CO2 concentration (e.g., 10-15 vol%) is bubbled through the solution at a constant flow rate.[7][12]
-
The CO2 concentration in the outlet gas is continuously monitored using an infrared (IR) CO2 analyzer.[7]
-
The amount of CO2 absorbed by the solution over time is calculated from the difference between the inlet and outlet CO2 concentrations.[10]
-
The experiment continues until the solution is saturated with CO2, at which point the outlet CO2 concentration equals the inlet concentration.
-
For desorption, the temperature of the saturated solution is raised (e.g., 90-120 °C) to release the captured CO2, which is then quantified.[13][14]
Heat of Reaction Measurement
Objective: To quantify the heat released during the absorption of CO2 by the alkanolamine solution.
Apparatus: A reaction calorimeter is used for this measurement.[3][10]
Procedure:
-
A precise volume of the amine solution is placed in the reaction calorimeter and equilibrated at the desired temperature (e.g., 40 °C).[10]
-
A controlled flow of pure CO2 is introduced into the solution.[10]
-
The calorimeter measures the heat evolved during the reaction as a function of time.[10]
-
The total amount of CO2 absorbed is determined, often by analyzing the carbon content of the solution before and after the experiment.[10]
-
The heat of reaction is then calculated by dividing the total heat generated by the moles of CO2 absorbed.[10]
Solvent Degradation Studies
Objective: To assess the stability of the alkanolamine solvent under conditions simulating industrial operation.
Apparatus: A heated, stirred reactor capable of handling corrosive and potentially volatile compounds.
Procedure for Thermal Degradation:
-
The alkanolamine solution is heated to a high temperature (e.g., 120-150 °C) in a sealed reactor for an extended period.[8]
-
Samples are periodically withdrawn and analyzed to quantify the loss of the parent amine and the formation of degradation products.
-
Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly used for this analysis.[4]
Procedure for Oxidative Degradation:
-
The alkanolamine solution is exposed to a gas stream containing oxygen, often in the presence of CO2, at a specified temperature (e.g., 60 °C).[15]
-
The experimental setup is similar to the thermal degradation study, with the addition of a continuous gas feed.
-
The degradation of the amine and the formation of byproducts are monitored over time using appropriate analytical methods.[15]
Logical Workflow for Alkanolamine Evaluation
The following diagram illustrates a typical experimental workflow for the comparative evaluation of alkanolamines for CO2 absorption.
Caption: Experimental workflow for evaluating alkanolamine performance.
Conclusion
The selection of an alkanolamine for industrial CO2 absorption is a multifaceted decision that requires a thorough understanding of the trade-offs between various performance parameters. While MEA remains a benchmark due to its high reactivity, newer and blended amine solutions, including those with MDEA and AMP, offer significant advantages in terms of higher loading capacity and lower regeneration energy.[2][11] The detailed experimental protocols and comparative data presented in this guide are intended to provide researchers and scientists with the foundational knowledge to select and develop more efficient and robust carbon capture systems. Further research into novel solvent formulations and process optimization continues to be a critical area of investigation in the pursuit of more sustainable industrial practices.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. eprints.um.edu.my [eprints.um.edu.my]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. uknowledge.uky.edu [uknowledge.uky.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Comparative Study of the CO2 Absorption in Some Solvent-Free Alkanolamines and in Aqueous Monoethanolamine (MEA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
comparing diisopropanolamine and MDEA for selective gas sweetening
An Objective Comparison of Diisopropanolamine (DIPA) and MDEA for Selective Gas Sweetening
In the realm of natural gas processing and refinery operations, the removal of acid gases, primarily hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂), is a critical step to meet sales gas specifications, prevent corrosion, and comply with environmental regulations. This process, known as gas sweetening, often requires the selective removal of H₂S while allowing a significant portion of CO₂ to remain in the gas stream, a process termed selective sweetening. Among the various alkanolamines used for this purpose, this compound (DIPA) and N-methyldiethanolamine (MDEA) are prominent choices. This guide provides a detailed, objective comparison of their performance, supported by experimental data, for researchers, scientists, and process development professionals.
Mechanism of Action and Selectivity
The selectivity of an amine solvent towards H₂S over CO₂ is primarily dictated by its chemical structure and reaction kinetics.
-
This compound (DIPA) : As a secondary amine, DIPA can react directly with both H₂S and CO₂.[1] The reaction with H₂S is an instantaneous proton transfer reaction. The reaction with CO₂, however, proceeds through the formation of a carbamate (B1207046) intermediate, which is a relatively fast reaction.
-
N-Methyldiethanolamine (MDEA) : MDEA is a tertiary amine, and its nitrogen atom is sterically hindered.[2] This structural feature prevents it from reacting directly with CO₂ to form a carbamate.[2] Instead, the reaction between MDEA and CO₂ is a slower, indirect process that requires the hydration of CO₂ to carbonic acid, which then reacts with the amine.[3] In contrast, the reaction with H₂S is a direct and rapid acid-base reaction.[4] This significant difference in reaction rates is the basis for MDEA's high kinetic selectivity for H₂S.[2][4]
Performance Comparison: DIPA vs. MDEA
The choice between DIPA and MDEA for a specific application depends on a variety of performance parameters. The following table summarizes key quantitative data for these two amines.
| Performance Parameter | This compound (DIPA) | N-Methyldiethanolamine (MDEA) | Key Considerations |
| Amine Classification | Secondary Amine[5] | Tertiary Amine[6] | Affects reaction mechanism and selectivity.[2] |
| H₂S Selectivity | Moderately Selective[5] | Highly Selective[6][7][8] | MDEA's kinetic selectivity is a major advantage in applications requiring CO₂ slippage.[7] |
| Reaction with H₂S | Direct and fast[1] | Direct and instantaneous[4][9] | Both amines are effective at H₂S removal. |
| Reaction with CO₂ | Direct, forms carbamate (fast)[1] | Indirect, via hydration (slow)[3][9] | This is the primary reason for MDEA's higher selectivity. |
| Typical Concentration | 25-35 wt% | 30-50 wt%[6] | MDEA can be used at higher concentrations due to its lower vapor pressure and reduced corrosion potential.[10] |
| Acid Gas Loading | Lower | Higher[6] | Higher loading capacity in MDEA can lead to lower circulation rates and energy savings.[10] |
| Regeneration Energy | Higher | Lower[11] | MDEA's lower heat of reaction with acid gases contributes to reduced energy requirements for solvent regeneration.[11][12] |
| Corrosion Potential | Moderate | Low[6] | MDEA is known for its lower corrosivity (B1173158) compared to primary and secondary amines.[6] |
| Degradation | More susceptible to degradation | High resistance to thermal and chemical degradation[6][11] | MDEA's stability leads to lower solvent makeup rates. |
| COS and CS₂ Removal | Reacts with some COS directly[1] | Limited removal | DIPA may have an advantage where incidental removal of these sulfur compounds is desired.[13] |
Logical Comparison of DIPA and MDEA
The following diagram illustrates the key decision-making factors when choosing between DIPA and MDEA for selective gas sweetening.
Caption: Decision logic for selecting between MDEA and DIPA.
Experimental Protocols for Amine Performance Evaluation
A standardized experimental setup is crucial for the objective comparison of amine performance. The following protocol outlines a typical methodology.
Objective
To determine and compare the H₂S and CO₂ absorption capacity, selectivity, and regeneration efficiency of aqueous DIPA and MDEA solutions.
Materials and Equipment
-
Solvents : Aqueous solutions of DIPA (e.g., 30 wt%) and MDEA (e.g., 40 wt%).
-
Gases : Certified gas mixtures of H₂S and CO₂ in a carrier gas (e.g., N₂ or CH₄), pure N₂ for stripping.
-
Equipment :
-
Glass or stainless steel absorption column (packed or bubble column).
-
Rich amine flash tank.
-
Regeneration column (stripper) with a reboiler and condenser.
-
Pumps for circulating lean and rich amine solutions.
-
Mass flow controllers for precise gas flow rate management.
-
Temperature and pressure sensors.
-
Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and/or a flame photometric detector (FPD) for gas analysis.
-
Liquid sampling ports.
-
Analytical titration setup for determining acid gas loading in the amine solution.
-
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating amine performance.
Procedure
-
System Preparation : Prepare the desired weight percentage of the amine solution (DIPA or MDEA) in deionized water. Circulate the lean amine solution through the system to achieve the desired operating temperature (e.g., 40-50°C).[3]
-
Absorption :
-
Introduce the sour gas mixture at a known flow rate and composition into the bottom of the absorption column.
-
The lean amine solution is fed to the top of the column, flowing counter-current to the gas.
-
Allow the system to reach a steady state, which is confirmed by stable outlet gas concentrations.
-
Collect samples of the sweet gas exiting the top of the absorber and the rich amine solution from the bottom.[14]
-
-
Regeneration :
-
The rich amine solution is preheated and fed to the top of the stripping column.
-
The reboiler at the bottom of the stripper is heated (e.g., to 110-120°C) to provide the necessary heat to reverse the absorption reactions and vaporize water, which strips the acid gases from the amine.
-
The regenerated (lean) amine is cooled and recirculated back to the absorber.
-
Collect samples of the lean amine from the bottom of the stripper.
-
-
Analysis :
-
Analyze the inlet and outlet gas streams using a gas chromatograph to determine the concentrations of H₂S and CO₂.[14]
-
Determine the acid gas loading (moles of acid gas per mole of amine) in the rich and lean amine samples by titration.
-
-
Data Calculation :
-
Removal Efficiency (%) : ((Inlet Conc. - Outlet Conc.) / Inlet Conc.) * 100 for both H₂S and CO₂.
-
H₂S Selectivity : Ratio of the rate of H₂S absorption to the rate of CO₂ absorption.
-
Cyclic Capacity : Difference in acid gas loading between the rich and lean amine solutions.
-
Regeneration Energy : Measure the heat duty of the reboiler per unit of acid gas removed (e.g., kJ/kg of CO₂ equivalent).
-
Conclusion
Both DIPA and MDEA are effective solvents for gas sweetening, but their suitability depends on the specific process requirements.
MDEA is the superior choice for selective sweetening applications where the primary goal is to remove H₂S to very low levels while minimizing the co-absorption of CO₂.[7][15] Its kinetic selectivity, higher acid gas loading capacity, lower regeneration energy requirements, and lower corrosivity make it a more economical and efficient option in many modern gas treating plants.[6][10][11]
DIPA may be considered in scenarios where moderate selectivity is acceptable , or where the removal of other sulfur compounds like COS is also a consideration.[5][13] However, for applications demanding high H₂S selectivity and operational efficiency, MDEA has become the industry standard.[6][16] The experimental data consistently supports MDEA's advantages in terms of energy efficiency and selectivity, making it the preferred solvent for researchers and engineers aiming to optimize selective gas sweetening processes.
References
- 1. arab-oil-naturalgas.com [arab-oil-naturalgas.com]
- 2. sites.utexas.edu [sites.utexas.edu]
- 3. energy-resources.basf.com [energy-resources.basf.com]
- 4. aidic.it [aidic.it]
- 5. scribd.com [scribd.com]
- 6. atlantis-press.com [atlantis-press.com]
- 7. Comparative study of DEA and MDEA treatments of acid gas | Gas Processing & LNG [gasprocessingnews.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aidic.it [aidic.it]
- 11. re.public.polimi.it [re.public.polimi.it]
- 12. Exergy study of amine regeneration unit using diethanolamine in a refinery plant: A real start-up plant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arkema.com [arkema.com]
- 14. Amine Performance Evaluation — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 15. gasliquids.com [gasliquids.com]
- 16. scitepress.org [scitepress.org]
A Comparative Guide to the Validation of HPLC-UV Methods for Accurate Diisopropanolamine Measurement
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of diisopropanolamine (DIPA), a compound utilized in various industrial and pharmaceutical applications, is critical for quality control, process optimization, and safety assessment. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely employed analytical technique for this purpose. However, as this compound lacks a strong chromophore, direct UV detection is challenging, necessitating derivatization to enhance its detectability. This guide provides a comparative overview of a validated HPLC-UV method for this compound analysis, alongside alternative techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) and Ion Chromatography (IC). The performance of these methods is supported by experimental data to aid researchers in selecting the most suitable approach for their specific analytical needs.
Comparison of Analytical Methods
The selection of an analytical method for this compound quantification depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, GC-FID, and Ion Chromatography for this compound measurement.
| Parameter | HPLC-UV with FMOC-Cl Derivatization | Gas Chromatography (GC-FID) | Ion Chromatography (IC) |
| Linearity (R²) | > 0.999[1] | > 0.999[2] | > 0.998[3] |
| Accuracy (% Recovery) | 80 - 118%[1] | 98.0 - 102.0%[2] | Analyte dependent, typically within 80-120% |
| Precision (%RSD) | < 10.9%[1] | < 2.0%[2] | < 2.3%[4] |
| Limit of Detection (LOD) | ~100 µg/L (in water)[5] | ~0.03 µg/mL[2] | Analyte and matrix dependent |
| Limit of Quantification (LOQ) | Not explicitly stated, typically 3x LOD | ~0.1 µg/mL[2] | Analyte and matrix dependent |
| Specificity | High, dependent on chromatographic separation of derivatives | High, with appropriate column selection[2] | High, based on ion-exchange mechanism |
| Derivatization Required | Yes (e.g., FMOC-Cl)[5] | No | No |
| Primary Applications | Aqueous and soil samples, pharmaceutical analysis | Volatile amines in pharmaceutical ingredients[6] | Ionic species in aqueous solutions, industrial waters[3][4] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods.
HPLC-UV Method with FMOC-Cl Derivatization
This method is suitable for the analysis of this compound in aqueous and soil samples and requires a pre-column derivatization step to enable UV detection.[5]
a. Sample Preparation and Derivatization:
-
For water samples, filter the sample through a 0.45 µm syringe filter.[5]
-
For soil samples, perform a suitable extraction, such as refluxing with 0.01 N HCl.[5]
-
In a vial, mix 0.5 mL of the filtered sample extract with 25 µL of borate (B1201080) buffer (pH 9.5).[5]
-
Add 100 µL of a 2.5 mmol 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) solution in acetonitrile (B52724).[5]
-
Incubate the mixture at a slightly elevated temperature for approximately 30 minutes.[5]
-
Stop the reaction by adding 10 µL of 30% HCl.[5]
-
Vortex the solution before injection into the HPLC system.[5]
b. HPLC-UV Conditions:
-
Column: Octadecylsilyl (C18) reverse-phase column.[5]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typically employed.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at 265 nm.[7]
-
Column Temperature: 50°C.[7]
Gas Chromatography (GC-FID) Method
GC-FID is a robust technique for the analysis of volatile amines and is particularly useful for determining residual amines in active pharmaceutical ingredients.[6]
a. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as acetonitrile.
-
Dilute the stock solution to prepare calibration standards at desired concentrations (e.g., ranging from 3 µg/mL to 8 µg/mL).[6]
-
Dissolve the sample in the chosen diluent to a known concentration.[6]
b. GC-FID Conditions:
-
Column: Agilent CP-Volamine column or equivalent amine-specific column.[2][6]
-
Carrier Gas: Helium or Hydrogen.[2]
-
Inlet Temperature: 250°C.[2]
-
Detector Temperature: 300°C.[2]
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp up to 240°C at a rate of 20°C/min, and hold for 5 minutes.[2]
-
Injection Volume: 1 µL.[2]
Ion Chromatography (IC) Method
Ion chromatography is a powerful technique for the separation and quantification of ionic species, including protonated amines, in various matrices, especially industrial waters.[3]
a. Sample Preparation:
-
Dilute the sample with deionized water to bring the analyte concentration within the calibration range. For highly concentrated samples, a dilution factor of 1,000-fold or more may be necessary.[4]
-
Filter the diluted sample through a 0.2 µm filter if particulates are present.[3]
b. IC Conditions:
-
Column: Thermo Scientific Dionex IonPac CS20 cation-exchange column or equivalent.[4]
-
Eluent: Isocratic elution with an acidic eluent such as 35 mM Methanesulfonic acid (MSA).[3]
-
Flow Rate: 0.25 mL/min.[3]
-
Injection Volume: 2.5 µL.[3]
-
Detection: Suppressed conductivity detection.[3]
Methodology and Validation Workflows
The following diagrams illustrate the general workflow for the HPLC-UV method with derivatization and the logical steps involved in the validation of an analytical method.
HPLC-UV analysis workflow with pre-column derivatization.
Logical workflow for analytical method validation.
References
- 1. Rapid and efficient high-performance liquid chromatography-ultraviolet determination of total amino acids in protein isolates by ultrasound-assisted acid hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. Alkanolamine Determination by Ion Chromatography Enhanced Technology [thermofisher.com]
- 5. www2.gov.bc.ca [www2.gov.bc.ca]
- 6. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination Method for Mono- and Diethanolamine in Workplace Air by High-performance Liquid Chromatography [jstage.jst.go.jp]
Diisopropanolamine (DIPA) vs. Triisopropanolamine (TIPA): A Comparative Guide for Cement Additives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Diisopropanolamine (DIPA) and Triisopropanolamine (B86542) (TIPA), two common alkanolamine additives used to enhance the performance of cement. The comparison is supported by experimental data on their effects on cement hydration, setting time, and mechanical strength. Detailed experimental protocols and mechanistic diagrams are included to provide a comprehensive understanding for research and development applications. While data on this compound (DIPA) is less prevalent in recent literature, this guide synthesizes available information and draws comparisons with closely related and extensively studied alkanolamines like Diethanolisopropanolamine (DEIPA) to provide a thorough analysis.
Performance Comparison: DIPA vs. TIPA
Alkanolamines are crucial in cement and concrete technology, acting as grinding aids and performance enhancers.[1] TIPA is well-known for significantly improving the later-age strength of cement, while its effect on early-age strength is less pronounced.[2][3] Newer generation alkanolamines, structurally similar to DIPA, such as Diethanolisopropanolamine (DEIPA), have been developed to enhance both early and late-age compressive strengths.[2][4]
Effect on Compressive Strength
The primary function of these additives is to improve the mechanical properties of the final concrete product. TIPA is recognized for its ability to enhance later-age strength (28 days and beyond) by promoting the hydration of the ferrite (B1171679) phase (C4AF) in cement clinker.[2][5][6] In contrast, additives like DEIPA, which shares structural similarities with DIPA, are reported to improve both 3-day and 28-day strength, making them more versatile.[2][4] This dual benefit is attributed to their ability to promote the hydration of both aluminate and ferrite phases.[6]
Table 1: Comparative Effect of Alkanolamines on Compressive Strength of Cement Mortar
| Additive (Dosage) | 1-Day Strength (MPa) | % Change vs. Control | 3-Day Strength (MPa) | % Change vs. Control | 7-Day Strength (MPa) | % Change vs. Control | 28-Day Strength (MPa) | % Change vs. Control | Reference |
| Control (No Additive) | - | - | - | - | - | - | - | - | |
| TIPA (0.05%) | 12.8 | -7% | - | - | - | - | - | - | [2] |
| TIPA (0.1%) | 12.0 | -13% | - | - | - | - | - | - | [2] |
| TIPA (1%) at 5°C | 1.96x Control | +96% | 1.79x Control | +79% | 1.60x Control | +60% | 1.10x Control | +10% | [7][8] |
| DEIPA (0.05%) | - | - | 21.1 | +16.5% | 31.8 | +24.2% | - | - | [9] |
| Combined (TIPA+TEA) | 1.24x Control | +24.21% | - | - | - | - | - | - | [1] |
Note: Data is compiled from multiple sources with varying cement types and testing conditions. Direct comparison should be made with caution. "Control" refers to the cement mortar without any additive.
Effect on Setting Time
The setting time of cement is a critical parameter for its application in construction.[10][11] Alkanolamines can influence both the initial and final setting times.[12][13] Studies conducted at low temperatures (5°C) have shown that TIPA can shorten both the initial and final setting times of cement paste, which is beneficial for cold-weather concreting.[7][8]
Table 2: Effect of TIPA on Setting Time of Cement Paste at 5°C
| Additive | Initial Setting Time (min) | Final Setting Time (min) | Reference |
| Control | 465 | 580 | [7] |
| TIPA (1%) | 350 | 455 | [7] |
Effect on Cement Hydration
The performance enhancement by these additives is rooted in their influence on the cement hydration process. Isothermal calorimetry data shows that TIPA can shorten the induction period and advance the acceleration period of cement hydration, leading to a higher rate of heat release, especially under low-temperature conditions.[7][8] TIPA primarily accelerates the hydration of the ferrite phase (C4AF).[6] In contrast, DEIPA and EDIPA promote the hydration of both aluminate and ferrite phases and catalyze the conversion of ettringite (AFt) to monosulfate (AFm).[5][6] This broader action on cement phases contributes to their effectiveness in enhancing both early and late strength.[14]
The mechanism for TIPA involves the formation of complexes with ferric ions (Fe³⁺), which facilitates their transport through the aqueous phase and promotes the dissolution of C4AF.[1][5] This leads to an increased formation of hydration products that contribute to late-age strength.
Mechanisms of Action and Experimental Workflows
The following diagrams illustrate the proposed chemical mechanisms and a typical experimental workflow for evaluating cement additives.
Caption: Proposed Mechanism of Alkanolamines in Cement Hydration.
Caption: Experimental Workflow for Cement Additive Evaluation.
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure reliability and reproducibility.
Compressive Strength Test
This test evaluates the mechanical strength of the hardened cement mortar or concrete.
-
Standard: ASTM C39 / C109 (for cylindrical and cubical specimens, respectively).
-
Procedure:
-
Mortar or concrete specimens (typically 50mm cubes or 100x200mm cylinders) are cast from a mix with a specified water-to-cement ratio and additive dosage.[15]
-
Specimens are cured under standard conditions (e.g., 20 ± 2 °C and ≥95% relative humidity) for specified periods (e.g., 1, 3, 7, 28 days).[15][16]
-
After curing, the specimens are placed in a compression testing machine and loaded at a constant rate until failure.
-
The compressive strength is calculated by dividing the maximum load by the cross-sectional area of the specimen.[15]
-
Setting Time Test
This test determines the time required for cement paste to transition from a plastic to a solid state.[10]
-
Standard: ASTM C191.
-
Apparatus: Vicat Apparatus.
-
Procedure:
-
A cement paste of standard consistency is prepared.
-
Initial Set: The time elapsed from the moment water is added to the cement until a 1-mm Vicat needle penetrates the paste to a point 5 ± 1 mm from the bottom is recorded as the initial setting time.[11][13]
-
Final Set: The time elapsed until the needle no longer leaves a visible impression on the surface of the paste is recorded as the final setting time.[11][13]
-
Isothermal Calorimetry
This technique measures the heat flow associated with the cement hydration reactions as a function of time, providing insights into the kinetics of the process.[17][18][19]
-
Standard: ASTM C1679.
-
Procedure:
-
A precise amount of cement and water (and additive) are mixed, often externally, and quickly placed into a sample vial.[20]
-
The vial is sealed and inserted into an isothermal calorimeter maintained at a constant temperature (e.g., 25°C).
-
The instrument records the heat released from the sample over time, typically for 48 to 72 hours.
-
The resulting heat flow curve reveals key stages of hydration: initial dissolution, induction period, acceleration, and deceleration.[17][19]
-
Microstructural Analysis
-
X-Ray Diffraction (XRD): Used to identify and quantify the crystalline phases present in the hardened cement paste, including unhydrated clinker minerals and various hydration products like ettringite (AFt), monosulfate (AFm), and portlandite (Ca(OH)₂).
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the microstructure of the hardened paste. It allows for the morphological characterization of hydration products, such as the fibrous C-S-H gel, and observation of the pore structure.
Conclusion
Both this compound (DIPA) and Triisopropanolamine (TIPA) are effective cement additives, but their primary benefits differ.
-
TIPA is a well-established additive that excels at enhancing late-age compressive strength by specifically promoting the hydration of the ferrite phase.[2][6] It can also act as a setting accelerator, particularly at low temperatures.[7][8] However, it may not improve or can even slightly reduce early-age strength.[2]
-
While direct data for DIPA is limited, related compounds like DEIPA demonstrate a more balanced performance, improving both early and late-age strength .[4] This is attributed to their ability to accelerate the hydration of both aluminate and ferrite phases.[6]
References
- 1. storage.googleapis.com [storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. bisleyinternational.com [bisleyinternational.com]
- 4. Comparison of triethanolamine, triisopropanolamine and diethanol monoisopropanolamine - SHIJIAZHUANG CITY HORIZON CHEMICAL INDUSTRY CO.,LTD [horizonadmixtures.com]
- 5. daneshyari.com [daneshyari.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Triisopropanolamine on the Compressive Strength and Early Hydration of Cement at Low Temperature | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. bangurcement.com [bangurcement.com]
- 11. Initial and Final Setting Time of Cement and Concrete| UltraTech Cement [ultratechcement.com]
- 12. quora.com [quora.com]
- 13. mjbuildingsolutions.com [mjbuildingsolutions.com]
- 14. researchgate.net [researchgate.net]
- 15. nrmca.org [nrmca.org]
- 16. The Use of Slag, Biochar, and Hydrochar as Potential Concrete Additives: Effects on Compressive Strength and Spalling Resistance Before and After Fire Exposure | MDPI [mdpi.com]
- 17. intrans.iastate.edu [intrans.iastate.edu]
- 18. tainstruments.com [tainstruments.com]
- 19. m.youtube.com [m.youtube.com]
- 20. d2zo35mdb530wx.cloudfront.net [d2zo35mdb530wx.cloudfront.net]
A Comparative Guide to the Performance of Secondary Amines in CO2 Capture Processes
For Researchers, Scientists, and Drug Development Professionals
The landscape of carbon capture technology is continually evolving, with a significant focus on optimizing solvent-based processes. Among the various amine-based solvents, secondary amines represent a critical class, offering a balance between the high reactivity of primary amines and the superior capacity and lower regeneration energy of tertiary amines. This guide provides an objective comparison of the performance of prominent secondary amines used in CO2 capture, supported by experimental data, detailed methodologies, and visual representations of key processes.
Performance Comparison of Secondary Amines
The efficacy of an amine solvent in CO2 capture is determined by several key performance indicators. The following table summarizes quantitative data for common secondary amines, providing a clear comparison of their CO2 absorption capacity, absorption rate, heat of absorption, and stability against degradation.
| Amine | CO2 Absorption Capacity (mol CO2/mol amine) | CO2 Absorption Rate (mol·m⁻²·s⁻¹) | Heat of Absorption (kJ/mol CO2) | Degradation Rate | Key Characteristics |
| Diethanolamine (DEA) | ~0.5 - 0.8 | Intermediate | ~80 - 100 | Moderate thermal and oxidative degradation | A benchmark secondary amine, but prone to degradation and forming irreversible degradation products. |
| Piperazine (PZ) | ~0.8 - 1.0 | High | ~75 - 90 | Relatively high resistance to thermal and oxidative degradation.[1] | Often used as a promoter in blends with tertiary amines due to its fast kinetics and high stability.[2][3] Its cyclic structure contributes to its stability.[1][4] |
| Hindered Amines (e.g., derivatives of piperidine) | Variable, can be high | Fast | Generally lower than unhindered amines | High stability | Designed to have high steric hindrance around the nitrogen atom, which can lead to lower energy requirements for regeneration.[4][5] |
Experimental Protocols
The data presented in this guide are derived from a variety of experimental setups. Below are detailed methodologies for key experiments cited in the literature for evaluating the performance of secondary amines.
CO2 Absorption/Desorption Performance
Objective: To determine the CO2 absorption capacity and the rate of absorption and desorption.
Apparatus: A gas scrubbing test apparatus, typically consisting of a gas inlet for a CO2/N2 mixture, a temperature-controlled absorption column (e.g., a bubble column or a wetted wall column), a gas outlet connected to a CO2 analyzer, and a regeneration unit (stripper) for desorption studies.[6][7][8]
Procedure:
-
An aqueous solution of the secondary amine at a specific concentration (e.g., 30 wt%) is prepared and loaded into the absorption column.[6][7]
-
The amine solution is heated to a controlled absorption temperature (e.g., 40°C).[9][10]
-
A simulated flue gas with a known CO2 concentration (e.g., 15% v/v) is passed through the amine solution at a constant flow rate.[11][12]
-
The CO2 concentration in the outlet gas is continuously monitored using a CO2 analyzer. The amount of CO2 absorbed is calculated by the difference in CO2 concentration between the inlet and outlet gas streams over time.[6]
-
For desorption, the CO2-rich amine solution is transferred to the stripper and heated to a higher temperature (e.g., 100-120°C) to release the captured CO2.[13]
-
The amount of CO2 released is measured to determine the cyclic capacity and regeneration efficiency.
Measurement of Heat of Absorption
Objective: To quantify the heat released during the CO2 absorption reaction, which is a critical parameter for calculating the energy required for solvent regeneration.
Apparatus: A reaction calorimeter.
Procedure:
-
A known volume and concentration of the amine solution are placed in the reaction calorimeter and brought to a constant temperature.
-
A controlled flow of CO2 is introduced into the solution.
-
The temperature change of the solution is precisely measured as the reaction proceeds.
-
The heat of absorption is calculated from the temperature increase, the mass of the solution, and the specific heat capacity of the solution.[6][7]
Degradation Studies (Thermal and Oxidative)
Objective: To assess the stability of the secondary amine under conditions representative of industrial CO2 capture processes.
Apparatus: A sealed, temperature-controlled reactor, often equipped with a gas inlet for introducing oxygen or simulated flue gas.
Procedure:
-
The amine solution is placed in the reactor.
-
For thermal degradation: The reactor is heated to a high temperature (e.g., 120-150°C) for an extended period in an inert atmosphere (e.g., N2).[14]
-
For oxidative degradation: The amine solution is heated to a moderate temperature (e.g., 50-70°C) and exposed to a continuous flow of a gas containing oxygen.[13][15]
-
Samples of the amine solution are taken at regular intervals and analyzed using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the parent amine and identify and quantify degradation products.[15]
Visualizing Key Processes
To better understand the chemical interactions and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The chemical bonds created on our carbon capture journey - CSIRO [csiro.au]
- 5. publications.ieaghg.org [publications.ieaghg.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. researchinventy.com [researchinventy.com]
- 11. researchgate.net [researchgate.net]
- 12. Selection of Mixed Amines in the CO2 Capture Process [mdpi.com]
- 13. Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Identification and Validation of Diisopropanolamine: FTIR Spectroscopy vs. Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fourier Transform Infrared (FTIR) spectroscopy with alternative chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the identification and quantitative validation of diisopropanolamine (DIPA). This document is intended to assist researchers and professionals in selecting the most suitable analytical technique for their specific needs, supported by experimental data and detailed methodologies.
Introduction to Analytical Techniques for this compound (DIPA)
This compound (DIPA) is a versatile chemical intermediate used in a wide range of applications, including pharmaceuticals, personal care products, and industrial processes.[1] Accurate identification and quantification of DIPA are crucial for quality control, formulation development, and regulatory compliance. The primary analytical techniques for this purpose include FTIR spectroscopy, HPLC, and GC.
-
FTIR Spectroscopy: A rapid, non-destructive technique that provides information about the chemical bonds and functional groups within a molecule.[2] It is highly effective for the identification of DIPA by matching its unique infrared spectrum to a reference. While primarily a qualitative tool, FTIR can be adapted for quantitative analysis.[3]
-
High-Performance Liquid Chromatography (HPLC): A powerful separation technique used to identify and quantify components in a liquid mixture.[2] For a small, basic molecule like DIPA, which lacks a strong UV chromophore, derivatization is often necessary to enhance detection.[4]
-
Gas Chromatography (GC): A robust technique for separating and analyzing volatile compounds.[5] Given that DIPA is a volatile amine, GC with a Flame Ionization Detector (GC-FID) is a highly suitable method for its quantification.[5]
Comparison of Analytical Methods
The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended purpose of the analysis (qualitative vs. quantitative). The following table summarizes the key performance characteristics of FTIR, HPLC, and GC for the analysis of DIPA.
| Parameter | FTIR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC-FID) |
| Primary Use | Identification, Qualitative Analysis, Process Monitoring | Quantitative Analysis, Purity Determination | Quantitative Analysis, Residual Solvent Analysis |
| Sample Throughput | High (seconds to minutes per sample) | Moderate (minutes per sample) | Moderate (minutes per sample) |
| Sample Preparation | Minimal to none for liquids and solids | Often requires derivatization, filtration, and dilution[4] | Dilution in a suitable solvent[5] |
| Specificity | Moderate to High (fingerprint region is unique) | High (with appropriate column and detector) | High (with appropriate column selection)[5] |
| Sensitivity (LOD/LOQ) | Generally lower than chromatographic methods | High (can be improved with derivatization and sensitive detectors) | High (LOD ~0.03 µg/mL for similar amines)[4] |
| Linearity (R²) | Good (typically >0.99 with proper calibration) | Excellent (typically >0.999) | Excellent (typically >0.999)[4] |
| Accuracy (% Recovery) | Dependent on calibration and matrix effects | High (typically 98-102%) | High (typically 98-102%)[4] |
| Precision (%RSD) | < 5% | < 2.0%[4] | < 2.0%[4] |
| Cost (Instrument) | Low to Moderate | Moderate to High | Moderate |
| Solvent Consumption | Low to None | High | Low |
| Key Advantages | Speed, ease of use, non-destructive, low cost | High accuracy and precision, well-established for quantification | High sensitivity and specificity for volatile amines, robust |
| Key Disadvantages | Lower sensitivity, potential for matrix interference in complex samples[3] | Requires method development, potential for issues with retaining small basic molecules, may require derivatization[4] | Limited to volatile and thermally stable compounds |
Experimental Protocols
3.1.1. Qualitative Identification of DIPA
-
Instrumentation: A Fourier Transform Infrared Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: For liquid DIPA, place a single drop directly onto the ATR crystal. For solid DIPA, ensure good contact between the solid sample and the ATR crystal by applying pressure.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Place the DIPA sample on the crystal and collect the sample spectrum.
-
Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
-
Data Analysis: Compare the acquired spectrum with a reference spectrum of DIPA. The presence of characteristic absorption bands, such as those for O-H, N-H, and C-N stretching, will confirm the identity of the substance.[6]
3.1.2. Development and Validation of a Quantitative FTIR Method
-
Principle: Based on Beer-Lambert Law, the absorbance of a specific peak in the FTIR spectrum is directly proportional to the concentration of the analyte.
-
Methodology:
-
Selection of Analytical Band: Identify a unique and well-resolved absorption band in the DIPA spectrum that is free from interference from the matrix or solvent.
-
Preparation of Standards: Prepare a series of calibration standards of DIPA in a suitable infrared-transparent solvent (e.g., a non-polar organic solvent) or a relevant matrix at known concentrations.
-
Data Acquisition: Record the FTIR spectra of the calibration standards and the unknown sample under the same conditions.
-
Calibration Curve: Plot the absorbance of the selected analytical band against the concentration of the standards. Perform a linear regression to obtain the calibration curve. A correlation coefficient (R²) of >0.99 is desirable.
-
Quantification of Unknown: Measure the absorbance of the analytical band in the unknown sample and determine its concentration using the calibration curve.
-
-
Validation Parameters (based on ICH guidelines):
-
Linearity: Establish a linear relationship between absorbance and concentration over a defined range.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known amounts of DIPA at different concentration levels.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
-
Specificity: Ensure that the signal is from DIPA and not from any interfering components.
-
The following protocol is adapted from a method for the analysis of DIPA in water and soil samples and requires derivatization to enhance UV or fluorescence detection.[4]
-
Instrumentation: An HPLC system with a UV or fluorescence detector and a C18 reverse-phase column.
-
Reagents:
-
Borate (B1201080) buffer (pH 9.5)
-
9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) derivatizing agent (2.5 mmol in acetonitrile)
-
30% Hydrochloric acid
-
-
Sample Preparation and Derivatization:
-
Transfer 0.50 mL of the filtered sample extract into a vial.
-
Add 25 µL of borate buffer.
-
Add 100 µL of FMOC-Cl solution.
-
Incubate at a low heat for approximately 30 minutes.
-
After incubation, add 10 µL of 30% HCl and vortex.
-
-
Chromatographic Conditions:
-
Column: Octadecylsilyl (C18) reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) is typically used.
-
Detection: UV or fluorescence detector, with wavelengths optimized for the FMOC-DIPA derivative.
-
-
Calibration: Prepare and derivatize a series of DIPA standards in the same manner as the samples to construct a calibration curve.
This protocol is based on a validated method for the analysis of volatile amines and is highly suitable for DIPA.[5]
-
Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: Agilent J&W CP-Volamine (30m x 0.32mm, 5.0µm film thickness) or an equivalent amine-specific column.[5]
-
Carrier Gas: Helium or Hydrogen.
-
Inlet Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation from other volatile components.
-
-
Sample Preparation:
-
Prepare a stock solution of DIPA in a suitable solvent (e.g., acetonitrile).
-
Prepare working standards by diluting the stock solution.
-
Dissolve the sample containing DIPA in the same solvent.
-
-
Calibration and Quantification:
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample and determine the concentration of DIPA from the calibration curve.
-
-
Validation: Validate the method for linearity, accuracy, precision, LOD, and LOQ as per ICH guidelines.
Visualizations
Caption: Workflow for DIPA analysis using FTIR spectroscopy.
References
- 1. rockymountainlabs.com [rockymountainlabs.com]
- 2. richmondscientific.com [richmondscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. agilent.com [agilent.com]
Characterizing Diisopropanolamine Reaction Products: A Comparative Guide to 13C NMR Analysis
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of diisopropanolamine derivatives, robust analytical techniques are paramount for ensuring product identity, purity, and quality. Among the array of spectroscopic methods, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for the unambiguous structural elucidation of reaction products. This guide provides a comparative overview of 13C NMR analysis for characterizing the products of this compound reactions, supported by experimental data and protocols, and contrasted with alternative analytical methods.
This compound (DIPA), a versatile secondary amine and diol, serves as a key building block in the synthesis of a wide range of compounds, including amides, esters, and heterocyclic systems like oxazolidines. The characterization of these products is crucial for understanding reaction outcomes and ensuring the desired molecular structure has been obtained. 13C NMR spectroscopy offers a direct and detailed window into the carbon framework of these molecules, providing invaluable information for structural confirmation.
13C NMR Spectral Data for this compound and Its Derivatives
A thorough understanding of the 13C NMR spectrum of the starting material, this compound, is fundamental for interpreting the spectra of its reaction products. The key to 13C NMR analysis lies in the chemical shift (δ), which is highly sensitive to the local electronic environment of each carbon atom.
Table 1: 13C NMR Chemical Shifts of this compound and Representative Reaction Products
| Compound/Carbon Atom | This compound (CDCl₃)[1] | N,N-bis(2-hydroxypropyl)amide (Illustrative) | Oxazolidine (B1195125) from DIPA & Formaldehyde (Illustrative) |
| -CH(OH)- | ~66-68 ppm | ~65-67 ppm | ~63-65 ppm (ring) & ~75-77 ppm (ring) |
| -CH₂-N- | ~55-57 ppm | ~50-53 ppm | ~58-60 ppm (ring) |
| -CH₃ | ~20-22 ppm | ~18-20 ppm | ~17-19 ppm |
| C=O (Amide) | - | ~170-175 ppm | - |
| N-CH₂-O (Oxazolidine) | - | - | ~85-90 ppm |
Note: Illustrative data for the amide and oxazolidine are based on typical chemical shift ranges for these functional groups and may vary depending on the specific substituents and solvent conditions.
Experimental Protocol: 13C NMR Analysis
A standardized protocol is essential for obtaining high-quality and reproducible 13C NMR data.
Objective: To acquire a proton-decoupled 13C NMR spectrum of a this compound reaction product for structural characterization.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Sample of the this compound reaction product (5-20 mg)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified reaction product in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the carbon probe.
-
-
Acquisition Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration.
-
-
Processing:
-
Apply an exponential window function to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Baseline correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm or to the residual solvent signal.
-
Visualization of the Analytical Workflow
The logical flow of characterizing this compound reaction products using 13C NMR can be visualized as follows:
Comparison with Alternative Analytical Techniques
While 13C NMR is a powerful tool for structural elucidation, other analytical techniques provide complementary information and may be more suitable for specific analytical goals, such as reaction monitoring or quantification.
Table 2: Comparison of Analytical Techniques for this compound Reaction Products
| Technique | Principle | Advantages | Limitations |
| 13C NMR Spectroscopy | Measures the absorption of radiofrequency waves by 13C nuclei in a magnetic field, providing information on the carbon skeleton. | Provides detailed structural information, including the number and type of carbon environments. Essential for unambiguous structure determination. | Relatively low sensitivity, requiring higher sample concentrations or longer acquisition times. Not ideal for rapid screening or quantification without careful calibration. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups. | Fast, non-destructive, and requires minimal sample preparation. Excellent for monitoring the appearance/disappearance of key functional groups (e.g., C=O in amides, disappearance of N-H). | Provides limited structural information beyond functional groups. Spectra can be complex and overlapping in mixtures. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. | Excellent for determining the purity of the product, quantifying components in a mixture, and monitoring reaction progress. Can be coupled with mass spectrometry (HPLC-MS) for mass identification.[2] | Does not provide direct structural information of unknown compounds. Requires method development and reference standards for quantification. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions, providing information on molecular weight and fragmentation patterns. | High sensitivity, provides accurate molecular weight information, and can be used to deduce structural fragments. | Isomers may not be distinguishable by mass alone. Does not provide detailed information on the carbon skeleton connectivity. |
Signaling Pathway and Logical Relationships
The process of selecting an analytical technique for characterizing this compound reaction products can be represented as a decision-making pathway.
References
toxicological profile comparison between diisopropanolamine and diethanolamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles of diisopropanolamine (DIPA) and diethanolamine (B148213) (DEA), two alkanolamines with broad applications in industrial and consumer products. The following sections detail their effects across various toxicological endpoints, supported by experimental data and methodologies, to assist in informed decision-making and risk assessment.
Executive Summary
This compound and diethanolamine, while structurally similar, exhibit distinct toxicological profiles. Generally, DEA appears to present a greater systemic toxicity concern, particularly regarding carcinogenicity and reproductive effects, based on extensive studies. DIPA, on the other hand, demonstrates a lower acute toxicity profile but is a notable eye irritant. This guide will delve into the specifics of their toxicological characteristics.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative toxicological data for DIPA and DEA.
Table 1: Acute Toxicity
| Endpoint | This compound (DIPA) | Diethanolamine (DEA) |
| Oral LD50 (Rat) | >2000 - 4765 mg/kg bw[1][2][3] | ~780 - 1820 mg/kg bw[4][5][6] |
| Dermal LD50 (Rabbit) | 8000 mg/kg bw[2] | Data not readily available |
| Dermal LD50 (Rat) | >2000 mg/kg bw[7] | No data available |
Table 2: Skin and Eye Irritation
| Endpoint | This compound (DIPA) | Diethanolamine (DEA) |
| Skin Irritation (Rabbit) | Non-irritating to mildly irritating[7][8][9] | Skin irritant[5][6][10] |
| Eye Irritation (Rabbit) | Severe irritant[7][11] | Causes serious eye damage[5][6][10] |
Table 3: Sensitization
| Endpoint | This compound (DIPA) | Diethanolamine (DEA) |
| Skin Sensitization | Not considered a skin sensitizer (B1316253) in human studies at 2%[11] | Not classified as a skin sensitizer in some studies, though cases of occupational sensitization have been reported[6][9] |
Table 4: Genotoxicity
| Assay | This compound (DIPA) | Diethanolamine (DEA) |
| Ames Test (Bacterial Reverse Mutation) | Negative | Negative[4] |
| In Vitro Mammalian Chromosomal Aberration | Data not readily available | Negative in Chinese hamster ovary cells[4] |
| In Vitro Mammalian Cell Gene Mutation | Data not readily available | Negative in mouse lymphoma cells[4] |
| In Vivo Micronucleus Test (Mouse) | Data not readily available | Negative in peripheral blood erythrocytes after dermal exposure[4] |
Table 5: Carcinogenicity
| Species | This compound (DIPA) | Diethanolamine (DEA) |
| Rat (Dermal) | No data available | No evidence of carcinogenic activity[10][12] |
| Mouse (Dermal) | No data available | Clear evidence of carcinogenic activity (liver and kidney tumors)[10][12] |
Table 6: Reproductive and Developmental Toxicity
| Endpoint | This compound (DIPA) | Diethanolamine (DEA) |
| Reproductive Toxicity | No adverse effects on reproductive organs in repeated dose studies[8][9] | Suspected of damaging fertility; testicular effects observed in animal studies[6] |
| Developmental Toxicity (Rat) | No maternal or developmental effects observed up to 1000 mg/kg/day[8][9] | Developmental effects observed, but often secondary to maternal toxicity[13] |
Experimental Protocols
Detailed methodologies for key toxicological assessments are outlined below. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (Based on OECD Guideline 420)
-
Test Species: Typically Wistar rats.
-
Administration: A single dose of the test substance is administered by oral gavage.
-
Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.
-
Data Collection: Body weight is recorded weekly. A gross necropsy is performed on all animals at the end of the study.
-
Endpoint: The LD50 (the dose estimated to cause mortality in 50% of the test animals) is calculated.
Skin Irritation (Based on OECD Guideline 404)
-
Test Species: Albino rabbits.
-
Application: A 0.5 mL (liquid) or 0.5 g (solid) sample of the test substance is applied to a small patch of shaved skin.
-
Exposure: The patch is covered with a semi-occlusive dressing for 4 hours.
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The reactions are scored based on a standardized scale.
Eye Irritation (Based on OECD Guideline 405)
-
Test Species: Albino rabbits.
-
Application: A 0.1 mL (liquid) or 0.1 g (solid) sample of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.
-
Scoring: Ocular lesions are scored according to a standardized system to determine the irritation potential.
Bacterial Reverse Mutation Assay (Ames Test; based on OECD Guideline 471)
-
Test System: Strains of Salmonella typhimurium and Escherichia coli with preexisting mutations that render them unable to synthesize an essential amino acid (e.g., histidine).
-
Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).
-
Endpoint: The number of revertant colonies (bacteria that have undergone a reverse mutation and can now synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
In Vitro Mammalian Chromosomal Aberration Test (Based on OECD Guideline 473)
-
Test System: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human lymphocytes.
-
Procedure: The cells are exposed to the test substance at various concentrations, with and without metabolic activation. The cells are then treated with a substance to arrest them in metaphase.
-
Analysis: The chromosomes are examined microscopically for structural aberrations (e.g., breaks, gaps, exchanges).
-
Endpoint: A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the frequency of cells with chromosomal aberrations.
Carcinogenicity Bioassay (Based on NTP TR-478 for DEA)
-
Test Species: F344/N rats and B6C3F1 mice.
-
Administration: Dermal application of the test substance in a suitable vehicle (e.g., 95% ethanol) for 2 years.
-
Dose Groups: Multiple dose groups and a vehicle control group.
-
Observations: Animals are monitored for clinical signs of toxicity and the development of tumors.
-
Endpoint: A complete histopathological examination of all major tissues and organs is performed to identify neoplastic and non-neoplastic lesions.
Mandatory Visualizations
General Workflow for In Vivo Toxicity Testing
Caption: A generalized workflow for conducting in vivo toxicological studies.
Signaling Pathway: Postulated Mechanism of DEA-Induced Carcinogenicity
Caption: Postulated non-genotoxic mechanism for DEA-induced carcinogenicity in mice.
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. search.library.doc.gov [search.library.doc.gov]
- 3. x-cellr8.com [x-cellr8.com]
- 4. TR-478: Diethanolamine (111-42-2) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 5. View Attachment [cir-reports.cir-safety.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. oecd.org [oecd.org]
- 9. Repeated dose toxicity and developmental toxicity of this compound to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Abstract for TR-478 [ntp.niehs.nih.gov]
- 11. cir-safety.org [cir-safety.org]
- 12. criver.com [criver.com]
- 13. Developmental toxicity of diethanolamine applied cutaneously to CD rats and New Zealand White rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Biodegradability of Diisopropanolamine in Environmental Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biodegradability of diisopropanolamine (DIPA) and its common alternatives, monoethanolamine (MEA) and triethanolamine (B1662121) (TEA). The information presented is intended to assist researchers in making informed decisions regarding the environmental fate of these chemical compounds. The data is compiled from various environmental studies and standardized testing protocols.
Quantitative Biodegradability Data
The following table summarizes the available data on the ready biodegradability of DIPA, MEA, and TEA. "Ready biodegradability" is a stringent classification indicating that a substance will undergo rapid and ultimate degradation in the environment. Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to determine this.
| Compound | Test Method | Result | Interpretation |
| This compound (DIPA) | Screening studies using sewage sludge | Does not biodegrade readily | Not readily biodegradable under these specific test conditions. However, other studies have shown that DIPA can be consumed by microorganisms under both aerobic and anaerobic conditions, suggesting it is inherently biodegradable. |
| Monoethanolamine (MEA) | OECD Ready Biodegradability Tests | Meets criteria | Readily biodegradable. Studies have shown MEA is successfully biodegraded under both aerobic and anaerobic conditions, even at high concentrations.[1] |
| Triethanolamine (TEA) | OECD 301E | 96% degradation after 19 days | Readily biodegradable. |
| All three ethanolamine (B43304) homologues | OECD Ready Biodegradability Tests | Meet criteria | All three compounds (MEA, Diethanolamine, and TEA) have been shown to be readily biodegradable in independent laboratory tests.[2] |
Experimental Protocols
Detailed methodologies for two common OECD tests for ready biodegradability are provided below. These protocols are essential for replicating and comparing experimental results.
OECD 301F: Manometric Respirometry Test
This method determines the biodegradability of a substance by measuring the oxygen consumed by microorganisms in a closed respirometer.[4][6]
1. Principle: A known volume of inoculated mineral medium containing the test substance as the sole source of organic carbon is stirred in a closed flask. The consumption of oxygen by the microbial population is measured over 28 days.[6] The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD).
2. Inoculum:
- Source: Activated sludge from a domestic wastewater treatment plant is a common source.[7][8]
- Preparation: The sludge is typically washed and aerated before use to reduce endogenous respiration.
- Concentration: The final concentration in the test vessel should be sufficient to provide a diverse microbial population.
3. Test Substance Concentration:
- Typically, the concentration is between 2 and 10 mg/L, providing a theoretical oxygen demand in the range of 50-100 mg/L.[6]
4. Test Conditions:
- Temperature: The test is conducted at a constant temperature, usually 20 ± 1°C.
- Duration: The standard test duration is 28 days.[3][6]
- Controls:
- Blank Control: Inoculum without the test substance to measure endogenous respiration.
- Reference Control: A readily biodegradable substance (e.g., sodium benzoate (B1203000) or aniline) is tested to verify the viability of the inoculum.[3]
- Toxicity Control: A mixture of the test substance and the reference substance is used to assess if the test substance is inhibitory to the microorganisms.
5. Data Analysis: The percentage of biodegradation is calculated based on the net oxygen consumption of the test substance (total oxygen consumption minus the average of the blank controls) divided by its ThOD. A substance is considered readily biodegradable if it reaches 60% of its ThOD within a 10-day window.[3][4][5]
OECD 301B: CO2 Evolution Test (Modified Sturm Test)
This method determines biodegradability by measuring the amount of carbon dioxide produced when the test substance is exposed to microorganisms.[9][10]
1. Principle: The test substance is incubated in a mineral medium with a microbial inoculum. As the microorganisms degrade the substance, they produce CO2, which is trapped in a solution (e.g., barium hydroxide (B78521) or sodium hydroxide) and quantified by titration or with an inorganic carbon analyzer.[10]
2. Inoculum:
- Source: Similar to OECD 301F, activated sludge from a domestic wastewater treatment plant is commonly used.[11]
- Preparation: The sludge is often pre-conditioned to reduce the background CO2 production.
3. Test Substance Concentration:
- The concentration is typically between 10 and 20 mg of total organic carbon (TOC) per liter.
4. Test Conditions:
- Temperature: Maintained at a constant 20 ± 1°C.
- Duration: The test is run for 28 days.[10][11]
- Aeration: The system is continuously aerated with CO2-free air to maintain aerobic conditions.
- Controls: Similar to OECD 301F, blank, reference, and toxicity controls are included.
5. Data Analysis: The percentage of biodegradation is calculated from the total amount of CO2 produced by the test substance (corrected for the CO2 from the blank control) and is expressed as a percentage of the theoretical CO2 production (ThCO2). A pass level for ready biodegradability is 60% of ThCO2 within a 10-day window.[3][10]
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of a typical ready biodegradability test and a simplified biodegradation pathway for alkanolamines.
Caption: Experimental workflow for a ready biodegradability test.
Caption: Simplified biodegradation pathway of alkanolamines.
References
- 1. Persistence and biodegradation of monoethanolamine and 2-propanolamine at an abandoned industrial site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. oecd.org [oecd.org]
- 4. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 5. concawe.eu [concawe.eu]
- 6. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]
- 7. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
A Comparative Guide: Diisopropanolamine vs. Amino Acid Salts for Carbon Dioxide Capture
For Researchers, Scientists, and Drug Development Professionals
The urgent need to mitigate carbon dioxide (CO2) emissions has spurred extensive research into efficient and cost-effective capture technologies. Among the promising solvent-based methods, alkanolamines and amino acid salts have emerged as leading candidates. This guide provides a detailed, objective comparison of the performance of diisopropanolamine (DIPA), a secondary alkanolamine, and various amino acid salts (AAS) in CO2 capture applications. The information presented herein is a synthesis of experimental data from various scientific publications, intended to assist researchers in making informed decisions for their specific needs.
At a Glance: Key Performance Indicators
The selection of a suitable solvent for CO2 capture hinges on a variety of performance metrics. Below is a summary of key quantitative data for DIPA and representative amino acid salts. It is crucial to note that the experimental conditions, such as temperature, pressure, and solvent concentration, significantly influence these values.
| Performance Indicator | This compound (DIPA) | Amino Acid Salts (AAS) | Key Considerations |
| CO2 Absorption Capacity (mol CO2/mol amine) | ~0.83 - 0.88 (in blends)[1] | 0.41 - 1.27 (e.g., Potassium Glycinate, mixed AAS)[2] | AAS can exhibit higher theoretical capacity due to different reaction stoichiometry (bicarbonate formation). |
| Heat of Absorption (kJ/mol CO2) | Generally lower than primary amines | 53.26 - 81.77 (e.g., Potassium L-Alaninate vs. MEA)[3] | Lower heat of absorption is favorable for reducing regeneration energy costs. |
| Reaction Kinetics | Slower than primary amines | Generally fast, comparable to or faster than MEA[2][4] | Faster kinetics can lead to smaller and more efficient absorption equipment. |
| Degradation | Susceptible to oxidative and thermal degradation[5] | Generally more resistant to oxidative degradation, but can be susceptible to thermal degradation[6] | Solvent degradation leads to loss of efficiency and operational issues. |
| Corrosivity (B1173158) | Can be corrosive to carbon steel, especially when blended with activators | Can be corrosive, particularly at high concentrations and temperatures[5] | Corrosion necessitates the use of more expensive construction materials. |
Delving Deeper: A Comparative Analysis
CO2 Absorption Capacity
The CO2 absorption capacity, or loading, is a critical parameter that dictates the solvent circulation rate and, consequently, the size of the equipment and energy consumption.
This compound (DIPA): As a secondary amine, DIPA can theoretically achieve a maximum loading of 1.0 mol of CO2 per mole of amine through the bicarbonate formation pathway, although in practice, it is often limited by equilibrium constraints. In blended solutions with other amines like MDEA, DIPA has demonstrated CO2 loading capacities in the range of 0.83 to 0.88 mol CO2/mol amine.[1]
Amino Acid Salts (AAS): The CO2 absorption capacity of amino acid salts can be quite high, often exceeding that of conventional amines. This is attributed to their ability to form bicarbonates in addition to carbamates, following a 1:1 stoichiometry with CO2. For instance, a mixed amino acid salt solution derived from microalgae has shown an impressive absorption capacity of 1.27 mol CO2/mol amine.[2] Other single amino acid salt solutions, such as potassium glycinate, have reported capacities around 0.8 mol CO2/mol amine.
Heat of Absorption
The heat of absorption is the enthalpy change associated with the CO2 capture reaction. A lower heat of absorption is desirable as it translates to lower energy requirements for solvent regeneration.
This compound (DIPA): Secondary amines like DIPA generally exhibit a lower heat of reaction compared to primary amines such as monoethanolamine (MEA).
Amino Acid Salts (AAS): The heat of absorption for amino acid salts varies depending on the specific amino acid. For example, the potassium salt of L-alanine has a reported heat of absorption of 53.26 kJ/mol CO2, which is significantly lower than that of MEA (81.77 kJ/mol CO2).[3] This suggests that some amino acid salts could offer substantial energy savings during the regeneration process.
Reaction Kinetics
The rate at which a solvent absorbs CO2 is crucial for the design of the absorber column. Faster reaction kinetics allow for smaller and more cost-effective equipment.
This compound (DIPA): The reaction rate of DIPA with CO2 is generally slower than that of primary amines.
Amino Acid Salts (AAS): Many amino acid salts exhibit fast reaction kinetics, often comparable to or even exceeding that of MEA.[2][4] This is a significant advantage, as it can lead to higher absorption efficiencies in smaller contactors.
Degradation and Corrosion
Solvent stability is a major concern in CO2 capture processes. Degradation leads to solvent loss, the formation of corrosive byproducts, and a decrease in overall performance.
This compound (DIPA): Like other alkanolamines, DIPA is susceptible to both thermal and oxidative degradation. The presence of oxygen in flue gas can lead to the formation of degradation products that increase the corrosivity of the solution.[5]
Amino Acid Salts (AAS): Amino acid salts generally show good resistance to oxidative degradation.[6] However, they can be prone to thermal degradation at the high temperatures required for regeneration. In terms of corrosion, while often touted as less corrosive than some amines, amino acid salt solutions can still be corrosive to carbon steel, especially at higher concentrations, temperatures, and CO2 loadings.[5]
Experimental Methodologies
To ensure the reliability and reproducibility of performance data, standardized experimental protocols are essential. Below are outlines of common methodologies used to evaluate CO2 capture solvents.
CO2 Absorption Capacity (Loading) Measurement
A common method for determining the CO2 loading capacity is through a titration-based experiment.
Protocol:
-
A known volume of the amine or amino acid salt solution is placed in a gas absorption vessel.
-
A gas stream with a known CO2 concentration is bubbled through the solution at a controlled flow rate and temperature.
-
The absorption process is continued until the solution is saturated with CO2.
-
The CO2 content in the liquid phase is then determined by titration. A common method involves precipitating the absorbed CO2 as barium carbonate (BaCO3) and then titrating the excess barium hydroxide.
Absorption Kinetics Measurement
The kinetics of the CO2 absorption reaction are often studied using a wetted-wall column or a stirred-cell reactor.
Protocol (Wetted-Wall Column):
-
The amine or amino acid salt solution flows as a thin film down the inside of a vertical tube.
-
A gas stream containing CO2 flows concurrently or counter-currently inside the tube.
-
The rate of CO2 absorption is determined by measuring the change in CO2 concentration in the gas phase at the inlet and outlet of the column.
-
The overall mass transfer coefficient can then be calculated, providing insight into the reaction kinetics.
Heat of Absorption Measurement
The heat of absorption is typically measured using a reaction calorimeter.
Protocol:
-
A known amount of the solvent is placed in the calorimeter.
-
A precise amount of CO2 gas is introduced into the solvent.
-
The temperature change of the solution is carefully measured.
-
The heat of absorption is calculated from the temperature rise and the heat capacity of the system.
Corrosion Rate Measurement
Corrosion rates are commonly evaluated using weight loss measurements of metal coupons.
Protocol:
-
Coupons of a specific material (e.g., carbon steel) with known weight and surface area are immersed in the solvent.
-
The solvent is maintained at conditions representative of a CO2 capture plant (e.g., specific temperature, CO2 loading, and oxygen concentration).
-
After a set period, the coupons are removed, cleaned to remove any corrosion products, and reweighed.
-
The corrosion rate is calculated from the weight loss, surface area of the coupon, and the duration of the experiment.
Visualizing the Processes
To better understand the chemical entities and workflows discussed, the following diagrams are provided.
References
- 1. Reactive capture of CO2 via amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A kinetic study of CO₂capture with potassium carbonate solutions promoted with various amino acids: Glycine, sarcosine and proline : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. gpaeurope.com [gpaeurope.com]
techno-economic assessment of diisopropanolamine in natural gas sweetening
A Techno-Economic Comparison of Diisopropanolamine (DIPA) for Natural Gas Sweetening
This guide provides a detailed techno-economic assessment of this compound (DIPA) for natural gas sweetening, comparing its performance and economic viability against other common alkanolamines such as Monoethanolamine (MEA), Diethanolamine (DEA), and Methyldiethanolamine (MDEA). This analysis is intended for researchers and engineers involved in the design and optimization of gas treatment processes.
Comparative Performance of Amine Solvents
The selection of an appropriate amine solvent is critical for efficient and cost-effective natural gas sweetening. The choice depends on several factors including the composition of the sour gas, the required purity of the sweet gas, and the operating conditions.[1][2] DIPA, a secondary amine, is often utilized in specific applications, particularly where selective H2S removal is desired.[3][4]
The performance of DIPA is frequently enhanced by blending it with other amines, such as MDEA, to leverage the high reactivity of secondary amines with the lower energy requirements for regenerating tertiary amines.[5][6] The well-known Shell Sulfinol process, for instance, employs a hybrid solvent system containing DIPA, Sulfolane, and water, which is recognized for its low solvent circulation rates and reduced plant costs.[5][6]
Below is a summary of key performance indicators for DIPA compared to other commonly used amines.
Table 1: Performance Comparison of Common Amines in Natural Gas Sweetening
| Parameter | This compound (DIPA) | Monoethanolamine (MEA) | Diethanolamine (DEA) | Methyldiethanolamine (MDEA) |
| Amine Type | Secondary[4] | Primary[4] | Secondary[4] | Tertiary[4] |
| Typical Concentration | 30 - 40 wt%[3] | 10 - 20 wt%[2][3] | 25 - 35 wt% | 30 - 50 wt% |
| Selectivity for H₂S | Selective for H₂S over CO₂[3] | Non-selective[3] | Non-selective[3] | Highly selective for H₂S[1] |
| Reactivity | Moderate. Slower CO₂ absorption rate than MEA and DEA.[3] | High reactivity with H₂S and CO₂.[1] | Lower reactivity than MEA.[7] | Low reactivity with CO₂, high with H₂S.[1] |
| Heat of Reaction | Moderate | High, leading to higher energy for regeneration.[1] | Lower than MEA, resulting in lower energy needs.[2] | Low, leading to significant energy savings in regeneration.[3] |
| Degradation | Resistant to degradation by COS and CS₂.[3] | Degrades with COS and CS₂, requiring a reclaimer.[3] | Resistant to degradation from COS and CS₂.[7] | High resistance to degradation.[7] |
| Corrosivity | Less corrosive than primary amines. | Can form corrosive degradation products.[2] | Less corrosive than MEA.[2] | Low corrosivity.[7] |
Economic Assessment
The economic viability of a gas sweetening process is determined by its capital expenditure (CAPEX) and operating expenditure (OPEX).[2] OPEX is significantly influenced by the energy required for solvent regeneration, which is a major cost component.[5] Solvents with a lower heat of reaction, like MDEA and DIPA, generally have lower energy consumption and therefore lower operating costs compared to MEA.[2][3]
Table 2: Economic Comparison of Amine Processes
| Cost Factor | This compound (DIPA) | Monoethanolamine (MEA) | Diethanolamine (DEA) | Methyldiethanolamine (MDEA) |
| Capital Cost (CAPEX) | Generally lower, especially in Sulfinol process configuration.[5][6] | Can be higher due to the need for corrosion-resistant materials and reclaimers.[3] | Moderate. | Generally lower due to smaller equipment size from lower circulation rates and carbon steel usage. |
| Operating Cost (OPEX) | Moderate. Lower energy costs due to selectivity and moderate heat of reaction. | High, primarily due to high energy consumption for regeneration.[1] | Lower than MEA due to reduced energy requirements.[2] | Low, due to significant energy savings in regeneration and low solvent losses.[3][7] |
| Solvent Cost | Moderate. | Low solvent cost.[1] | Low solvent cost. | Higher solvent cost compared to MEA and DEA.[7] |
| Energy Consumption | Moderate. | High.[1] | Lower than MEA.[2] | Low.[3] |
Experimental Protocols and Evaluation
The techno-economic assessment of amine solvents relies on robust experimental data and process simulation.
Laboratory-Scale Evaluation
Initial screening of solvents is typically performed in a laboratory-scale setup. A common apparatus consists of an absorption reactor where a gas stream with a known concentration of CO₂ and/or H₂S is bubbled through the amine solution at a controlled temperature and pressure.[8] The absorption capacity is determined by analyzing the gas outlet concentration over time or by titrating the rich amine solution.[8]
The regeneration performance is evaluated in a separate desorption setup, typically a heated flask with a condenser, where the rich amine is heated to release the absorbed acid gases.[9] The key parameters measured are the regeneration efficiency and the energy consumed (reboiler duty).[10]
Pilot Plant and Simulation
Following laboratory tests, promising solvents are often evaluated in pilot-scale plants that mimic the conditions of an industrial amine treating unit.[11] These plants consist of an absorber and a stripper column, allowing for the study of long-term performance, solvent degradation, and operational issues.
Process simulators such as Aspen HYSYS and ProMax are indispensable tools for techno-economic analysis.[12][13] These models, once validated with experimental or plant data, are used to optimize process parameters, estimate equipment size, and perform detailed economic evaluations to determine CAPEX and OPEX.[5][13]
Visualizations
Logical Workflow for Techno-Economic Assessment
The following diagram illustrates the typical workflow for conducting a techno-economic assessment of a natural gas sweetening process.
Caption: Workflow for a techno-economic assessment.
Experimental Workflow for Amine Performance Evaluation
This diagram outlines the standard experimental procedure for evaluating the performance of an amine solvent in a laboratory setting.
Caption: Experimental workflow for amine evaluation.
References
- 1. penedulearning.com [penedulearning.com]
- 2. arab-oil-naturalgas.com [arab-oil-naturalgas.com]
- 3. sourgas.wordpress.com [sourgas.wordpress.com]
- 4. Removal of Carbon Dioxide and Hydrogen Sulfide from Natural Gas Using a Hybrid Solvent of Monoethanolamine and N-Methyl 2-Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. sciforum.net [sciforum.net]
- 7. Comparative study of DEA and MDEA treatments of acid gas | Gas Processing & LNG [gasprocessingnews.com]
- 8. researchinventy.com [researchinventy.com]
- 9. atlantis-press.com [atlantis-press.com]
- 10. researchgate.net [researchgate.net]
- 11. vurup.sk [vurup.sk]
- 12. researchgate.net [researchgate.net]
- 13. laujet.com [laujet.com]
Safety Operating Guide
Proper Disposal of Diisopropanolamine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of diisopropanolamine (DIPA), ensuring the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.
Immediate Safety and Handling Precautions
This compound is a combustible substance that can cause serious eye irritation.[1] In case of exposure, immediate and thorough rinsing with water is crucial.[2][3][4] Always handle DIPA in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles with side protection, chemical-resistant gloves, and protective clothing.[1][2] Facilities should be equipped with an eyewash station and a safety shower.[2]
Upon heating or burning, DIPA can decompose and produce toxic nitrogen oxide gases.[3][5] It is a medium-strong base and reacts with strong acids and violently with strong oxidants, which can create a fire and explosion hazard.[3][5] Therefore, it must be stored away from incompatible materials such as strong acids, strong oxidizing agents, acid anhydrides, acid chlorides, and isocyanates.[3][4][5] Store the chemical in a cool, dry, well-ventilated area in a tightly closed container.[2][3][5]
Step-by-Step Disposal Procedure
The proper disposal of this compound is critical to ensure safety and environmental protection. The following steps provide a clear workflow for its disposal.
-
Waste Identification and Classification :
-
Chemical waste generators are responsible for determining if the discarded chemical is classified as hazardous waste.[4]
-
Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[4] this compound and its container must be disposed of as hazardous waste.[6]
-
-
Collection and Storage of Waste :
-
Collect waste this compound in a suitable, clean, dry, and properly labeled, closed container.[2]
-
Store the waste container in a designated, well-ventilated area, away from incompatible materials.
-
-
Accidental Spill Management :
-
In the event of a spill, immediately clean it up, observing all safety precautions.[2]
-
For liquid spills, absorb with an inert material such as sand, diatomaceous earth, or a universal binding agent.[6][1]
-
For solid spills, moisten the material with water to prevent dusting before transferring it to a suitable container.[5][7]
-
Wash all contaminated surfaces with a strong soap and water solution.[7]
-
Contaminated clothing and absorbent materials should be sealed in a vapor-tight plastic bag for disposal.[7]
-
Avoid runoff into storm sewers and ditches that lead to waterways.[2]
-
-
Final Disposal :
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, primarily sourced from safety data sheets.
| Property | Value |
| Flash Point | 126 °C / 258.8 °F[2][4] |
| Autoignition Temperature | 370 °C / 698 °F[2][4] |
| Lower Explosion Limit | 1.10%[4] |
| Upper Explosion Limit | 5.40%[4] |
| Water Solubility | 870 g/L (at 20°C)[2] |
| Oral LD50 (rat) | 4765 mg/kg[2] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Safe Handling and Disposal of Diisopropanolamine in a Laboratory Setting
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Diisopropanolamine (DIPA). Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Understanding the Hazards
This compound is a corrosive and combustible substance that requires careful handling. It can cause serious eye irritation and is corrosive to the skin and respiratory tract.[1][2] In its powder form, finely dispersed particles can form explosive mixtures in the air.[3] Upon heating or burning, it decomposes to produce toxic nitrogen oxides.[1][4]
Physicochemical and Toxicological Data
| Property | Value | Source |
| Appearance | Colorless liquid or white to yellow crystalline solid. | [5] |
| Odor | Slight, ammoniacal or fish-like. | [5][6] |
| pH | ~11 (20 g/L solution at 20°C) | [6] |
| Boiling Point | 248.2°C - 250°C | [2][6] |
| Melting Point | 33°C - 41°C | [2][4][6] |
| Flash Point | 126°C (258.8°F) | [2][4][7] |
| Autoignition Temp. | 370°C (698°F) | [4][7] |
| Water Solubility | 870 g/L (at 20°C) | [2][4] |
| Incompatibilities | Strong oxidizing agents, strong acids, acid anhydrides, isocyanates, copper, and copper alloys. | [4][7] |
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is paramount to prevent exposure. The following table summarizes the required equipment for handling this compound.
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Chemical safety goggles. Use a face shield if there is a splash hazard. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4][7] |
| Hands | Chemical-resistant protective gloves (e.g., Neoprene, Butyl rubber). | Glove selection must consider breakthrough time and degradation for the specific task.[6][8] |
| Body | Appropriate protective clothing to prevent skin exposure. A lab coat is the minimum requirement. | Wear clean, body-covering clothing.[4][9] |
| Respiratory | Not typically required with adequate ventilation. | If ventilation is poor, if irritation is experienced, or for spill cleanup, use a NIOSH/MSHA or EN 149 approved respirator with a filter for organic gases and particulates.[3][4][7] |
Operational Plan: From Receipt to Disposal
This section provides a step-by-step guide for the safe handling and management of this compound.
Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
Step 1: Pre-Handling Preparations
-
Risk Assessment : Before any work begins, conduct a thorough risk assessment for the planned procedure.
-
Review SDS : All personnel must review the Safety Data Sheet (SDS) for this compound.[1][2][4][6][7][10][11]
-
Engineering Controls : Ensure that a certified chemical fume hood, eyewash station, and safety shower are readily accessible and operational.[4][7]
-
Gather Materials : Assemble all necessary equipment, including PPE, spill cleanup materials, and properly labeled waste containers.
Step 2: Safe Handling Procedure
-
Work Area : Conduct all handling of this compound inside a chemical fume hood or in a well-ventilated area to keep airborne concentrations low.[1][4]
-
Avoid Contact : Prevent contact with eyes, skin, and clothing.[1][4] Do not breathe dust or vapors.[7][10]
-
Dispensing : When dispensing, use non-sparking tools and equipment designed to prevent electrostatic discharge.[1] If handling the solid form, prevent the deposition and dispersion of dust.[1][3]
-
Hygiene : Wash hands thoroughly with soap and water after handling and before breaks.[4][10][11] Do not eat, drink, or smoke in the work area.[2][3]
Step 3: Storage
-
Container : Store in a tightly closed, properly labeled container.[4]
-
Location : Keep in a cool, dry, dark, and well-ventilated area.[1][3][4]
-
Separation : Store separately from incompatible materials such as strong oxidants and strong acids.[1][3][4][7]
Emergency and Disposal Plans
Immediate and correct response to emergencies is crucial.
Emergency First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention.[1][4] |
| Inhalation | Move the person to fresh air and keep them at rest in a half-upright position. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][4][7] Symptoms like lung edema may be delayed.[1][3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[1][3][4] |
Accidental Release (Spill) Plan
-
Evacuate : Evacuate non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated.[4]
-
Contain : Wearing appropriate PPE, contain the spill.
-
Cleanup :
-
Decontaminate : Clean the spill area thoroughly with soap and water.[9]
-
Avoid Drains : Prevent spilled material from entering storm sewers or waterways.[4][6]
Disposal Plan
-
Classification : Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[4][7]
-
Containers : Dispose of unused this compound and contaminated materials (including empty containers) in approved hazardous waste containers.
-
Procedure : All waste must be disposed of through an approved waste disposal plant or licensed contractor.[2][6][12] Do not discharge to sewer systems.[1] Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning if possible, or otherwise disposed of as hazardous waste.[1]
References
- 1. echemi.com [echemi.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. ICSC 0493 - this compound [inchem.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. This compound | C6H15NO2 | CID 8086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 7. fishersci.com [fishersci.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. carlroth.com [carlroth.com]
- 11. carlroth.com [carlroth.com]
- 12. ark-chem.co.jp [ark-chem.co.jp]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
